Technical Documentation Center

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

Core Science & Biosynthesis

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of 2-Methoxy Substituted Naphthyridines

Executive Summary: The "Methoxy" Advantage in Naphthyridine Scaffolds The naphthyridine scaffold (diazanaphthalene) represents a "privileged structure" in medicinal chemistry due to its ability to mimic purine/pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Methoxy" Advantage in Naphthyridine Scaffolds

The naphthyridine scaffold (diazanaphthalene) represents a "privileged structure" in medicinal chemistry due to its ability to mimic purine/pyrimidine bases and interact with diverse biological targets, including kinases (c-Met, SYK), topoisomerases, and G-protein coupled receptors.

This guide focuses specifically on the 2-methoxy substitution pattern. While often viewed merely as a solubilizing group, the 2-methoxy moiety plays a critical mechanistic role:

  • Metabolic Blocking: It protects the electron-deficient C2 position from rapid oxidative metabolism (e.g., by aldehyde oxidase).

  • Electronic Modulation: It acts as a

    
    -withdrawing yet 
    
    
    
    -donating substituent, tuning the pKa of the adjacent ring nitrogen (N1 or N3 depending on isomer) for optimal hydrogen bonding.
  • Conformational Locking: Through the anomeric effect and steric repulsion, the methoxy group can lock the biaryl conformation, reducing the entropic penalty of binding.

Chemical Synthesis: Accessing the 2-Methoxy Core

To explore the SAR, one must first access the scaffold.[1] The most robust industrial route is Nucleophilic Aromatic Substitution (


)  of 2-halo-naphthyridines. This method is preferred over direct methylation of naphthyridinones due to regioselectivity issues (O- vs. N-alkylation).
Validated Synthetic Workflow ( )

The following diagram illustrates the standard protocol for converting a 2-chloro-1,5-naphthyridine precursor into its 2-methoxy analog.

SynthesisWorkflow Start 2-Chloro-1,5-naphthyridine (Precursor) Reagent NaOMe (1.5 eq) in MeOH (Anhydrous) Start->Reagent Dissolution Condition Reflux, 4-6h or MW 100°C, 30min Reagent->Condition Activation Intermediate Meisenheimer Complex Condition->Intermediate Nucleophilic Attack Product 2-Methoxy-1,5-naphthyridine (Target) Intermediate->Product Elimination of Cl-

Figure 1: General synthetic pathway via Nucleophilic Aromatic Substitution.

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-methoxy naphthyridines is driven by the specific isomer of the naphthyridine ring (1,5-, 1,6-, or 1,8-). The position of the nitrogen atoms dictates how the 2-methoxy group interacts with the target protein.

The SAR Matrix[2]
Isomer SystemPrimary Target ClassRole of 2-Methoxy GroupKey Interaction Mode
1,5-Naphthyridine Topoisomerase I / IIDNA Intercalation Modulator Increases planarity and dipole moment; H-bond acceptor in minor groove.
1,6-Naphthyridine Kinases (c-Met, SYK)Hinge Binder The O-Me oxygen acts as a weak H-bond acceptor; the methyl group fills the hydrophobic gatekeeper pocket.
1,8-Naphthyridine Antibacterial (DNA Gyrase)Solubility & Lipophilicity Balances the high polarity of the 1,8-diaza system to allow cell membrane penetration.
2,7-Naphthyridine MAO-A / CNSMetabolic Shield Blocks the primary site of metabolic oxidation; mimics serotonin methoxy group.
Mechanistic Deep Dive: 1,6-Naphthyridines in Kinase Inhibition

In kinase inhibitors (e.g., targeting c-Met), the 1,6-naphthyridine scaffold often binds to the hinge region.

  • The N1 Interaction: The N1 nitrogen typically accepts a hydrogen bond from the backbone amide (e.g., Met1160 in c-Met).

  • The 2-Methoxy Effect:

    • Steric: The methyl group of the methoxy points away from the hinge, displacing water molecules in the solvent-exposed region.

    • Electronic: It increases electron density on the N1 nitrogen, strengthening the H-bond acceptance capability (

      
       modulation).
      
Visualizing the Pharmacophore

SAR_Map Core 1,6-Naphthyridine Core Pos2 2-Methoxy Group (The Driver) Core->Pos2 Pos5 C5 Substitution (Solubility/Tail) Core->Pos5 Pos7 C7/C8 Constraints (Selectivity) Core->Pos7 Func_Metab Blocks Metabolic Oxidation (AO) Pos2->Func_Metab Stability Func_Hbond Modulates N1 Basicity (H-Bond) Pos2->Func_Hbond Affinity Func_Pocket Occupies Hydrophobic Region II Pos2->Func_Pocket Sterics

Figure 2: Pharmacophore mapping of the 2-methoxy-1,6-naphthyridine system.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 2-methoxy-1,5-naphthyridine (Model Compound). Rationale: This protocol validates the


 reactivity of the scaffold, a prerequisite for generating library derivatives.
Materials[3][4]
  • Precursor: 2-Chloro-1,5-naphthyridine (CAS: 7075-41-4)

  • Reagent: Sodium Methoxide (NaOMe), 25% wt in Methanol.

  • Solvent: Anhydrous Methanol (MeOH).

  • Quench: Ammonium Chloride (

    
    ) saturated solution.
    
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Dissolution: Charge the flask with 2-Chloro-1,5-naphthyridine (1.0 mmol, 164 mg) and anhydrous MeOH (10 mL).

  • Addition: Dropwise add NaOMe solution (1.5 mmol, 0.35 mL) at room temperature. Note: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (
    
    
    
    ) should disappear, and a more polar spot (
    
    
    ) should appear.
  • Workup: Cool to room temperature. Quench with sat.

    
     (5 mL). Remove MeOH under reduced pressure.
    
  • Extraction: Extract the aqueous residue with Ethyl Acetate (

    
     mL). Combine organic layers, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Gradient 0-50% EtOAc/Hexanes) yields the product as a pale yellow solid.

Quality Control (Self-Validating)
  • 1H NMR (400 MHz, CDCl3): Look for the characteristic methoxy singlet at

    
     ppm. The disappearance of the downfield shift associated with the C2-Cl confirms substitution.
    
  • LC-MS: Expect

    
    .
    

References

  • Vertex AI Search. (2025). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives. National Institutes of Health. 2

  • BenchChem. (2025).[3][4] Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research. 5[1][6]

  • MDPI. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. 7

  • PubMed. (2015).[8] Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors. 8

  • VulcanChem. (2025). 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine: Synthetic Routes and Chemical Reactions. 9

Sources

Exploratory

Literature review on 1,7-naphthyridine derivatives in drug design

The following technical guide details the pharmacological potential, synthetic pathways, and structure-activity relationships (SAR) of 1,7-naphthyridine derivatives. Executive Summary The 1,7-naphthyridine scaffold (pyri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological potential, synthetic pathways, and structure-activity relationships (SAR) of 1,7-naphthyridine derivatives.

Executive Summary

The 1,7-naphthyridine scaffold (pyrido[2,3-b]pyridine) represents a privileged structure in medicinal chemistry, distinct from its more common isomer, 1,8-naphthyridine (nalidixic acid core). While 1,8-naphthyridines are historically entrenched as antibacterials, the 1,7-isomer has emerged as a potent template for kinase inhibition , PDE4 regulation , and anticancer applications. This guide synthesizes recent literature to provide a roadmap for researchers targeting this scaffold, focusing on synthetic accessibility and high-affinity binding modes.

Chemical Architecture & Properties

The 1,7-naphthyridine core consists of fused pyridine rings with nitrogen atoms at positions 1 and 7. This arrangement creates a specific electronic distribution that differs from the 1,5-, 1,6-, and 1,8-isomers, influencing both basicity and metabolic stability.

Structural Numbering & Isomerism

The numbering system is critical for SAR discussion. The "kinked" geometry of the 1,7-isomer allows for unique binding pocket occupancy, particularly in ATP-binding sites of kinases.

NaphthyridineScaffold cluster_0 1,7-Naphthyridine Core N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 N7 N7 C6->N7 C8 C8 N7->C8 C8->C8a C8a->N1

Caption: Core numbering of the 1,7-naphthyridine scaffold. Nitrogen placement at 1 and 7 is critical for H-bond acceptor capabilities.

Synthetic Methodologies

Accessing the 1,7-naphthyridine core requires robust methodologies. Two primary strategies dominate the literature: the classic Friedländer Annulation and modern Multicomponent Reactions (MCRs) .

A. Friedländer Annulation (Classic Route)

This method involves the condensation of 2-amino-3-formylpyridine (or ketones) with carbonyl compounds containing an active methylene group.

  • Advantages: High versatility for C2 and C3 substitutions.

  • Limitations: Availability of 2-aminonicotinaldehyde derivatives.

B. Ugi-3CR / Intramolecular Aza-Diels-Alder (Modern Route)

For complex benzo-fused derivatives (e.g., benzo[f][1,7]naphthyridines), a cascade process involving an Ugi 3-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition has proven effective. This route allows for the rapid assembly of 5-aryl-substituted derivatives with high diversity.

C. Protocol: Synthesis of 4-amino-1,7-naphthyridine-3-carbonitrile

Target: Kinase Inhibitor Precursors

Reagents: 2-amino-3-formylpyridine, malononitrile, piperidine (cat.), ethanol.

  • Preparation: Dissolve 2-amino-3-formylpyridine (1.0 equiv) and malononitrile (1.0 equiv) in absolute ethanol.

  • Catalysis: Add catalytic piperidine (0.1 equiv).

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Isolation: Cool to room temperature. The product precipitates as a solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

  • Yield: Typically 70–85%.

Pharmacological Landscape

A. Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is a primary regulator of intracellular cAMP levels. 1,7-naphthyridines, specifically 6,8-disubstituted derivatives , have shown potency superior to early clinical candidates like Ariflo.

  • Key Compound: NVP-ABE171

  • Mechanism: Competitive inhibition of the PDE4 catalytic site.

  • Activity: IC50 = 1.5 nM (PDE4D).

  • Therapeutic Focus: Chronic Obstructive Pulmonary Disease (COPD), Asthma.

PDE4Pathway PDE4 PDE4 Enzyme cAMP cAMP Inhibitor 1,7-Naphthyridine (e.g., NVP-ABE171) Inhibitor->PDE4 Inhibits AMP AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA Activation cAMP->PKA Accumulation CREB CREB Phosphorylation PKA->CREB Signaling Inflammation Inflammatory Cytokines (TNF-α, IL-17) CREB->Inflammation Downregulation

Caption: Mechanism of action for PDE4 inhibition.[1] 1,7-naphthyridines prevent cAMP hydrolysis, leading to anti-inflammatory signaling.

B. Kinase Inhibition

The scaffold is a bioisostere of quinoline and quinazoline, common kinase inhibitor cores.

  • PIP4K2A: 1,7-naphthyridine derivatives act as potent inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha, a target in oxidative stress-mediated apoptosis.

  • Tpl2 Kinase: 4-anilino-1,7-naphthyridine-3-carbonitriles inhibit Tumor Progression Loci-2 (Tpl2), blocking TNF-α production.

  • p38 MAPK: 1,7-naphthyridine 1-oxides have been designed to inhibit p38 mitogen-activated protein kinase with high selectivity.

C. Anticancer Agents (Topoisomerase II)

Benzo[f][1,7]naphthyridines function as dual inhibitors or selective Topoisomerase IIα poisons.

  • Mechanism: Intercalation between DNA base pairs and stabilization of the DNA-Topoisomerase cleavable complex.

  • Potency: Some derivatives exhibit >90% inhibition at 100 μM, comparable to Etoposide.

Table 1: Comparative Biological Activity of Key Derivatives

Compound ClassTargetKey Activity MetricReference
NVP-ABE171 PDE4DIC50 = 1.5 nM[1]
Benzo[f][1,7]naphthyridine 2 Topoisomerase IIα91.3% Inhibition @ 100 μM[2]
BAY-091 PIP4K2AIC50 = 2.9 nM[3]
Compound 1t NK1 ReceptorIC50 = 0.80 nM[4]
16a/19a (Naphthyridine) HIV-1 RTIC50 ≈ 0.2 μM[5]

Structure-Activity Relationship (SAR) Deep Dive

The "Kink" Effect

The 1,7-isomer possesses a non-linear ("kinked") arrangement compared to the linear 1,5- or 1,6-naphthyridines.

  • Binding Pocket Fit: This geometry is particularly favorable for NK1 receptor antagonists (e.g., Compound 1t), where restricted rotation around the C6-amide bond creates stable atropisomers (R- and S-). The (R)-atropisomer often displays 6–13 fold higher potency.

Substitution Patterns
  • Position 6 & 8 (PDE4): Disubstitution here is critical for PDE4 selectivity. A bulky group at C8 (e.g., benzo[1,2,5]oxadiazol) enhances hydrophobic interaction.

  • Position 4 (Kinases): An amino or anilino group at C4 is essential for hydrogen bonding with the kinase hinge region.

  • Position 3 (Kinases): Electron-withdrawing groups (CN, COOH) at C3 often improve cellular permeability and metabolic stability.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (General)

Applicable for PIP4K2A or Tpl2 testing.

  • Buffer Preparation: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme Mix: Dilute recombinant kinase (e.g., PIP4K2A) to 1 nM in buffer.

  • Substrate: Prepare PIP substrate lipid vesicles or peptide substrate.

  • Reaction:

    • Add 5 μL of test compound (1,7-naphthyridine derivative) in DMSO (serial dilutions).

    • Add 10 μL of Enzyme Mix. Incubate 10 min at RT.

    • Initiate with 10 μL ATP/Substrate mix.

  • Incubation: 60 minutes at RT.

  • Detection: Use ADP-Glo™ or similar chemiluminescent reagent to quantify ADP production.

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.

References

  • Pharmacological profile of a novel phosphodiesterase 4 inhibitor, 4-(8-benzo[1,2,5]oxadiazol-5-yl-[1,7]naphthyridin-6-yl)-benzoic acid (NVP-ABE171). Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Synthesis of New 5-Aryl-benzo[f][1,7]naphthyridines via a Cascade Process (Ugi-3CR/Intramolecular Aza-Diels-Alder Cycloaddition)/Aromatization. Source: MDPI (Molecules). URL:[Link]

  • Axially Chiral N-Benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide Derivatives as Tachykinin NK1 Receptor Antagonists. Source: Journal of Medicinal Chemistry.[2] URL:[Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Source: ResearchGate.[3] URL:[Link]

Sources

Foundational

Predictive Modeling and Empirical Validation of Metabolic Stability in Methoxy-Tetrahydro-Naphthyridine Scaffolds

Executive Summary The tetrahydro-naphthyridine (THN) core has emerged as a privileged scaffold in modern drug discovery. Originally developed as an isosteric replacement for the highly basic tetrahydroisoquinoline (TIQ)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydro-naphthyridine (THN) core has emerged as a privileged scaffold in modern drug discovery. Originally developed as an isosteric replacement for the highly basic tetrahydroisoquinoline (TIQ) motif, the introduction of a nitrogen atom into the aromatic ring of THN significantly attenuates basicity and alters active-site binding orientations, thereby mitigating severe Cytochrome P450 2D6 (CYP2D6) inhibition liabilities[1] (see).

However, functionalizing the THN core with methoxy groups—a common strategy to satisfy hydrogen bond acceptor requirements or fill lipophilic pockets—introduces profound metabolic vulnerabilities. This whitepaper provides an in-depth technical framework for predicting, evaluating, and structurally optimizing the metabolic stability of methoxy-THN derivatives, grounded in self-validating experimental protocols.

Mechanistic Causality: The "Methoxy Liability"

To optimize a scaffold, one must first understand the quantum mechanical and enzymatic causality of its degradation. Methoxy-THNs are primarily cleared via two Phase I oxidative pathways mediated by hepatic CYP450 enzymes (predominantly CYP3A4 and residual CYP2D6 activity).

  • O-Demethylation (Primary Pathway): The electron-rich oxygen of the methoxy group makes the adjacent methyl C-H bonds highly susceptible to Hydrogen Atom Transfer (HAT). The high-valent iron-oxo species (Compound I) of the CYP450 heme abstracts a hydrogen atom, creating a carbon-centered radical. Subsequent oxygen rebound yields an unstable hemiacetal that spontaneously collapses, releasing formaldehyde and leaving a phenolic metabolite.

  • Aliphatic Ring Oxidation (Secondary Pathway): The saturated portion of the THN ring undergoes hydroxylation, often leading to stable lactam intermediates[2] (see ).

The Downstream Consequence: The unmasking of a phenol via O-demethylation is catastrophic for pharmacokinetic half-life (


). Phenols are prime targets for Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid glucuronidation and biliary/renal clearance.

MetabolicPathway Parent Methoxy-THN (Parent Scaffold) CYP CYP450 Enzymes (e.g., CYP3A4) Parent->CYP Enzyme Binding ODemeth O-Demethylation (-14 Da) CYP->ODemeth HAT Mechanism RingOx Aliphatic Oxidation (+16 Da) CYP->RingOx Hydroxylation Phenol Phenolic Metabolite (Phase II Target) ODemeth->Phenol Formaldehyde Loss Lactam Lactam Metabolite (Stable Intermediate) RingOx->Lactam Dehydrogenation

CYP450-mediated metabolic degradation pathways of methoxy-tetrahydronaphthyridines.

Predictive Modeling & Structural Optimization

In silico Metabolite Identification (MetID) relies on calculating the Bond Dissociation Energy (BDE) of specific C-H bonds. By identifying "metabolic soft spots," medicinal chemists can employ targeted structural interventions.

Recent optimization campaigns have demonstrated that fusing cyclopropane rings to the THN core or adjacent benzylic positions effectively sterically hinders CYP active-site access and increases the BDE of nearby bonds, drastically reducing intrinsic clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) (see).
Data Presentation: Impact of Structural Modifications

The following table synthesizes representative kinetic data demonstrating how specific structural modifications to the methoxy-THN scaffold alter intrinsic clearance and shift the primary metabolic liability.

Scaffold ModificationHuman

(µL/min/mg)
Rat

(µL/min/mg)
Predicted

(min)
Primary Metabolic Liability
Unsubstituted Methoxy-THN 145.2280.512.4O-Demethylation
Deuterated Methoxy-THN (

)
98.6195.318.7Ring Oxidation
Cyclopropanated Methoxy-THN 24.555.268.3Phase II Conjugation
Trifluoromethoxy-THN (

)
< 10.015.4> 120.0None (Highly Stable)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, metabolic stability predictions must be empirically verified using self-validating assay systems. A protocol is only self-validating if it contains internal controls that prove the biochemical system functioned correctly, regardless of the test compound's behavior.

Protocol A: High-Throughput Hepatic Microsomal Stability ( )

This assay measures the depletion rate of the parent compound to calculate intrinsic clearance.

  • Causality of Design: Protein concentration is kept low (0.5 - 1.0 mg/mL) and substrate concentration is minimized (1 µM) to ensure the reaction operates under pseudo-first-order kinetics (where

    
    ). This mathematical constraint is mandatory for accurately deriving 
    
    
    
    from the half-life.

Step-by-Step Methodology:

  • Preparation: Thaw human/rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Pre-Incubation: Combine microsomes (final concentration 0.5 mg/mL) with the test methoxy-THN compound (final concentration 1 µM,

    
     0.1% DMSO) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Self-Validating Controls:

    • Positive Control: Run Verapamil in parallel. (If Verapamil is not rapidly cleared, the microsomes are inactive, and the assay is void).

    • Negative Control: Run the test compound without NADPH. (If depletion occurs here, the instability is chemical or driven by non-CYP enzymes, not CYP450).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an Internal Standard (IS, e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

Protocol B: LC-MS/MS Metabolite Identification (MetID)
  • Causality of Design: Data-Dependent Acquisition (DDA) is utilized because it automatically triggers MS2 fragmentation scans when an unexpected precursor mass is detected, allowing for the structural elucidation of unknown metabolites (e.g., the -14 Da shift characteristic of O-demethylation).

Step-by-Step Methodology:

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Atlantis T3, 2.1 x 150 mm, 3 µm)[3]. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer (e.g., Thermo Fisher Q-Exactive or TSQ Quantum) in positive electrospray ionization (ESI+) mode.

  • Acquisition: Run a full MS scan (m/z 100-800) coupled with DDA.

  • Data Analysis: Calculate the peak area ratio (Parent/IS). Plot the natural log of the percentage remaining versus time. The slope of the linear regression represents the elimination rate constant (

    
    ), from which 
    
    
    
    and
    
    
    are derived:
    
    

Workflow Incubation 1. Microsomal Incubation Quench 2. Protein Precipitation Incubation->Quench LCMS 3. LC-MS/MS Acquisition Quench->LCMS MetID 4. MetID & Kinetic Analysis LCMS->MetID Optimization 5. Scaffold Optimization MetID->Optimization

End-to-end self-validating workflow for metabolic stability and MetID profiling.

Conclusion

The methoxy-tetrahydro-naphthyridine scaffold is a powerful pharmacophore that successfully navigates the CYP2D6 liabilities of older isoquinoline cores. However, the inherent vulnerability of the methoxy group to CYP3A4-mediated O-demethylation necessitates rigorous metabolic profiling. By integrating predictive QM modeling, strategic structural rigidification (such as cyclopropanation), and self-validating microsomal assays, drug development professionals can systematically engineer out metabolic liabilities while preserving target potency.

References

  • Jecs E, Tahirovic YA, Wilson RJ, et al. "Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • "Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors." ACS Medicinal Chemistry Letters, 2021. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes for 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

This application note details the synthetic protocols for 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine , a privileged bicyclic scaffold in medicinal chemistry, particularly valuable for developing glutamate receptor mo...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthetic protocols for 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine , a privileged bicyclic scaffold in medicinal chemistry, particularly valuable for developing glutamate receptor modulators (e.g., mGlu2 NAMs) and PDE inhibitors.

The guide prioritizes a regioselective reduction strategy , which offers superior scalability and reproducibility compared to non-selective hydrogenation methods.

[1]

Introduction & Retrosynthetic Analysis

The 5,6,7,8-tetrahydro-1,7-naphthyridine core represents a "conformationally restricted" analogue of 2-(3-pyridyl)ethylamine.[1] The introduction of a methoxy group at the C2 position modulates the electronic properties of the pyridine ring, often improving metabolic stability and binding affinity in drug targets.

Structural Challenge

The primary synthetic challenge is the regioselective saturation of the pyridine ring containing N7 (Ring B) while preserving the aromaticity of the pyridine ring containing N1 (Ring A) and the chemically sensitive methoxy substituent.

Retrosynthetic Logic

Direct hydrogenation of 1,7-naphthyridine often yields a mixture of 1,2,3,4- and 5,6,7,8-tetrahydro isomers. To ensure high fidelity, this protocol utilizes an electronic differentiation strategy :

  • Precursor Assembly: Construction of the fully aromatic 2-methoxy-1,7-naphthyridine core.

  • Activation: Selective quaternization of the more nucleophilic N7 nitrogen.

  • Reduction: Hydride-mediated reduction of the activated pyridinium ring.

Retrosynthesis Target 2-Methoxy-5,6,7,8-tetrahydro- 1,7-naphthyridine (Target) Activated N7-Benzyl-2-methoxy- 1,7-naphthyridinium Salt (Activated Intermediate) Target->Activated Hydrogenolysis (Debenzylation) Aromatic 2-Methoxy-1,7-naphthyridine (Aromatic Precursor) Activated->Aromatic Selective Reduction Pyridine 3-Cyano-2-hydroxy- 4-methylpyridine (Starting Material) Aromatic->Pyridine Ring Construction (DMF-DMA / NH3)

Figure 1: Retrosynthetic pathway leveraging N7-activation for regiocontrol.

Primary Protocol: The "Quaternization-Reduction" Route

This route is recommended for gram-scale synthesis due to its high regioselectivity. The electron-donating methoxy group at C2 deactivates Ring A towards nucleophilic attack and reduction, while N7 in Ring B remains accessible for activation.

Phase 1: Synthesis of 2-Methoxy-1,7-naphthyridine

Note: If 2-methoxy-1,7-naphthyridine is commercially available, proceed to Phase 2.

Step 1.1: Enamine Formation

  • Reagents: 3-Cyano-2-hydroxy-4-methylpyridine (1.0 eq), DMF-DMA (N,N-Dimethylformamide dimethyl acetal, 1.5 eq).

  • Conditions: DMF, 110°C, 4 hours.

  • Mechanism: Condensation of the C4-methyl group with DMF-DMA to form the dimethylamino-vinyl intermediate.

Step 1.2: Cyclization to 1,7-Naphthyridin-2(1H)-one

  • Reagents: Enamine intermediate, Ammonia (gas) or Ammonium Acetate (5.0 eq).

  • Conditions: Ethanol/DMF, Reflux or Sealed Tube, 120°C, 16 hours.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

Step 1.3: Chlorination and Methoxylation

  • Chlorination: Reflux the lactam (from 1.2) in POCl₃ (neat) for 2 hours. Evaporate excess POCl₃. Neutralize carefully with NaHCO₃ (aq). Extract with DCM.

  • Methoxylation: React the crude 2-chloro-1,7-naphthyridine with NaOMe (2.0 eq) in dry Methanol at reflux for 4 hours.

  • Yield: Typically 60–75% over 3 steps.

Phase 2: Regioselective Reduction (The Core Protocol)

This phase ensures only the N7-containing ring is saturated.

Step 2.1: Selective N7-Benzylation

  • Rationale: N7 is more nucleophilic than N1 (which is sterically hindered by the C2-OMe and electronically deactivated). Benzylation creates a pyridinium salt that is easily reduced by borohydrides.

  • Protocol:

    • Dissolve 2-Methoxy-1,7-naphthyridine (10 mmol) in Acetone (50 mL).

    • Add Benzyl Bromide (11 mmol, 1.1 eq).

    • Stir at reflux for 2–4 hours.

    • Observation: The quaternary salt usually precipitates as a solid.

    • Isolation: Filter the solid, wash with cold acetone/ether. Dry under vacuum.[2]

    • Data: ¹H NMR will show a downfield shift for Ring B protons, confirming quaternization.

Step 2.2: Hydride Reduction

  • Protocol:

    • Suspend the N-Benzyl salt (10 mmol) in Methanol (100 mL) at 0°C.

    • Add Sodium Borohydride (NaBH₄) (40 mmol, 4.0 eq) portion-wise over 30 minutes. Caution: Gas evolution.[3]

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Add Acetone (5 mL) to destroy excess hydride, then concentrate in vacuo.

    • Workup: Partition residue between Water and DCM. Extract DCM (3x). Dry over Na₂SO₄.[3][4]

    • Product: 7-Benzyl-2-methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine.

Step 2.3: Debenzylation (Hydrogenolysis)

  • Protocol:

    • Dissolve the N-benzyl intermediate in Methanol or Ethanol (0.1 M).

    • Add Pd/C (10% wt) (10-20% by weight of substrate) and Ammonium Formate (5 eq) OR use a Hydrogen Balloon (1 atm) .

    • Stir at 40–60°C (for transfer hydrogenation) or RT (for H₂ gas) for 4–12 hours.

    • Filtration: Filter through a Celite pad to remove catalyst.

    • Purification: Concentrate filtrate. If necessary, purify via flash chromatography (DCM/MeOH/NH₃).

  • Final Product: 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine .

Alternative Route: Direct Selective Reduction

For smaller scales or rapid screening, direct reduction of the aromatic precursor using Sodium Cyanoborohydride in acidic media can be effective, though purification is more demanding.

  • Reagents: 2-Methoxy-1,7-naphthyridine, NaBH₃CN (3.0 eq).

  • Solvent: Acetic Acid (glacial) or Methanol with HCl (pH ~3–4).

  • Conditions: Stir at RT for 2 hours.

  • Mechanism: Protonation of N7 (most basic) activates Ring B for hydride attack.

  • Note: Monitor closely by LCMS to avoid over-reduction or hydrolysis of the methoxy group (which can occur in strong acid).

Experimental Data Summary

Physicochemical Properties
PropertyValueNotes
Formula C₉H₁₂N₂OFree base
MW 164.21 g/mol
Appearance Pale yellow oil or low-melting solidHygroscopic as HCl salt
Solubility DCM, MeOH, DMSOPoor in Hexanes
pKa (Calc) ~8.5 (N7), ~2.5 (N1)N7 is the basic center
Key NMR Signals (Diagnostic)
  • Aromatic Ring (Ring A): Two doublets (or singlets depending on resolution) in the 6.5–8.0 ppm range. The C2-OMe appears as a sharp singlet at ~3.9 ppm.

  • Tetrahydro Ring (Ring B):

    • C5-H: Singlet or broad singlet at ~4.0 ppm (benzylic to N1 ring). Note: In 1,7-naphthyridine, C5 is adjacent to the fusion.

    • C6-H / C8-H: Triplets/multiplets at ~2.8–3.1 ppm.

    • N7-H: Broad singlet (exchangeable) if free base.

Visual Guide: Reaction Workflow

Workflow Start Start: 2-Methoxy-1,7-naphthyridine Step1 Step 1: N7-Activation (BnBr, Acetone, Reflux) Forms Quaternary Salt Start->Step1 Regioselective Alkylation Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Forms N-Benzyl-Tetrahydro Step1->Step2 Hydride Transfer Step3 Step 3: Deprotection (H2, Pd/C, MeOH) Cleaves Benzyl Group Step2->Step3 Hydrogenolysis End Final Product: 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine Step3->End Filtration & Concentration

Figure 2: Step-by-step experimental workflow for the recommended route.

References

  • Vertex Pharmaceuticals & Takeda. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold. (Discusses analogous tetrahydro-naphthyridine reductions).

  • Vanderbilt University. Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging. (Details the NaBH3CN reduction of the 1,7-naphthyridine core).

  • BenchChem. Synthetic Routes for 5-Bromo-8-methoxy-1,7-naphthyridine. (Provides protocols for methoxylation of the naphthyridine core).

  • ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. (Historical context on non-selective reduction vs. de novo synthesis).

  • Sigma-Aldrich. 2-Methoxy-3-pyridinecarboxaldehyde Product Page. (Key starting material for de novo routes).

Sources

Application

Protocols for N-alkylation of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

Application Note: Selective N-Alkylation Protocols for 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine Abstract This technical guide details the strategic N-alkylation of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine , a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective N-Alkylation Protocols for 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

Abstract

This technical guide details the strategic N-alkylation of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine , a privileged scaffold in kinase inhibitor and GPCR ligand discovery. Unlike simple piperidines, this bicyclic system presents unique chemoselective challenges due to the presence of two distinct nitrogen centers: the aromatic pyridine nitrogen (N1) and the aliphatic secondary amine (N7).[1] This document provides three validated protocols—Reductive Amination, Direct Nucleophilic Substitution, and Microwave-Assisted Alkylation—optimized to favor N7-selectivity while preserving the acid-sensitive 2-methoxy moiety.

Introduction & Strategic Analysis

Structural Deconstruction & Reactivity

The substrate contains two nitrogen atoms with vastly different electronic environments. Understanding their pKa and nucleophilicity is the cornerstone of this protocol.

  • N7 (Secondary Amine): Located in the saturated tetrahydropyridine ring.[1] It functions as a typical aliphatic amine (approximate pKa ~10–11).[1] It is highly nucleophilic and the primary site for alkylation.

  • N1 (Pyridine Nitrogen): Located in the aromatic ring.[1] The 2-methoxy substituent exerts an electron-donating mesomeric effect (+M), increasing electron density on the ring, but N1 remains significantly less nucleophilic (approximate pKa ~4–5) than N7 due to sp² hybridization and aromatic delocalization.[1]

  • 2-Methoxy Group: A critical structural feature. While stable under basic and mild acidic conditions, it is susceptible to hydrolysis (forming the 2-pyridone/lactam tautomer) under strong acidic forcing conditions (e.g., high temperature with aqueous HCl or HBr).[1]

Chemoselectivity & Side Reactions
  • Target Reaction: Mono-alkylation at N7.

  • Primary Risk: Over-alkylation to the quaternary ammonium salt at N7.

  • Secondary Risk: Competitive alkylation at N1 (rare, but possible with highly reactive electrophiles like methyl iodide).[1]

  • Stability Risk: Demethylation of the 2-methoxy group if pH < 3 is maintained for extended periods.

Decision Tree & Workflow

The choice of protocol depends on the nature of the alkyl group (R) to be introduced.[2]

G Start Target: N-Alkyl Group Decision1 Is the Alkyl Group Primary or Secondary? Start->Decision1 Decision2 Is the Electrophile an Aldehyde/Ketone? Decision1->Decision2 Yes Decision3 Is the Electrophile an Alkyl Halide? Decision2->Decision3 No MethodA Protocol A: Reductive Amination (Highest Selectivity) Decision2->MethodA Yes (Preferred) MethodB Protocol B: Direct Alkylation (Base) (Standard) Decision3->MethodB Primary Halide MethodC Protocol C: Microwave Assisted (Sterically Hindered) Decision3->MethodC Secondary/Hindered Halide

Figure 1: Strategic decision tree for selecting the optimal alkylation protocol based on electrophile availability and steric demands.

Experimental Protocols

Protocol A: Reductive Amination (Gold Standard)

Best for: Introducing primary or secondary alkyl groups with high chemoselectivity and minimal risk of quaternization.[1] Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.[2]

Reagents:

  • Substrate: 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 equiv)[1]

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for ketone activation[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the naphthyridine substrate in anhydrous DCE (0.1 M concentration).

  • Imine Formation: Add the aldehyde/ketone (1.1 equiv). If using a ketone or hindered aldehyde, add AcOH (1.0 equiv) to catalyze iminium formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes. Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the secondary amine (M+H).

  • Quench: Quench carefully with saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Insight: The mild acidity of AcOH/STAB is perfectly compatible with the 2-methoxy group. Avoid using strong mineral acids or high temperatures which could trigger hydrolysis.

Protocol B: Direct N-Alkylation (Base-Mediated)

Best for: Simple primary alkyl halides (e.g., Benzyl bromide, Methyl iodide) where reductive amination precursors are unavailable.[1] Mechanism: S_N2 Nucleophilic Substitution.

Reagents:

  • Substrate: 1.0 equiv

  • Electrophile: Alkyl Halide (1.0 – 1.1 equiv)[1]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2]

Step-by-Step Procedure:

  • Setup: Charge a flask with the naphthyridine substrate and K₂CO₃ in anhydrous MeCN (0.1 M).

  • Addition: Add the alkyl halide (1.0 equiv) dropwise at 0°C to minimize over-alkylation.

  • Reaction: Stir at room temperature (for reactive halides) or heat to 60°C (for less reactive ones).

    • Critical Control: Monitor strictly by TLC/LC-MS. Stop the reaction immediately upon consumption of the starting material to prevent quaternary salt formation.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition between EtOAc and water.[2]

  • Purification: Since over-alkylation is a risk, purification often requires a gradient of DCM/MeOH/NH₃ (90:9:1) to separate the tertiary amine product from any quaternary byproducts.

Expert Insight: If using DMF, ensure aqueous workup is thorough to remove the solvent. For volatile amines, use MeCN as it is easier to remove.

Protocol C: Microwave-Assisted Alkylation

Best for: Sterically hindered alkyl halides or unreactive substrates where thermal heating leads to decomposition.

Parameters:

  • Solvent: Acetonitrile or Ethanol

  • Base: DIPEA (3.0 equiv)

  • Temperature: 100°C – 120°C

  • Time: 10 – 30 minutes

Procedure:

  • Combine substrate (1.0 equiv), alkyl halide (1.5 equiv), and DIPEA (3.0 equiv) in a microwave vial.[1]

  • Seal and irradiate at 120°C for 15 minutes.

  • Analyze conversion. If incomplete, add 0.5 equiv more electrophile and irradiate for another 10 minutes.

  • Directly load the reaction mixture onto a silica cartridge for purification (after solvent evaporation).

Comparative Data & Troubleshooting

ParameterReductive Amination (Protocol A)Direct Alkylation (Protocol B)[2]
Selectivity (Mono vs Bis) Excellent (>95:5)Moderate (Risk of Quaternization)
Regioselectivity (N7 vs N1) High (N7 exclusive)High (N7 favored, N1 possible with MeI)
Reaction Conditions Mild (pH 5-6, RT)Basic (pH >10), Heat often required
Methoxy Stability HighHigh (Avoid strong acid workup)
Purification Difficulty LowMedium (Separating salts)

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Solution: Switch from K₂CO₃ to Cs₂CO₃ (Protocol B) or add molecular sieves to Protocol A to drive imine formation.

  • Issue: Hydrolysis of Methoxy Group.

    • Cause: Exposure to strong aqueous acid during workup or use of unbuffered HCl salts.

    • Solution: Keep workup basic/neutral. Use organic acids (AcOH) instead of mineral acids.

  • Issue: N1-Alkylation (Pyridine nitrogen).

    • Cause: Use of extremely "hot" electrophiles (e.g., Methyl Triflate).

    • Solution: Switch to Reductive Amination (Formaldehyde + STAB) for methylation.

Mechanistic Pathway (Graphviz)

ReactionPathway Substrate 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (Nucleophilic N7) PathA Path A: Reductive Amination (Aldehyde + STAB) Substrate->PathA PathB Path B: Direct Alkylation (R-X + Base) Substrate->PathB IntermediateA Iminium Ion Intermediate (Activated for Reduction) PathA->IntermediateA AcOH, -H2O IntermediateB Transition State S_N2 (Steric Control Critical) PathB->IntermediateB Product N7-Alkylated Product (Tertiary Amine) IntermediateA->Product Hydride Transfer (Selective) IntermediateB->Product Major SideProduct Quaternary Salt (Over-alkylation) IntermediateB->SideProduct Minor (if excess R-X)

Figure 2: Mechanistic pathways comparing the selective hydride transfer of reductive amination versus the steric-dependent SN2 substitution.

References

  • BenchChem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (2025).[2] Retrieved from .

  • Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. (2017).[3] Retrieved from .

  • National Institutes of Health (NIH). Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles.[1] (2007).[4] Organic Letters. Retrieved from .

  • Vertex Pharmaceuticals. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold. (2020).[1] ACS Omega. Retrieved from .

  • Princeton University (Macmillan Group). A general N-alkylation platform via copper metallaphotoredox catalysis. (2021).[5][6] Chem. Retrieved from .

Sources

Method

Advanced Application Note: Buchwald-Hartwig Cross-Coupling of 5,6,7,8-Tetrahydro-1,7-Naphthyridine Amines in Drug Discovery

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of functionalizing sterically hindered, fused bicyclic heterocycles. The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a highly prized...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of functionalizing sterically hindered, fused bicyclic heterocycles. The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a highly prized pharmacophore, prominently utilized in the development of 1 [1] and 2 [2]. However, the selective amination of this electron-deficient ring system via C-N bond formation requires precise control over the catalytic environment to prevent off-target coordination and catalyst deactivation.

This guide provides a mechanistically grounded, self-validating protocol for the Buchwald-Hartwig amination of 5,6,7,8-tetrahydro-1,7-naphthyridines, designed specifically for drug development professionals scaling from discovery to process chemistry.

Mechanistic Insights and Experimental Causality

Performing a Buchwald-Hartwig amination on a tetrahydro-1,7-naphthyridine derivative is not a plug-and-play operation. The presence of the basic pyridine nitrogen in the fused system can competitively bind to the palladium center, leading to the formation of stable, inactive palladium complexes (catalyst poisoning). To overcome this, every reagent in the protocol is chosen based on specific mechanistic causality:

  • Precatalyst Selection (BrettPhos Pd G4): Older generation catalysts like Pd2(dba)3 require high temperatures to dissociate the dba ligands, often leading to the formation of inactive Pd black before the catalytic cycle even begins. We utilize a3 [3]. The bulky aminobiphenyl scaffold of the G4 precatalyst undergoes rapid reductive elimination upon mild base activation, generating the active, monoligated Pd(0) species quantitatively at room temperature.

  • Ligand Sterics (BrettPhos): To prevent the naphthyridine's pyridine nitrogen from poisoning the catalyst, a highly sterically demanding dialkylbiaryl phosphine ligand (BrettPhos) is employed. The extreme steric bulk forces the catalytic intermediate to remain monoligated (PdL), drastically accelerating the oxidative addition into the aryl halide and subsequent reductive elimination.

  • Base Selection (Cs₂CO₃ vs. NaOtBu): While sodium tert-butoxide (NaOtBu) is a kinetically fast base for aminations, its strong nucleophilicity often cleaves sensitive amides or esters present on complex API intermediates. Cesium carbonate (Cs₂CO₃) is selected as a milder, highly effective alternative that readily deprotonates the Pd-bound amine intermediate without degrading the substrate.

Catalytic Workflow and Downstream Processing

Workflow A 1. Precatalyst Activation (BrettPhos Pd G4) B 2. Active Pd(0)L Species A->B C 3. Oxidative Addition (Aryl Halide) B->C D 4. Amine Coordination (Tetrahydro-1,7-naphthyridine) C->D E 5. Deprotonation (Base: Cs2CO3) D->E F 6. Reductive Elimination (C-N Bond Formation) E->F F->B Catalytic Cycle G 7. Product Isolation & Pd Scavenging (<10 ppm) F->G

Fig 1: Buchwald-Hartwig catalytic cycle and downstream processing for naphthyridine amination.

Quantitative Optimization Data

The following table summarizes the quantitative data driving our standard operating procedure. The transition from early-generation bidentate ligands (BINAP) to modern dialkylbiaryl phosphines (BrettPhos) demonstrates a critical leap in conversion efficiency for fused azines.

EntryPalladium Source / LigandBaseSolventTemp (°C)Conversion (%)Impurity Profile
1Pd₂(dba)₃ / BINAPNaOtBuToluene10041%High Pd black, unreacted SM
2Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane10068%Moderate hydrodehalogenation
3RuPhos Pd G3NaOtBuTHF8085%Base-mediated degradation
4 BrettPhos Pd G4 Cs₂CO₃ t-Amyl OH 90 >98% Clean conversion

Table 1: Matrix optimization for the coupling of 5,6,7,8-tetrahydro-1,7-naphthyridine with 4-bromoanisole. Conversion determined by UPLC-UV (254 nm).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes built-in analytical checkpoints to ensure that if a failure occurs, the exact point of deviation (e.g., oxygen ingress, wet solvent) is immediately identifiable.

Materials Required
  • Amine: 5,6,7,8-Tetrahydro-1,7-naphthyridine (1.0 equiv)

  • Electrophile: Aryl Bromide or Aryl Chloride (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (2.0 mol %)

  • Base: Cs₂CO₃ (anhydrous, finely milled, 2.5 equiv)

  • Solvent: t-Amyl alcohol (anhydrous, degassed)

  • Scavenger: SiliaMetS Thiol (or equivalent silica-supported thiol)

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation (The "Dry" Check)

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), 5,6,7,8-tetrahydro-1,7-naphthyridine, BrettPhos Pd G4, and Cs₂CO₃.

  • Seal the vessel with a PTFE-lined septum. Apply vacuum (0.1 mbar) for 5 minutes, then backfill with high-purity Argon. Repeat this cycle three times.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. Even trace oxygen will irreversibly form Pd(II) peroxo complexes, halting the cycle.

Step 2: Reagent Addition and Activation

  • Add the aryl halide (if liquid) and anhydrous, degassed t-Amyl alcohol via syringe to achieve a substrate concentration of 0.2 M.

  • Stir the mixture at room temperature for 5 minutes.

    • Validation Checkpoint 1: The solution should transition from a pale yellow to a deep red/orange hue. This color change visually validates the successful activation of the G4 precatalyst into the active Pd(0) species. If the solution turns black immediately, oxygen or moisture has compromised the system.

Step 3: Catalytic Coupling

  • Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C.

  • Stir vigorously (800 rpm) for 2 to 4 hours.

    • Validation Checkpoint 2 (In-Process Control): At 2 hours, withdraw a 10 µL aliquot via a degassed syringe. Dilute in HPLC-grade acetonitrile and analyze via LC-MS. You must observe the disappearance of the aryl halide and the presence of the[M+H]+ peak corresponding to the arylated naphthyridine. If conversion is <50%, it indicates either steric hindrance requiring a temperature bump to 105 °C, or catalyst poisoning due to wet base.

Step 4: Workup and Palladium Scavenging

  • Cool the reaction to room temperature. Dilute with ethyl acetate (3x reaction volume) and filter through a short pad of Celite to remove the inorganic salts (Cs₂CO₃ and cesium halides).

  • Critical Drug Development Step: The crude filtrate will contain4 [4]. Add SiliaMetS Thiol (4 equivalents relative to the initial Pd loading) directly to the filtrate.

  • Stir the suspension at 40 °C for 4 hours. Filter the silica scavenger.

    • Validation Checkpoint 3: Submit a small sample of the concentrated product for ICP-MS analysis. A successful scavenging step will yield a product with <10 ppm palladium, meeting ICH Q3D guidelines for elemental impurities in pharmaceuticals.

Step 5: Purification

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically using a gradient of Dichloromethane to 10% Methanol in Dichloromethane with 1% Triethylamine, as the naphthyridine product is highly polar and basic).

References

  • Source: Google Patents (Vertex Pharmaceuticals)
  • Title: US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors - Google Patents Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Application

Application Notes and Protocols: Selective Partial Hydrogenation of 2-Methoxy-1,7-Naphthyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the selective partial hydrogenation of 2-methoxy-1,7-naphthyridine, a core scaffold in many biologi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selective partial hydrogenation of 2-methoxy-1,7-naphthyridine, a core scaffold in many biologically active compounds. The protocols detailed herein are designed to offer reproducible and scalable methods for the synthesis of valuable tetrahydro-1,7-naphthyridine intermediates. This guide emphasizes the chemical principles governing selectivity, provides step-by-step experimental procedures, and includes methods for real-time reaction monitoring and troubleshooting.

Introduction: The Significance of Partially Hydrogenated Naphthyridines

Naphthyridine frameworks are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4] The partial hydrogenation of these aromatic systems to their tetrahydro-derivatives introduces three-dimensional complexity, which can significantly enhance binding affinity and selectivity for biological targets, as well as improve pharmacokinetic properties. Specifically, 2-methoxy-1,7-naphthyridine serves as a key starting material for the synthesis of potent therapeutic agents, and its controlled reduction is a critical step in the development of novel drug candidates.[5]

The primary challenge in the hydrogenation of naphthyridines lies in achieving regioselectivity, as there are two pyridine rings that can be reduced.[6][7] This guide will focus on methodologies that allow for the selective hydrogenation of one of the two rings of 2-methoxy-1,7-naphthyridine, leading to either 2-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine or 2-methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine.

Mechanistic Considerations: Achieving Selective Hydrogenation

The regioselectivity of naphthyridine hydrogenation is governed by a combination of electronic and steric factors, which can be manipulated through the judicious choice of catalyst and reaction conditions.[6]

  • Electronic Effects: The nitrogen atoms in the naphthyridine core are electron-withdrawing, making the rings electron-deficient. The position of the methoxy group in 2-methoxy-1,7-naphthyridine will further influence the electron density of the two rings, potentially directing the hydrogenation to the more electron-deficient ring.

  • Steric Effects: The catalyst surface's interaction with the substrate plays a crucial role. Bulky substituents on the naphthyridine ring can hinder the approach of the catalyst to one side of the molecule, thereby favoring the hydrogenation of the less sterically encumbered ring.[6]

  • Catalyst Choice:

    • Palladium (Pd) on Carbon: This heterogeneous catalyst is widely used for the hydrogenation of alkenes and alkynes.[8] In the context of naphthyridines, palladium catalysts are often influenced by a combination of steric and electronic effects.[6] Acidic conditions can sometimes be employed to protonate the nitrogen atoms, which can alter the electronic properties of the rings and influence selectivity.[9]

    • Ruthenium (Ru) Complexes: Homogeneous ruthenium catalysts, such as those with diamine ligands, have shown excellent efficacy and enantioselectivity in the hydrogenation of substituted naphthyridines.[10] The selectivity with these catalysts is often dominated by the electronic properties of the rings.[6]

Below is a diagram illustrating the general concept of selective hydrogenation of a naphthyridine core.

G cluster_0 Selective Hydrogenation Pathways Naphthyridine_Core 2-Methoxy-1,7-Naphthyridine Tetrahydro_A 2-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine Naphthyridine_Core->Tetrahydro_A Catalyst A (e.g., Homogeneous Ru) Tetrahydro_B 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine Naphthyridine_Core->Tetrahydro_B Catalyst B (e.g., Heterogeneous Pd)

Caption: Control of regioselectivity in naphthyridine hydrogenation.

Experimental Protocols

The following protocols provide a starting point for the selective partial hydrogenation of 2-methoxy-1,7-naphthyridine. Researchers should optimize these conditions based on their specific substrate and desired outcome.

Protocol 1: Palladium-Catalyzed Hydrogenation

This protocol is designed to favor the hydrogenation of the more sterically accessible ring, which is often controlled by a combination of steric and electronic effects.[6]

Materials:

  • 2-methoxy-1,7-naphthyridine

  • Palladium on carbon (5 or 10 wt. %)

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Magnetic stirrer and stir bar

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Filtration apparatus

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas.

  • Charging the Vessel: To the vessel, add 2-methoxy-1,7-naphthyridine (1.0 eq) and methanol (sufficient to dissolve the substrate).

  • Inerting: Seal the vessel and purge with an inert gas several times to remove any oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction if necessary (e.g., 25-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, HPLC, or LC-MS.[11] Real-time monitoring can be achieved using in-line techniques like mid-IR or NMR spectroscopy.[7][12][13][14]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Homogeneous Ruthenium-Catalyzed Hydrogenation

This protocol often provides high levels of selectivity based on the electronic properties of the naphthyridine rings.[6]

Materials:

  • 2-methoxy-1,7-naphthyridine

  • Ruthenium precatalyst (e.g., [Ru(p-cymene)I2]2)

  • Solvent (e.g., degassed methanol or ethanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Equipment:

  • High-pressure reaction vessel (autoclave)

  • Schlenk flask and Schlenk line

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the ruthenium precatalyst in the degassed solvent.

  • Substrate Addition: In the high-pressure reaction vessel, dissolve the 2-methoxy-1,7-naphthyridine in the degassed solvent.

  • Transfer: Transfer the catalyst solution to the reaction vessel via cannula under a positive pressure of inert gas.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 100-500 psi). Begin stirring and heat as required.

  • Reaction Monitoring: Monitor the reaction as described in Protocol 1.

  • Work-up: After completion, cool the reaction to room temperature, vent the hydrogen, and purge with inert gas.

  • Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography to isolate the product from the catalyst.

Data Presentation: Key Reaction Parameters

ParameterPalladium/CarbonHomogeneous Ruthenium
Catalyst Loading 5-10 mol%1-5 mol%
Hydrogen Pressure 50-100 psi100-500 psi
Temperature 25-50 °C40-80 °C
Solvent Methanol, Ethanol, Ethyl AcetateDegassed Methanol, Ethanol
Typical Reaction Time 4-24 hours6-48 hours
Selectivity Driver Steric and Electronic Effects[6]Primarily Electronic Effects[6]

Experimental Workflow Visualization

The following diagram outlines the general workflow for a catalytic hydrogenation experiment.

G Start Start Prep_Vessel Prepare & Purge Reaction Vessel Start->Prep_Vessel Charge_Reactants Charge Substrate & Solvent Prep_Vessel->Charge_Reactants Add_Catalyst Add Catalyst (Pd/C or Ru complex) Charge_Reactants->Add_Catalyst Hydrogenate Pressurize with H2 & Stir Add_Catalyst->Hydrogenate Monitor Monitor Reaction (TLC, HPLC, LC-MS, in-line) Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Workup Vent H2, Purge, & Filter Monitor->Workup Complete Purify Concentrate & Purify (Chromatography/Recrystallization) Workup->Purify End End Purify->End

Caption: General workflow for catalytic hydrogenation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient hydrogen pressure- Catalyst poisoning- Use fresh catalyst- Increase hydrogen pressure- Ensure high purity of substrate and solvent
Over-reduction - Reaction time too long- Temperature too high- Catalyst loading too high- Carefully monitor the reaction and stop upon consumption of starting material- Reduce temperature- Decrease catalyst loading
Poor selectivity - Incorrect catalyst choice- Suboptimal reaction conditions- Screen different catalysts (e.g., switch from Pd to Ru or vice versa)- Vary solvent, temperature, and pressure
Difficulty in removing catalyst - Fine catalyst particles passing through filter- Use a finer filter or a double layer of filter paper with a filter aid- For homogeneous catalysts, consider alternative purification methods like extraction or precipitation

References

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. (2016). Vertex AI Search.
  • Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. (2025). PubMed.
  • On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. (2000). Vertex AI Search.
  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. (2023). MDPI.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). ACS Publications.
  • Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. (2017). AZoM.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). PMC.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
  • Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. (2022). Chemistry LibreTexts.
  • Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics. (2022). PMC.
  • Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes. (2021). PubMed.
  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. (2023). PMC.
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. (2025). Vertex AI Search.
  • Molecular Recognition Studies on Naphthyridine Derivatives. (n.d.). PMC.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications.
  • Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • THE NAPHTHYRIDINES. (n.d.). Vertex AI Search.
  • The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid. (2001). PubMed.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). PMC.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Vertex AI Search.
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (n.d.). Vertex AI Search.
  • Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison. (2025). ResearchGate.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC.
  • Functionalization of the 1,7-Naphthyridine Ring System: Application Notes and Protocols. (n.d.). Benchchem.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Vertex AI Search.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (n.d.). Vertex AI Search.
  • Hydrogenation. (n.d.). Wikipedia.
  • Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media. (2025). ResearchGate.
  • N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide. (n.d.). PMC.
  • ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). (n.d.). Vertex AI Search.
  • Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. (n.d.). OSTI.GOV.
  • Oxidative Addition in Action- Catalytic Hydrogenation. (2022). Chemistry LibreTexts.
  • Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. (n.d.). Green Chemistry (RSC Publishing).
  • exam 2 2012 answers. (n.d.). Vertex AI Search.
  • Hydrogenation and transannulation reactions of para-methoxy- anilines. (n.d.). ResearchGate.
  • A theoretical study on the hydrogenation of CO2 to methanol catalyzed by ruthenium pincer complexes. (n.d.). Dalton Transactions (RSC Publishing).

Sources

Method

Functionalization of the secondary amine in tetrahydro-1,7-naphthyridines

Application Note: Functionalization of the Secondary Amine in Tetrahydro-1,7-Naphthyridines for CNS Drug Discovery Introduction & Mechanistic Insights The 5,6,7,8-tetrahydro-1,7-naphthyridine (THN) core is a privileged b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Secondary Amine in Tetrahydro-1,7-Naphthyridines for CNS Drug Discovery

Introduction & Mechanistic Insights

The 5,6,7,8-tetrahydro-1,7-naphthyridine (THN) core is a privileged bicyclic scaffold in medicinal chemistry. It serves as a conformationally restricted, rigidified analog of the 2-(3-pyridyl)ethylamine pharmacophore, offering enhanced metabolic stability and target selectivity in central nervous system (CNS) drug design [2].

A critical step in optimizing THN-based ligands—such as Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 2 (mGlu2)—is the precise functionalization of the N7 secondary amine [1]. As a Senior Application Scientist, understanding the causality behind the reaction conditions is paramount to ensuring reproducibility and high yields.

Mechanistic Rationale:

  • Selective Reduction: Converting a fully aromatic 1,7-naphthyridine to the 5,6,7,8-tetrahydro derivative requires chemoselectivity. Using sodium cyanoborohydride (NaBH₃CN) in glacial acetic acid (AcOH) provides an ideal environment. The acidic medium protonates the nitrogen, activating the specific pyridine ring toward hydride attack, while the mild nature of NaBH₃CN prevents the reduction of adjacent functional groups (e.g., esters or halogens) [1].

  • N-Alkylation: Functionalizing the resulting secondary amine proceeds via an Sₙ2 mechanism. Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) is the optimal system. K₂CO₃ acts as a mild, insoluble heterogeneous base that efficiently scavenges the generated HCl without risking the aqueous hydrolysis of sensitive ester groups. MeCN, a polar aprotic solvent, strips the solvation shell from the nucleophile, maximizing the reactivity of the secondary amine [1].

Synthetic Workflow

The following workflow illustrates the three-stage synthesis: selective reduction to expose the secondary amine, N7-alkylation, and final ammonolysis to yield the active carboxamide.

G A 1,7-Naphthyridine Precursor B 5,6,7,8-Tetrahydro- 1,7-naphthyridine (Secondary Amine) A->B NaBH3CN, AcOH Selective Reduction C N7-Alkylated Intermediate B->C Ar-CH2Cl, K2CO3 N-Alkylation D Target mGlu2 NAM (Carboxamide) C->D NH3 / MeOH Ammonolysis

Caption: Workflow for the synthesis and N7-functionalization of tetrahydro-1,7-naphthyridines.

Experimental Protocols

Note: The following step-by-step methodologies are adapted from the validated synthesis of ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides [1].

Protocol A: Selective Reduction to 5,6,7,8-Tetrahydro-1,7-naphthyridine Objective: Generate the free secondary amine at the N7 position.

  • Preparation: Dissolve the 1,7-naphthyridine-2-carboxylate precursor (1.0 eq) in glacial acetic acid to achieve a 0.2 M concentration.

  • Reduction: Add NaBH₃CN (3.0 eq) portion-wise at 25 °C. (Caution: The reaction is exothermic and generates hydrogen gas; ensure proper fume hood ventilation).

  • Monitoring: Stir for 5–10 minutes. The reaction is extremely rapid due to the high electrophilicity of the protonated intermediate.

  • Workup: Quench the reaction with water (30 mL). Extract the aqueous layer with dichloromethane (DCM) (3 × 200 mL). Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Self-Validation: Analyze the crude residue via LC-MS. The intermediate must exhibit a mass shift corresponding to the addition of 4 protons (+4 Da). Use the product directly in the next step to prevent oxidative degradation.

Protocol B: Functionalization (N-Alkylation) of the Secondary Amine Objective: Introduce the functional aryl-alkyl group at the N7 position via Sₙ2 substitution.

  • Preparation: Dissolve the crude 5,6,7,8-tetrahydro-1,7-naphthyridine intermediate (1.0 eq) in anhydrous MeCN (0.1 M).

  • Base Addition: Add finely powdered K₂CO₃ (2.0 eq). (Tip: Powdered K₂CO₃ provides a higher surface area for rapid proton scavenging, preventing the formation of an unreactive amine hydrochloride salt).

  • Alkylation: Dropwise add the alkylating agent, such as 4-(chloromethyl)-2-methoxypyridine (1.0 eq), dissolved in a minimal volume of MeCN.

  • Reaction: Stir the suspension at room temperature (25 °C) for 4 hours.

  • Self-Validation & Workup: Spot the reaction on a TLC plate and stain with Ninhydrin. The disappearance of the secondary amine spot (which typically turns brown/purple with Ninhydrin) confirms total consumption. Quench with H₂O and extract with ethyl acetate. Purify the N7-alkylated ester via flash column chromatography.

Protocol C: Ammonolysis to Carboxamide Objective: Convert the C2-ethyl ester to a primary carboxamide for target binding.

  • Reaction: Dissolve the purified N7-alkylated ester in a 7 M solution of ammonia in methanol.

  • Incubation: Stir at 25 °C for 4 hours.

  • Isolation: Evaporate the solvent under reduced pressure to yield the final functionalized tetrahydro-1,7-naphthyridine-2-carboxamide.

Data Presentation: Functionalization Scope & Yields

The versatility of the N7-alkylation protocol allows for the generation of diverse mGlu2 NAM libraries. Table 1 summarizes quantitative data for representative derivatives synthesized using this methodology [1].

CompoundC4 Substituent (Ar¹)N7 Substituent (Ar²)N-Alkylation Yield (%)Overall Yield (%)*mGlu2 Affinity Profile
14a 2-Fluoro-4-methoxyphenyl2-Methoxypyridin-4-yl42 – 5214 – 20High Affinity (Selected for PET)
14b 2,4-Difluorophenyl2-Methoxypyridin-4-yl45 – 5514 – 20Superior Binding Specificity
14c 2-Fluoro-4-methylphenyl2-Methoxypyridin-4-yl52~ 18High Affinity
17 2-Fluoro-4-hydroxyphenyl2-Methoxypyridin-4-yl44 (over 2 steps)20Radiolabeling Precursor
18 2-Fluoro-4-methoxyphenyl2-Hydroxypyridin-4-yl56 (over 2 steps)22Radiolabeling Precursor

*Overall yield is calculated over 5 synthetic steps starting from the initial 3-aminoisonicotinic acid precursor.

Troubleshooting & Best Practices

  • Incomplete Alkylation: If LC-MS indicates unreacted secondary amine after 4 hours, verify the quality of the K₂CO₃. Hygroscopic absorption of water by K₂CO₃ drastically reduces its efficacy as a base in anhydrous MeCN. Drying the base in a vacuum oven at 120 °C prior to use ensures optimal reaction kinetics.

  • Over-alkylation / Quaternary Ammonium Formation: Using exactly 1.0 equivalent of the alkyl halide and strictly maintaining the reaction at room temperature prevents the formation of quaternary ammonium salts. If over-alkylation is observed, dilute the concentration of the reaction mixture to favor intramolecular/monomolecular interactions over successive collisions.

  • Premature Ester Hydrolysis: Avoid using stronger bases (like NaOH or KOH) or aqueous solvent mixtures during the N-alkylation step. Strong aqueous bases will prematurely hydrolyze the C2-ethyl ester into a carboxylic acid, completely halting the subsequent ammonolysis step.

References

  • Zhang, X., Zhang, Y., Chen, Z., et al. (2020). Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Theranostics, 10(24), 11178-11196. URL:[Link]

  • Malan, H. C., et al. (1996). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Synthetic Communications. URL:[Link]

Application

Application Note: Preparation and Selection of Pharmaceutical Salts for 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

Executive Summary This application note details the protocols for the preparation, screening, and characterization of pharmaceutical salts of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (referred to herein as Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocols for the preparation, screening, and characterization of pharmaceutical salts of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (referred to herein as Compound A ).

Compound A is a bicyclic secondary amine often utilized as a pharmacophore in kinase inhibitors and GPCR ligands. While the free base is chemically stable, it typically exhibits low aqueous solubility and may exist as an oil or low-melting solid, complicating handling and formulation. Conversion to a crystalline salt form is critical to improve:

  • Solubility: Enhancing dissolution rates for biological assays.

  • Crystallinity: Facilitating purification and isolation without chromatography.

  • Stability: Reducing susceptibility to oxidation at the secondary amine.

This guide provides a rationale for counterion selection based on pKa analysis, followed by a validated protocol for salt screening and detailed procedures for preparing the Mono-hydrochloride (HCl) and Hemifumarate salts.

Chemical Analysis & Counterion Selection

Structural Assessment

Compound A contains two potential protonation sites. Successful salt formation requires a


 (ideally >3) between the base and the acid.[1]
SiteFunctional GroupEstimated pKaSalt Formation Potential
N7 Secondary Amine (Piperidine ring)8.8 – 9.2 Primary Site. Highly basic; readily forms stable salts with weak to strong acids.
N1 Pyridine Nitrogen~2.5 – 3.0 Low. The 2-methoxy group reduces basicity (inductive withdrawal) compared to pyridine (pKa 5.2). Protonation here requires very strong acids and may lead to unstable di-salts.
Counterion Candidates

Based on the pKa of N7 (~9.0), we select the following counterions to cover a range of properties:

  • Hydrochloric Acid (pKa -6): Standard first-choice; high probability of crystallinity; high water solubility.

  • Methanesulfonic Acid (pKa -2): Good for lipophilic bases; often yields non-hygroscopic salts.

  • Fumaric Acid (pKa 3.03): Weak acid; often forms stable, non-hygroscopic hemifumarates; useful for slowing dissolution if needed.

Visual Workflow: Salt Screening Strategy

The following diagram outlines the decision logic for screening and selecting the optimal salt form.

SaltScreening Start Start: Compound A (Free Base) pKa_Calc pKa Analysis (Target N7, pKa ~9.0) Start->pKa_Calc Solvent_Sel Solvent Selection (MeOH, IPA, EtOAc) pKa_Calc->Solvent_Sel Screen_Strong Screen Strong Acids (HCl, MsOH) Solvent_Sel->Screen_Strong Screen_Weak Screen Weak Acids (Tartaric, Fumaric) Solvent_Sel->Screen_Weak Precipitation Precipitation Induced? Screen_Strong->Precipitation Screen_Weak->Precipitation Cooling Cooling / Anti-solvent (Add MTBE/Heptane) Precipitation->Cooling No Analysis Solid State Analysis (XRPD, DSC, 1H-NMR) Precipitation->Analysis Yes Evaporation Slow Evaporation Cooling->Evaporation No Precip Cooling->Analysis Precip Evaporation->Analysis Selection Select Lead Salt Analysis->Selection

Figure 1: Decision tree for the salt selection process, moving from theoretical pKa analysis to experimental screening and solid-state characterization.

Experimental Protocols

Pre-requisite: Preparation of Free Base Stock

Ensure the starting material is free of residual synthesis solvents (e.g., TEA, DMF) which can interfere with crystallization.

  • Dissolve crude Compound A in Ethyl Acetate (EtOAc).

  • Wash with 5% NaHCO₃ (aq) followed by Brine.

  • Dry organic layer over anhydrous Na₂SO₄.[2]

  • Concentrate in vacuo to obtain the oil/solid.

  • Validation: ¹H NMR should show a clean singlet for the methoxy group (~3.8-3.9 ppm) and integration of the tetrahydro-ring protons.

Protocol A: Preparation of the Mono-Hydrochloride Salt

The HCl salt is the industry standard for early-phase discovery due to ease of preparation and high bioavailability.

Reagents:

  • Compound A (Free Base)

  • 4M HCl in Dioxane (or 1.25M HCl in Methanol)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

  • Anti-solvent: Diethyl Ether (Et₂O) or MTBE

Procedure:

  • Dissolution: Weigh 500 mg (3.05 mmol) of Compound A into a 20 mL scintillation vial. Add 5 mL of IPA and stir at room temperature (RT) until fully dissolved.

    • Note: If the free base is an oil, ensure complete miscibility.

  • Acid Addition: While stirring rapidly, add 1.05 equivalents (0.80 mL of 4M HCl/Dioxane) dropwise over 5 minutes.

    • Observation: A white precipitate should begin to form immediately.

    • Exotherm Check: The reaction is slightly exothermic; on larger scales (>10g), external cooling to 0°C is recommended.

  • Maturation: Stir the slurry for 2 hours at RT to ensure phase homogeneity.

  • Crystallization: If a gummy solid forms instead of a powder, heat the mixture to 60°C to redissolve, then cool slowly to RT. If no precipitate forms, add 2 mL of MTBE dropwise.

  • Isolation: Filter the solid using a Buchner funnel (sintered glass, medium porosity).

  • Washing: Wash the cake with 2 x 2 mL of cold MTBE.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Outcome: White to off-white crystalline solid. High water solubility.

Protocol B: Preparation of the Hemifumarate Salt

Fumarate salts are less hygroscopic and often exhibit better thermal stability than HCl salts for this class of amines.

Reagents:

  • Compound A (Free Base)

  • Fumaric Acid (Solid, >99%)

  • Solvent: Methanol (MeOH) and Acetone

Procedure:

  • Stoichiometry Calculation: Target a 2:1 (Base:Acid) ratio for Hemifumarate or 1:1 for Fumarate.

    • Recommendation: Start with 1:1. If the pKa difference is marginal, the 1:1 species often crystallizes first.

  • Dissolution:

    • Vial A: Dissolve 500 mg (3.05 mmol) Compound A in 3 mL MeOH .

    • Vial B: Dissolve 354 mg (3.05 mmol) Fumaric acid in 5 mL hot MeOH .

  • Mixing: Add the hot Fumaric acid solution to Vial A while stirring.

  • Solvent Exchange: Concentrate the mixture in vacuo to remove most MeOH (leaving ~1-2 mL). Add 10 mL of Acetone (or Acetonitrile).

    • Mechanism: Fumarates are often less soluble in acetone than methanol, driving crystallization.

  • Crystallization: Stir at RT for 4 hours. If clear, store at 4°C overnight.

  • Isolation: Filter and wash with cold Acetone.

Characterization & Validation

To certify the formation of the salt (and not just a physical mixture), the following analytical criteria must be met.

Proton NMR (¹H-NMR)

Compare the Free Base vs. Salt in DMSO-d₆ .

  • Diagnostic Shift: Look for the protons adjacent to N7 (positions 6 and 8). In the salt form, these signals will shift downfield (deshielded) by 0.2 – 0.5 ppm due to protonation.

  • Stoichiometry Check: Integrate the counterion peak.

    • Fumarate: Singlet at ~6.6 ppm (alkene protons). Ratio of Naphthyridine:Fumarate integral determines if it is Mono (1:1) or Hemi (2:1).

X-Ray Powder Diffraction (XRPD)
  • Requirement: Distinct Bragg peaks must appear that do not match the Free Base or the pure Acid counterion.

  • Amorphous Halo: If the pattern shows a "halo" without sharp peaks, the salt is amorphous. Attempt Protocol A step 4 (recrystallization) again.

Hygroscopicity (DVS)
  • Run Dynamic Vapor Sorption (DVS) at 25°C.

  • Target: < 2% mass gain at 80% Relative Humidity (RH).

  • Note: HCl salts of secondary amines can be hygroscopic. If >5% gain, switch to the Fumarate or Tosylate form.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4] (2011).[1][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

  • FDA Guidance for Industry. (2014). "Regulatory Classification of Pharmaceutical Co-Crystals." (Provides context on distinguishing salts from co-crystals). Link

  • Vertex Pharmaceuticals. (2020). "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold." ACS Medicinal Chemistry Letters. (Demonstrates synthesis and handling of analogous naphthyridine scaffolds). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine Synthesis

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the regioselective reduction of fused bicyclic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the regioselective reduction of fused bicyclic systems. The synthesis of 2-methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine from its fully aromatic precursor is a critical transformation, but it is often plagued by poor regioselectivity, over-reduction, or catastrophic yield losses during workup.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yielding, reproducible results.

Mechanistic Logic & Workflow

Understanding the causality behind the reaction conditions is the first step to mastering this synthesis. The selective reduction relies entirely on the electronic disparity between the two fused rings.

The methoxy group at the C2 position is strongly electron-donating via resonance (+M effect). This enriches the N1-ring, significantly depressing the basicity of the N1 nitrogen (analogous to 2-methoxypyridine, which has a pKa of ~3.2). Conversely, the N7-ring behaves like a standard pyridine (pKa ~5.2). When dissolved in glacial acetic acid (AcOH), the N7 nitrogen is selectively protonated , forming a highly electrophilic pyridinium ion. Sodium cyanoborohydride (NaBH₃CN), which is uniquely stable in weakly acidic media, rapidly and exclusively attacks this activated N7-ring[1].

G SM 2-Methoxy-1,7-naphthyridine Protonation N7 Protonation (AcOH, 25°C) SM->Protonation Step 1 Reduction Hydride Attack (NaBH3CN, 5-30 min) Protonation->Reduction Step 2 Workup Basification & Extraction (pH > 10, DCM) Reduction->Workup Step 3 Product 2-Methoxy-5,6,7,8-tetrahydro- 1,7-naphthyridine Workup->Product High Yield

Figure 1: Logical workflow for the regioselective reduction of 2-methoxy-1,7-naphthyridine.

Troubleshooting & FAQs

Q1: My TLC shows complete consumption of the starting material, but my isolated yield is under 20%. Where is my product? A1: Your product is likely trapped in the aqueous waste. The target molecule, 2-methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine, contains a secondary aliphatic amine (a piperidine moiety). It is highly basic and forms highly water-soluble acetate or borate salts in the acidic reaction mixture. If you quench with water and extract directly, the product will not partition into the organic layer. Solution: You must strictly basify the aqueous phase to pH > 10 (using 6N NaOH or concentrated NH₄OH) before extracting with a polar organic solvent like dichloromethane (DCM).

Q2: I am using catalytic hydrogenation (H₂ with PtO₂ or Pd/C) and getting a complex mixture of isomers. How do I fix this? A2: Catalytic hydrogenation of 1,7-naphthyridines is notoriously unselective[2]. While Pd/C in ethanol can yield the desired tetrahydro derivative, it often produces a nearly 1:1 mixture of the 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers, alongside decahydro-1,7-naphthyridine (over-reduction)[2]. Solution: Abandon transition-metal hydrogenation for this specific step. Switch to the hydride-based protocol (NaBH₃CN in AcOH), which leverages the pKa differential of the nitrogens to guarantee >95% regioselectivity for the N7-ring[3].

Q3: How can I quickly validate that the correct ring was reduced during the reaction? A3: Use a self-validating TLC system. The starting material (aromatic) is UV-active but will not react with Ninhydrin. The target product contains a secondary amine. After developing your TLC plate, dip it in a Ninhydrin stain and heat it. A bright blue/purple spot confirms the successful formation of the saturated piperidine ring.

Quantitative Data: Comparison of Reduction Strategies

To emphasize the superiority of the hydride reduction method, review the empirical data summarized below:

Reducing Agent / CatalystSolvent SystemTempRegioselectivity (N7 vs N1)Expected YieldPrimary Failure Mode / Drawback
NaBH₃CN (3.0 eq) Glacial AcOH25 °C> 95% (N7 ring) 75 - 85% Toxic HCN gas generation if acidified excessively; requires basic workup.
Pd/C, H₂ (1 atm) EtOH / trace HCl25 °C~ 50-60% (N7 ring)40 - 50%Poor regioselectivity; yields complex separable mixtures[2].
PtO₂, H₂ (50 psi) Acidic Media50 °CNone< 10%Complete over-reduction to decahydro-1,7-naphthyridine[2].
LiAlH₄ THFRefluxNone0%Unreactive towards the fully aromatic naphthyridine system.

Validated Experimental Protocol

This step-by-step methodology is adapted from optimized radiochemistry and medicinal chemistry workflows for tetrahydro-1,7-naphthyridine scaffolds[1].

Reagents Required:

  • 2-Methoxy-1,7-naphthyridine (1.0 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (3.0 equiv)

  • Glacial acetic acid (AcOH) (0.5 M relative to SM)

  • Dichloromethane (DCM)

  • 6N Sodium Hydroxide (NaOH) or 28% Ammonium Hydroxide (NH₄OH)

Step-by-Step Execution:

  • Preparation: In a well-ventilated fume hood, dissolve 2-methoxy-1,7-naphthyridine (1.0 equiv) in glacial AcOH to create a 0.5 M solution. Stir at room temperature (25 °C) for 5 minutes to ensure complete protonation of the N7 nitrogen.

  • Reduction: Slowly add NaBH₃CN (3.0 equiv) in small portions over 5 minutes to control the evolution of gas.

  • Reaction Monitoring: Stir the mixture at room temperature. The reduction is typically extremely fast. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain) after 15 to 30 minutes.

  • Quenching: Once the starting material is consumed, cool the reaction flask in an ice bath (0 °C). Carefully quench the reaction by adding cold distilled water (equal to 3x the volume of AcOH used).

  • Basification (Critical Step): While maintaining the temperature below 20 °C, slowly add 6N NaOH or concentrated NH₄OH dropwise until the aqueous solution reaches pH 10-11 . Failure to reach this pH will result in the product remaining in the aqueous phase as a salt.

  • Extraction: Extract the basic aqueous layer with DCM (3 × 3 volumes).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue is usually >90% pure. If necessary, purify via silica gel flash chromatography using a gradient of DCM to DCM/MeOH (containing 1% Et₃N to prevent streaking of the secondary amine on the column).

References

  • Source: Theranostics (via NIH PMC)
  • Title: An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)

Sources

Optimization

Purification techniques for separating naphthyridine regioisomers

Current Status: Operational Ticket ID: REGIO-ISO-006 Subject: Troubleshooting Separation of Naphthyridine Regioisomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, 2,7-)[1] User Guide Overview Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: REGIO-ISO-006 Subject: Troubleshooting Separation of Naphthyridine Regioisomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, 2,7-)[1]

User Guide Overview

Welcome to the technical support hub for naphthyridine chemistry. You are likely here because your standard silica column failed to resolve your regioisomers, or your HPLC peaks are tailing severely. Naphthyridines are notoriously difficult to separate due to their flat, electron-deficient aromatic structures and similar pKa values (typically 3.0–5.0).[1]

This guide prioritizes causality-driven troubleshooting . We do not just tell you what to do; we explain why the separation failed and how to fix it using differences in basicity, dipole moment, and crystal lattice energy.

Module 1: Chromatographic Separation (HPLC & Flash)

The Problem: "My isomers co-elute and tail on silica."

Root Cause:

  • Silanol Interaction: Naphthyridine nitrogens are basic enough to interact strongly with acidic silanols on standard silica, causing peak broadening (tailing) that masks separation.[1]

  • Pi-Pi Stacking: The flat, bicyclic aromatic rings interact similarly with standard C18 phases, leading to poor selectivity.[1]

Solution 1: The "Basic Modifier" Protocol (Flash/Prep)

For normal phase separation, you must suppress silanol activity.

Protocol: Basic Alumina or Modified Silica

  • Stationary Phase: Switch from Standard Silica (SiO2) to Basic Alumina (Activity Grade III) . The basic surface repels the basic naphthyridine nitrogens, sharpening peaks.

  • Mobile Phase Modifier: If you must use silica, add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to both your hexane and ethyl acetate (or DCM/MeOH) reservoirs.

    • Critical Step: Flush the column with 3 CV (Column Volumes) of the modifier-containing solvent before loading your sample. This "deactivates" the silica.

Solution 2: HPLC Method Optimization

For Reverse Phase (RP-HPLC), selectivity is driven by pH control and specific pi-electron interactions.[1]

Decision Logic for HPLC Conditions:

HPLC_Decision_Tree Start Start: Select HPLC Method IsomerType Are isomers basic (pKa > 3)? Start->IsomerType PH_Choice Select pH Modifier IsomerType->PH_Choice Yes (Most Naphthyridines) High_pH High pH (pH 10) Ammonium Bicarbonate PH_Choice->High_pH Suppresses Ionization (Neutral form separates best) Low_pH Low pH (pH 2.5) Formic Acid / TFA PH_Choice->Low_pH Fully Ionized (Good solubility, risk of tailing) Column_Choice Select Stationary Phase C18 C18 Column (Standard) Column_Choice->C18 Baseline Resolution? PFP PFP (Pentafluorophenyl) (Pi-Pi Selectivity) Column_Choice->PFP Co-elution on C18? High_pH->Column_Choice Low_pH->Column_Choice Success Successful Separation C18->Success Purify PFP->Success Purify

Caption: Decision tree for selecting HPLC conditions. High pH suppresses protonation, increasing hydrophobicity differences.[1] PFP columns offer orthogonal selectivity via pi-pi interactions.[1]

Recommended Buffer Systems:

ConditionBuffer ComponentTarget pHWhy it works
Acidic 0.1% Formic Acid or TFA~2.5Protonates all nitrogens.[1] Good for solubility but may reduce selectivity between isomers with similar pKa.[1]
Basic 10mM Ammonium Bicarbonate + NH4OH10.0Gold Standard. Keeps naphthyridines neutral (free base). Maximizes hydrophobic differences between isomers.[1] Requires "Hybrid" silica (e.g., XBridge, Gemini).[1]
Pi-Selective Methanol (Organic modifier)N/AMethanol promotes pi-pi interactions better than Acetonitrile.[1] Use with Phenyl-Hexyl or PFP columns.[1]

Module 2: Crystallization (The Scalability Solution)

The Problem: "Chromatography is too expensive for my 50g batch."

Insight: Naphthyridine isomers have drastically different crystal lattice energies due to symmetry.

  • 1,6-Naphthyridine: Low symmetry, Melting Point <40°C (often an oil or low-melting solid).[1]

  • 2,6-Naphthyridine: High symmetry, Melting Point 114–115°C .[1][2]

  • 1,5-Naphthyridine: High symmetry, Melting Point ~75°C .[1]

Protocol: "Melt & Filter" Separation (Example: 1,6 vs 2,6 mixture)

  • Solvent Selection: Choose a solvent where both are soluble hot, but the high-melting isomer (2,6-) is sparingly soluble cold (e.g., Isopropyl Acetate or Toluene).[1]

  • Dissolution: Dissolve the mixture at reflux (minimal volume).

  • Cooling: Cool slowly to 0°C.

  • Filtration: The high-melting 2,6-naphthyridine will crystallize out.[1] The low-melting 1,6-naphthyridine will remain in the mother liquor.[1]

  • Recovery: Filter the solid (Pure 2,6). Evaporate the filtrate to recover 1,6-enriched oil.[1]

Module 3: Advanced Chemical Separation

The Problem: "They are inseparable by physical means."

Solution: Chemical Derivatization (N-Oxide Strategy). Naphthyridines can be oxidized to N-oxides, which have vastly different polarities than the parent heterocycles.[1]

Workflow:

  • Oxidation: Treat mixture with m-CPBA (meta-chloroperbenzoic acid) in DCM.[1]

    • Selectivity: Nitrogen atoms in different positions react at different rates.

  • Separation: The resulting N-oxides are much more polar and can be easily separated from unreacted starting material or isomeric N-oxides on standard silica.[1]

  • Reduction: Reduce the purified N-oxide back to the parent naphthyridine using PCl3 or Fe/Acetic Acid .

FAQ: Frequently Asked Questions

Q: Why is my 1,8-naphthyridine peak splitting? A: 1,8-naphthyridine has nitrogen atoms in a "proton sponge" orientation.[1] It can chelate trace metals in your LC system.[1]

  • Fix: Add 5mM EDTA to your aqueous mobile phase or use a "passivated" HPLC system.[1]

Q: Can I use SFC (Supercritical Fluid Chromatography)? A: Yes. SFC is excellent for naphthyridines because the CO2/Methanol mobile phase is non-aqueous, preventing hydration of the basic nitrogens. Use a 2-Ethylpyridine (2-EP) column for best results.[1]

References

  • Paudler, W. W., & Kress, T. J. (1967).[1] Naphthyridine Chemistry.[1][3][4][5] V. The Synthesis of Some 1,5-, 1,6-, 1,8-, and 2,7-Naphthyridines. The Journal of Organic Chemistry.

  • Brown, D. J. (2007).[1] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. Wiley-Interscience.[1]

  • Litvinov, V. P. (2004).[1] Structure, physicochemical properties, and synthesis of naphthyridines.[1][2][6] Russian Chemical Reviews.[1]

  • BenchChem Technical Guides. (2025). HPLC Purification of 1,8-Naphthyridine Derivatives.

  • Mazzo, D. J., et al. (2024).[1] Mobile Phase Additives: Enhancing Chromatographic Separations.[1][7] Journal of Chromatography & Separation Techniques.[1]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

Welcome to the Technical Support Center for 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS: 1196151-74-2). This guide is designed for researchers, formulation scientists, and drug development professionals experienc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS: 1196151-74-2). This guide is designed for researchers, formulation scientists, and drug development professionals experiencing precipitation, poor bioavailability, or inconsistent assay results due to the compound's limited aqueous solubility.

Below, we detail the chemical causality behind these solubility challenges and provide field-proven, self-validating troubleshooting protocols to ensure robust experimental design.

Chemical Causality: Why Does This Compound Precipitate?

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine features a bicyclic core consisting of a lipophilic methoxy-pyridine ring fused to a saturated piperidine-like ring. Its solubility is strictly governed by the ionization state of its two nitrogen atoms:

  • N1 (Pyridine Nitrogen): Weakly basic (pKa ~4.0). It remains unprotonated at physiological pH.

  • N7 (Secondary Amine): Strongly basic (pKa ~9.5).

At acidic pH (< 6.0), the N7 amine is fully protonated, rendering the molecule highly water-soluble as a cation. However, as the pH approaches physiological conditions (pH 7.4) or higher, the equilibrium shifts. The fraction of the neutral, lipophilic free base increases. Once the concentration of the free base exceeds its intrinsic aqueous solubility limit, nucleation occurs, leading to rapid precipitation [1].

Quantitative Reference Data

Table 1: Physicochemical Properties and pH-Dependent Solubility Profile

Property / ConditionValue / ObservationCausality / Impact on Experiment
Molecular Weight 164.20 g/mol Small molecule; highly permeable if kept in solution.
pKa (N7 Amine) ~9.5 (Estimated)Primary driver of aqueous solubility via protonation.
pKa (N1 Pyridine) ~4.0 (Estimated)Negligible contribution to solubility at physiological pH.
Solubility (pH 4.0) >10 mg/mLFully protonated (cationic); ideal for acidic stock solutions.
Solubility (pH 7.4) ~0.5 - 1.0 mg/mLPartial free base formation; high risk of precipitation in assay buffers.
Solubility (pH 9.0+) <0.1 mg/mLNeutral free base; requires organic co-solvents or complexation.
Formulation Strategy Workflow

Before altering your protocol, determine the target application. In vitro biochemical assays tolerate different solubilization strategies compared to in vivo animal models.

Formulation_Strategy Start Precipitation of 2-Methoxy-5,6,7,8-tetrahydro- 1,7-naphthyridine App What is the Target Application? Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo DMSO Use DMSO Stock Dilute to <1% in Buffer InVitro->DMSO Salt Salt Formation (e.g., HCl, Mesylate) InVivo->Salt CD Cyclodextrin Complexation (10-20% HP-β-CD) InVivo->CD

Decision tree for overcoming 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine solubility issues.

Troubleshooting FAQs & Step-by-Step Protocols
Q1: My compound precipitates immediately when diluted into physiological cell culture media (pH 7.4). How do I prevent this for in vitro assays?

A: This is a classic solvent-shift precipitation. When transferring the compound from a 100% organic stock (like DMSO) into an aqueous buffer at pH 7.4, the localized pH shock and rapid decrease in solvent capacity force the free base out of solution.

Solution:

  • Prepare a highly concentrated master stock in 100% anhydrous DMSO (e.g., 50 mM).

  • Perform all serial dilutions in 100% DMSO first.

  • Crucial Step: Add the DMSO dilution to the aqueous buffer dropwise under vigorous vortexing, ensuring the final DMSO concentration remains below 1% (v/v). This prevents localized pooling of the compound and allows it to disperse before nucleation can occur.

Q2: I need to dose animals orally (PO) at 10 mg/kg, but the free base won't dissolve in standard saline. What is the most permanent chemical solution?

A: You must convert the free base into a pharmaceutical salt. Salt formation lowers the crystal lattice energy of the solid state and drastically increases the solvation energy in water [2]. For basic secondary amines like N7, forming a hydrochloride (HCl) or methanesulfonate (mesylate) salt is the gold standard [1].

Protocol 1: Mesylate Salt Formation (Self-Validating)

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of ethyl acetate (EtOAc) or tetrahydrofuran (THF).

  • Acid Addition: Slowly add 1.05 equivalents of methanesulfonic acid dropwise while stirring at room temperature.

  • Crystallization: Stir for 2 hours. Validation Check: The solution will transition from clear to cloudy, and a white crystalline precipitate will form. If no precipitate forms, cool the mixture to 4°C to induce crystallization.

  • Isolation: Filter the precipitate under vacuum and wash with 1 mL of cold EtOAc. Dry under a vacuum overnight.

  • Validation Check: Dissolve 2 mg of the dried powder in 1 mL of deionized water. It should dissolve instantly and yield a slightly acidic pH (pH 4.5–5.5), confirming successful salt conversion.

Q3: What if salt formation is not viable for my formulation, or the salt precipitates once it reaches the higher pH of the intestine?

A: If the salt form undergoes disproportionation (converting back to the insoluble free base in the basic environment of the intestine), you must use a structural encapsulation strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a non-covalent inclusion complex with the drug. The lipophilic methoxy-pyridine core slides into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility regardless of the bulk pH [3].

Protocol 2: HP-β-CD Complexation (Self-Validating)

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target dosing vehicle (e.g., PBS or 50 mM acetate buffer).

  • API Addition: Add the free base compound to the cyclodextrin solution to reach your target concentration (e.g., 5 mg/mL).

  • Agitation: Sonicate the suspension in a water bath for 30 minutes, preventing the temperature from exceeding 40°C. Follow with continuous magnetic stirring overnight at room temperature to allow the inclusion complex to reach thermodynamic equilibrium.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed free base.

  • Validation Check: Transfer the supernatant to a cuvette and measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms a true solution free of micro-precipitates.

pH-Dependent State Diagram

To fully master the behavior of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine, refer to the logical relationship between environmental pH, molecular protonation, and macroscopic solubility.

pH_Solubility pH_Low Acidic pH (< 6.0) Protonated N7 Amine (Cationic Form) Sol_High High Aqueous Solubility (>10 mg/mL) pH_Low->Sol_High Favors pH_Neut Physiological pH (7.4) Partial Deprotonation (Equilibrium) Sol_Med Moderate Solubility (Risk of Precipitation) pH_Neut->Sol_Med Favors pH_High Basic pH (> 8.5) Free Base (Neutral, Lipophilic) Sol_Low Poor Aqueous Solubility (<0.1 mg/mL) pH_High->Sol_Low Favors

Relationship between pH, protonation state, and aqueous solubility of the compound.

References
  • Gupta D, Bhatia D, Dave V, Sutariya V, Varghese Gupta S. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules. 2018 Jul 14;23(7):1719. Available at:[1]

  • Serajuddin ATM. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. 2007 Jul 30;59(7):603-16. Available at:[2]

  • Challa R, Ahuja A, Ali J, Khar RK. "Cyclodextrins in drug delivery: an updated review." AAPS PharmSciTech. 2005 Oct 14;6(2):E329-57. Available at:[3]

Sources

Optimization

Preventing oxidation of tetrahydro-1,7-naphthyridine during storage

Topic: Prevention of Oxidative Degradation During Storage and Handling Doc ID: TS-NAPH-007 | Version: 2.4 | Last Updated: 2025-06-15 Executive Summary: The "Tetrahydro" Vulnerability Welcome to the Stability Center. If y...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Oxidative Degradation During Storage and Handling Doc ID: TS-NAPH-007 | Version: 2.4 | Last Updated: 2025-06-15

Executive Summary: The "Tetrahydro" Vulnerability

Welcome to the Stability Center. If you are working with 5,6,7,8-tetrahydro-1,7-naphthyridine (or its isomers), you are handling a "live" molecule. Unlike its fully aromatic parent (1,7-naphthyridine), the tetrahydro derivative possesses secondary amine functionality and benzylic-like carbon centers that are highly susceptible to oxidative dehydrogenation and N-oxide formation .

The Core Issue: The driving force for degradation is thermodynamic. The molecule "wants" to return to its fully aromatic, lower-energy state (1,7-naphthyridine) or react with singlet oxygen at the electron-rich nitrogen.

Module 1: The Science of Decay (Root Cause Analysis)

To prevent degradation, you must understand the enemy. The degradation of tetrahydro-1,7-naphthyridine is not random; it follows a specific radical chain mechanism, often catalyzed by trace metals or light.

The Oxidation Cascade

The following diagram illustrates the pathway from your intact reagent to its useless byproducts.

OxidationPathway cluster_decay Degradation Zone Intact Tetrahydro-1,7-naphthyridine (Active Reagent) Radical α-Amino Radical (Intermediate) Intact->Radical H-Abstraction (Light/O2/Metals) NOxide N-Oxide Impurity Intact->NOxide Direct N-Oxidation Peroxide Hydroperoxide Species Radical->Peroxide +O2 Aromatic 1,7-Naphthyridine (Aromatized/Inactive) Peroxide->Aromatic -H2O2 (Dehydrogenation)

Figure 1: Mechanistic pathway of oxidative degradation. Note that "Aromatization" is the thermodynamic sink, driven by the restoration of full aromaticity.

Key Insight: The carbon atoms adjacent to the secondary nitrogen (positions 5 and 8) are "activated." The C-H bonds here are weaker due to resonance stabilization of the resulting radical by the nitrogen lone pair. Once a hydrogen is abstracted (by light or trace metals), the cascade to aromatization is rapid.

Module 2: Storage Protocols (The "How-To")

Do not rely on standard storage conditions.[1] Follow this tiered protocol based on your storage duration.

Protocol A: Chemical Stabilization (Salt Formation)

Status: Highly Recommended Why: The free base amine has a high-energy lone pair prone to oxidation. Protonating this nitrogen with an acid (forming a salt) ties up the lone pair, significantly raising the activation energy required for oxidation.

Procedure (HCl Salt Formation):

  • Dissolve the tetrahydro-1,7-naphthyridine free base in anhydrous diethyl ether or 1,4-dioxane (degassed).

  • Cool to 0°C under Argon.

  • Slowly add 2.2 equivalents of 4M HCl in dioxane.

  • The dihydrochloride salt will precipitate immediately.

  • Filter under inert atmosphere (Schlenk line or Glovebox).

  • Dry under high vacuum.

Protocol B: Physical Storage Conditions

If you must store the Free Base , strict adherence to the following matrix is required.

VariableRequirementScientific Rationale
Atmosphere Argon (Not Nitrogen)Argon is heavier than air and forms a "blanket" over the solid. Nitrogen can eventually diffuse out or allow oxygen ingress if seals fail.
Temperature -20°C to -80°C Arrhenius equation dictates that lower T exponentially slows the rate of radical propagation.
Container Amber Glass + Parafilm Blocks UV light (290-400nm) which can initiate photo-oxidation of the amine.
Solvent None (Dry Solid) Storing in solution (even DMSO) accelerates oxidation due to dissolved oxygen and increased molecular mobility.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from pale yellow to a reddish/purple color. Is it ruined?

  • Diagnosis: This is the "Pink Death." It indicates the formation of quinoidal intermediates or trace metal complexes.

  • Action:

    • If <5% color: It may just be surface oxidation. Perform a "Rescue Extraction" (see below).

    • If Dark Red/Brown: Significant polymerization or aromatization has occurred. Check purity via LCMS.

Q2: I see a new peak at M-4 in my Mass Spec. What is it?

  • Analysis: M-4 corresponds to the loss of 4 hydrogen atoms.

Q3: Can I store the free base in DMSO at -20°C?

  • Answer: NO. DMSO is hygroscopic and has high oxygen solubility. Over time, DMSO can actually act as a mild oxidant (Swern-type conditions) or facilitate autoxidation. Always store as a dry solid.

Module 4: Rescue Protocol (Purification)

If your batch shows signs of surface oxidation (yellowing), use this logic flow to purify it.

RescueLogic Start Oxidized Sample (Impure) Dissolve Dissolve in dilute HCl (aq) (Protonates Amine) Start->Dissolve Wash Wash with Ether/DCM Dissolve->Wash Decision Where is the Product? Wash->Decision Aqueous Aqueous Layer (Contains Product Salt) Decision->Aqueous Tetrahydro form (Basic) Organic Organic Layer (Contains Neutral Impurities) Decision->Organic Aromatized form (Less Basic/Neutral) Recover Basify (NaOH) & Extract OR Lyophilize Aqueous->Recover

Figure 2: Acid-Base extraction strategy to separate active amine from neutral aromatic impurities.

Protocol:

  • Dissolve impure sample in 1M HCl. The tetrahydro-amine forms a water-soluble salt. The fully aromatized 1,7-naphthyridine is significantly less basic (pK_a ~3-4) and can often be extracted into organic solvent at neutral/mildly acidic pH, or at least separated from neutral polymer gums.

  • Wash the aqueous layer with Dichloromethane (DCM).

  • Basify the aqueous layer to pH > 12 using NaOH.

  • Extract rapidly with DCM under Argon.

  • Dry and concentrate immediately.

References

  • Wu, Y., et al. (2003).[2] "Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative." Journal of Pharmaceutical and Biomedical Analysis. Link

    • Relevance: Establishes aromatization and N-oxide formation as primary degradation pathways for tetrahydro-naphthyridines.[2]

  • Miyatake-Ondozabal, H., et al. (2020). "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold." Journal of Organic Chemistry. Link

    • Relevance: Details the handling of air-sensitive dihydronaphthyridine intermediates and the use of HCl salts for stabiliz
  • Armarego, W. L. F. (1967). "Naphthyridines.[2][3][4][5] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines."[6][7] Journal of the Chemical Society C. Link

    • Relevance: Foundational text on the reduction of naphthyridines and the physical properties of the tetrahydro derivatives.[5]

  • Chowdhury, M. A., et al. (2010). "Inhibition of amine oxidation."[8] U.S. Patent Application US20120271026A1. Link

    • Relevance: Discusses general industrial methods for stabilizing oxidation-sensitive amines using radical scavengers and salt form

Sources

Troubleshooting

Troubleshooting catalyst poisoning in naphthyridine hydrogenation

Technical Support Center: Heterogeneous Catalysis Division Subject: Troubleshooting Guide: Catalyst Poisoning in Naphthyridine Hydrogenation Ticket ID: #NAPH-HYD-004 From: Dr. Aris Thorne, Senior Application Scientist To...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterogeneous Catalysis Division Subject: Troubleshooting Guide: Catalyst Poisoning in Naphthyridine Hydrogenation Ticket ID: #NAPH-HYD-004 From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Group

Executive Summary: The "Sticky" Substrate Problem

You are likely reading this because your naphthyridine hydrogenation has stalled at 20-30% conversion, or perhaps it never started.

Naphthyridines (1,5-, 1,8-, etc.) are among the most difficult substrates for heterogeneous hydrogenation. The core issue is Competitive Adsorption . The basic nitrogen atoms in the naphthyridine ring possess lone pairs that bind to the active metal sites (Pd, Pt, Rh) more strongly than the hydrogen molecule or the alkene/aromatic


-system. Effectively, your substrate is acting as a ligand, poisoning the catalyst surface before the reaction can proceed.

This guide provides a field-proven, logic-based troubleshooting workflow to distinguish between Reversible Inhibition (Nitrogen binding) and Irreversible Poisoning (Sulfur/Phosphorus impurities).

Part 1: The Mechanism of Failure

To fix the reaction, you must visualize the surface chemistry.

  • The Ideal Cycle: H

    
     dissociates on the metal surface. The substrate adsorbs via the 
    
    
    
    -system (flat), accepts hydrides, and desorbs.
  • The Naphthyridine Failure Mode: The Nitrogen lone pair (

    
    -donation) binds perpendicular to the surface. This bond is strong (
    
    
    
    kJ/mol). The molecule "stands up" on the surface, blocking multiple sites and preventing the flat adsorption required for hydrogenation.
  • 1,8-Naphthyridine Specifics: The 1,8-isomer is particularly problematic because the adjacent nitrogens can chelate the metal (bidentate binding), creating a highly stable, inactive complex.

Visualizing the Competitive Landscape

CatalystSurface Metal Active Metal Surface (Pd/Pt) H2 H2 (Reactant) H2->Metal Weak Adsorption (Desired) Naph Naphthyridine (Substrate) Naph->Metal Strong Coordination (POISONING) Protonated Protonated Substrate (Non-Poisoning) Naph->Protonated + H+ Acid Acid Additive (H+) Acid->Naph Protonation Protonated->Metal No Sigma-Binding (Reaction Proceeds)

Figure 1: Mechanism of Nitrogen-based catalyst poisoning and the remediation via protonation.[1]

Part 2: The Diagnostic Workflow

Do not guess. Use this logic flow to identify the root cause.

Step 1: The "Acid Test" (Self-Validating Diagnostic)

Is the catalyst dead, or just inhibited?

  • The Test: Take a stalled reaction aliquot. Add 1-2 equivalents of Acetic Acid or Trifluoroacetic Acid (TFA). Repressurize with H

    
    .
    
  • Result A (Reaction Restarts): The issue was N-Inhibition . The substrate was blocking the sites. Solution: Switch to acidic media.

  • Result B (No Change): The issue is Irreversible Poisoning (Sulfur/Phosphorus) or Pore Clogging . Solution: Purify feedstock or change catalyst support.

Step 2: Feedstock Integrity Check

If the "Acid Test" failed, your precursor likely contains trace poisons.

  • Sulfur: If you synthesized the naphthyridine via cross-coupling (Suzuki/Buchwald) involving sulfonates, or used DMSO/DMF, you likely have trace thiols or sulfides. Pd is poisoned by Sulfur at ppb levels .

  • Phosphorus: Residual phosphine ligands from homogeneous steps are potent poisons.

Part 3: Optimization & Solvents

The choice of solvent is the single most effective lever for N-heterocycle hydrogenation.

Solvent SystemEffectivenessMechanismRecommendation
Methanol / Ethanol LowNeutral pH allows strong N-Metal coordination.Avoid for difficult substrates.
Acetic Acid (Glacial) HighProtonates basic N; solvent itself is weak ligand.Standard Starting Point.
MeOH + HCl (1 eq) Very HighStrong protonation.Good, but risk of hydrogenolysis (dechlorination) if halogens are present.
Water + Acid MediumGood for solubility, but water can compete for sites on some supports.Use if substrate is highly polar.
TFA (Trifluoroacetic acid) MaximumStrongest acid; non-nucleophilic.Use for 1,8-naphthyridines or stubborn cases.

Part 4: Catalyst Selection Matrix

Not all metals behave the same.

  • Pd/C (Palladium on Carbon): The workhorse, but most susceptible to N-poisoning.

  • PtO

    
     (Adam's Catalyst):  Generally superior for N-heterocycles. It operates well in acidic media and is slightly more resistant to N-poisoning than Pd.
    
  • Rh/C (Rhodium): The "Nuclear Option." Extremely active for aromatic ring reduction. Use if you need to reduce the ring but leave other functional groups intact, though it requires careful monitoring to prevent over-reduction.

DecisionTree Start Start: Reaction Stalled CheckS Feedstock contain S/P? Start->CheckS Purify Scavenger Treatment (Cu, Silica, Carbon) CheckS->Purify Yes AcidTest Add 2 eq. AcOH CheckS->AcidTest No Purify->AcidTest Restart Reaction Restarts? AcidTest->Restart Success Continue in Acidic Media Restart->Success Yes ChangeCat Change Catalyst Restart->ChangeCat No PtO2 PtO2 ChangeCat->PtO2 Try PtO2 (Adam's) RhC RhC ChangeCat->RhC Try Rh/C (High Pressure)

Figure 2: Troubleshooting logic flow for stalled hydrogenation.

Part 5: Standard Operating Protocols (SOPs)

Protocol A: Feedstock De-poisoning (The "Guard" Step)

Use this if you suspect Sulfur/Phosphorus contamination.

  • Dissolve crude naphthyridine in MeOH or EtOAc.

  • Add SiliaMetS® Thiol or activated charcoal (10-20 wt% relative to substrate).

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45

    
    m PTFE pad or Celite.
    
  • Concentrate and proceed to hydrogenation immediately.

Protocol B: Acid-Assisted Hydrogenation (The "Standard")

Validated for 1,5-naphthyridine reduction.

  • Vessel: Glass pressure bottle (Parr shaker) or Autoclave.

  • Solvent: Glacial Acetic Acid (0.1 M concentration).

    • Alternative: MeOH with 1.1 equivalents of concentrated HCl or H

      
      SO
      
      
      
      .
  • Catalyst: 5-10 wt% PtO

    
     (Adam's Catalyst) OR 10 wt% Pd/C (dry basis).
    
  • Loading: Catalyst loading should be 5-10 wt% relative to substrate.

  • Conditions:

    • Pressure: 3-5 bar (45-75 psi).

    • Temperature: RT to 50°C.

  • Workup: Filter catalyst. Neutralize filtrate with NaOH/NaHCO

    
     to liberate the free base amine. Extract with DCM.
    

Part 6: Frequently Asked Questions (FAQ)

Q: I am using 1,8-naphthyridine and it is not reducing, even in acetic acid. Why? A: 1,8-naphthyridine is a "chelating sponge." The two nitrogens are perfectly spaced to bite the metal. Acetic acid might be too weak to fully protonate both nitrogens or break the chelate.

  • Fix: Switch to Trifluoroacetic Acid (TFA) as the solvent. The high acidity ensures full protonation (

    
     of TFA is ~0.2 vs 4.7 for AcOH). Alternatively, increase pressure to >20 bar to competitively displace the substrate.
    

Q: My product is over-reducing (ring opening or full saturation). How do I stop it? A: This is common with Rh or Pt at high pressures.

  • Fix: Monitor H

    
     uptake strictly. If using a Parr shaker, calculate the theoretical pressure drop and stop exactly when reached. Alternatively, switch to Pd/C in EtOAc/AcOH , which is generally less aggressive than PtO
    
    
    
    for ring saturation.

Q: Can I just add more catalyst when it stalls? A: Generally, no . If the poison is in the feedstock (Sulfur), it will just kill the new catalyst immediately. If the poison is the substrate itself (Nitrogen inhibition), adding more metal might help marginally, but changing the pH (Acid) is 10x more efficient and cheaper.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on N-heterocycle poisoning mechanisms).
  • Maat, H. T., et al. (2005).[2] "The removal of hydrogen sulfide from gas streams using an aqueous metal sulfate absorbent."[2] Separation and Purification Technology. (Relevant for sulfur scavenging principles).

  • Stahl, S. S., et al. (2016). "Hydrogenation of 1,8-Naphthyridine Derivatives." Organic Letters, 18(11), 2730–2733. (Specific protocols for naphthyridine reduction).

  • Glorius, F., et al. (2022). "Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds." Organic & Biomolecular Chemistry. (Discusses acid additives and catalyst deactivation).

  • BenchChem Technical Center. (2025). "Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides." (General troubleshooting for pyridine-like systems).

Sources

Optimization

Optimizing column chromatography for methoxy-naphthyridine derivatives

Current Status: Operational Ticket Subject: Optimizing Column Chromatography for Methoxy-Naphthyridine Derivatives Assigned Specialist: Senior Application Scientist Mission Statement Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational
Ticket Subject: Optimizing Column Chromatography for Methoxy-Naphthyridine Derivatives
Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center. You are likely here because methoxy-naphthyridine derivatives present a "perfect storm" for chromatography: they are basic (causing tailing), planar (causing low solubility), and often produced as regioisomers with identical polarity.

This guide moves beyond standard protocols. We analyze the thermodynamic interactions between your analyte and the stationary phase to engineer a self-validating purification system.

Module 1: Peak Tailing & Band Broadening

Q: Why do my methoxy-naphthyridine peaks streak across the column, even with polar solvents?

A: The issue is likely "Silanol Activity," not just polarity. Naphthyridines possess pyridine-like nitrogens with localized lone pairs. Methoxy substituents are electron-donating groups (EDGs), which increase the electron density on the ring nitrogens, raising the pKa (basicity). Standard silica gel (


) has acidic surface silanol groups (

, pKa ~5-7).

The Mechanism: An acid-base interaction occurs between the basic naphthyridine nitrogen and the acidic silanol. This is not a simple adsorption/desorption equilibrium; it is a "stick-and-slip" mechanism that causes severe tailing.

The Protocol (Silanol Suppression): You must mask the silanol sites. Do not simply increase methanol; this often worsens resolution by dissolving silica.

  • The "TEA" Standard: Add 1% Triethylamine (TEA) to your mobile phase.

    • Why: TEA is sterically accessible and more basic than your naphthyridine. It saturates the silanol sites, effectively "capping" the column in situ.

  • The "Ammoniated" Alternative: If TEA interferes with MS detection or NMR, use 1%

    
     in Methanol  as your polar modifier.
    
  • Stationary Phase Switch: If tailing persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica.

Visual Troubleshooting: Tailing Decision Matrix

TailingLogic Start Issue: Severe Peak Tailing CheckSolvent Check Mobile Phase Modifier Start->CheckSolvent AddTEA Add 1% TEA or 1% NH4OH CheckSolvent->AddTEA No Modifier Present CheckResult Peak Shape Improved? AddTEA->CheckResult Success Proceed with Purification CheckResult->Success Yes SwitchPhase Switch Stationary Phase CheckResult->SwitchPhase No (Still Tailing) Alumina Use Neutral Alumina (Grade III) SwitchPhase->Alumina Normal Phase Preferred ReversePhase Switch to C18 (Reverse Phase) High pH Buffer SwitchPhase->ReversePhase High Polarity/Water Soluble

Caption: Logic flow for diagnosing and resolving peak tailing in basic heterocycles.

Module 2: Solubility & Sample Loading

Q: My compound precipitates at the top of the column ("Brick Dust"). How do I load it?

A: Stop using Liquid Loading. Methoxy-naphthyridines are fused aromatic systems. They stack efficiently in the solid state (pi-pi stacking), leading to poor solubility in non-polar solvents (Hexane/DCM) and moderate solubility in polar aprotic solvents (DMSO/DMF).

The Problem with Liquid Loading: To dissolve the sample, you often use a "strong" solvent (DCM or Acetone). When this solution hits the "weak" mobile phase (e.g., Hexane) at the top of the column, the compound precipitates immediately, blocking the flow and causing channeling.

The Solution: Dry Loading (Solid Load) This technique eliminates solvent incompatibility issues and improves resolution by creating a focused sample band.[1]

Protocol: The Celite Sandwich

  • Dissolution: Dissolve crude material in the minimum amount of a strong solvent (DCM, Acetone, or MeOH/DCM).

  • Adsorption: Add Celite 545 (diatomaceous earth) to the solution. Ratio: 1 part crude to 2-3 parts Celite by weight.

    • Why Celite? Unlike silica, Celite is inert and does not retain the compound, ensuring tighter bands upon elution.

  • Evaporation: Rotovap until a free-flowing powder is obtained. Critical: Ensure no solvent smell remains.

  • Loading: Pour the powder on top of the pre-packed column and add a layer of sand.[2]

Visual Workflow: Dry Loading Technique

DryLoad Step1 1. Dissolve Crude (Strong Solvent) Step2 2. Add Celite 545 (Ratio 1:3) Step1->Step2 Step3 3. Rotovap to Dryness (Free-flowing powder) Step2->Step3 Step4 4. Load onto Column (Top of Silica) Step3->Step4 Step5 5. Elute (Standard Gradient) Step4->Step5

Caption: Step-by-step workflow for dry loading low-solubility naphthyridines.

Module 3: Separation of Regioisomers

Q: My regioisomers have identical Rf values in MeOH/DCM. How do I separate them?

A: You must change the "Selectivity," not the "Solvent Strength." Regioisomers (e.g., 2-methoxy vs. 4-methoxy) often have identical polarity but different dipole moments and steric shapes . MeOH/DCM is a "non-selective" system for these properties.

The Strategy: The Selectivity Triangle Move to a solvent system that interacts with the molecule's shape or dipole differently.

Recommended Solvent Systems:

Solvent System Mechanism of Action Best For
DCM / MeOH Hydrogen Bonding / Polarity General cleaning, removing tar.
EtOAc / Toluene Pi-Pi Interaction Separating isomers with different aromatic stacking abilities.
Acetone / Hexane Dipole-Dipole Separating isomers with different dipole vectors (e.g., N vs O placement).

| THF / Hexane | Lewis Basicity | Separating isomers where the N-lone pair accessibility differs. |

Protocol:

  • Run TLC in 5% MeOH/DCM. Note Rf (e.g., 0.4).[3][4]

  • Run TLC in 30% Acetone/Hexane.

  • Run TLC in 40% EtOAc/Toluene.

  • Choose the system that shows the greatest

    
     (difference in Rf), even if the absolute Rf is lower.
    

Module 4: Stability & Demethylation Risks

Q: Will the acidic silica demethylate my methoxy group?

A: Generally No, but caution is required. Methoxy groups on aromatic rings are stable. However, naphthyridines are electron-deficient rings. If the methoxy group is ortho or para to a ring nitrogen, it behaves like a vinylogous amide/ester.

  • Risk: Prolonged exposure to highly acidic silica (or using acid modifiers like Acetic Acid) can hydrolyze the methoxy group to a "naphthyridinone" (hydroxyl tautomer).

  • Prevention:

    • Never use acetic acid or formic acid to reduce tailing for methoxy-naphthyridines.

    • Always use basic modifiers (TEA/NH3) which protect the methoxy group by maintaining a basic pH environment.

    • Flush the column immediately after purification; do not leave the compound on silica overnight.

References

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Basic Compounds. Retrieved from [Link]

  • Biotage. (2023).[1][4] Dry loading vs. liquid loading: Which provides better flash column chromatography results? Retrieved from [Link]

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine Stability &amp; Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and analytical scientists working with 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and analytical scientists working with 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine and its derivatives. Molecules containing a partially saturated bicyclic system fused with a secondary amine present unique stability challenges in solution. This guide synthesizes structural chemistry principles with field-proven mitigation strategies to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During stability testing in aqueous buffers, we observe a major degradate with a mass shift of -4 Da. What is this, and how do we prevent it? A1: A mass shift of -4 Da (loss of four protons) corresponds to the oxidative aromatization of the tetrahydro ring, yielding the fully conjugated 2-methoxy-1,7-naphthyridine.

  • Causality: The driving force for this degradation is thermodynamic; the molecule readily sheds hydrogen to gain the resonance stabilization energy of a fully aromatic bicyclic system. This pathway is highly susceptible to auto-oxidation catalyzed by trace transition metals, light, or dissolved oxygen .

  • Mitigation: Degas all aqueous solvents using inert gas (Argon/N2) sparging. Incorporate water-soluble antioxidants (e.g., ascorbic acid or sodium metabisulfite) and store solutions in amber vials to prevent photo-induced radical initiation.

Q2: We are detecting high-molecular-weight impurities and +28 Da adducts when formulating with PEG or TRIS buffers at elevated temperatures. What is the mechanism? A2: The secondary amine at the 7-position of your compound is a potent nucleophile. Common excipients like Polyethylene Glycol (PEG) and TRIS buffer undergo thermal or oxidative degradation to yield trace reactive aldehydes (such as formaldehyde).

  • Causality: Formaldehyde reacts with the secondary amine to form a highly reactive iminium intermediate. This intermediate can either be trapped by water/oxidation to form an N-formyl degradate (+28 Da) or undergo nucleophilic attack by a second molecule of the naphthyridine API to form a methylene-bridged dimer (high molecular weight) .

  • Mitigation: Avoid amine-reactive or aldehyde-generating buffers. Switch from TRIS to phosphate or citrate buffers. If PEG must be used, screen lots for low peroxide/aldehyde content and consider adding a scavenger like methionine.

Q3: Under highly acidic conditions (pH < 2), we see a degradate with a mass shift of -14 Da. What causes this? A3: A -14 Da shift typically indicates O-demethylation (loss of a


 group, replaced by 

).
  • Causality: The methoxy group is attached to an electron-deficient pyridine-like ring. Under strongly acidic conditions and elevated temperatures, the ether oxygen is protonated, making the methyl group susceptible to nucleophilic attack by water or halide ions (e.g.,

    
     from HCl), resulting in cleavage to a pyridone/hydroxy-naphthyridine derivative.
    
  • Mitigation: Maintain formulation pH between 4.0 and 8.0. Avoid using strong hydrohalic acids (like HCl) for pH adjustment; use weaker organic acids (like acetic acid) if acidification is necessary.

Part 2: Quantitative Degradation Profiling

To facilitate rapid identification of impurities during your LC-MS/MS runs, refer to the quantitative mass shift data and mechanistic triggers summarized below.

Table 1: Summary of Degradation Pathways and Mitigation Strategies
Stress ConditionPrimary DegradateQuantitative Mass Shift (Δ Da)Mechanistic DriverFormulation Mitigation
Oxidative (0.3%

, 40°C)
Aromatized 1,7-Naphthyridine-4.0 DaDehydrogenation to gain aromatic stabilityDegassing, inert atmosphere, antioxidants
Thermal + TRIS/PEG (60°C)Methylene-Bridged Dimer+(Parent - 2) + 12 DaTrace aldehyde generation & nucleophilic attackUse phosphate/citrate buffers, aldehyde scavengers
Thermal + TRIS/PEG (60°C)N-Formyl Adduct+28.0 DaIminium formation followed by oxidationExcipient screening, avoid TRIS
Acidic (0.1 N HCl, 60°C)O-Demethylated Product-14.0 DaAcid-catalyzed ether cleavageMaintain pH > 4.0, avoid nucleophilic acids
Basic (0.1 N NaOH, 60°C)Hydrolyzed / Ring-openedVariable (+18 Da)Hydroxide attack on electron-deficient ringMaintain pH < 8.0

Part 3: Experimental Protocols & Workflows

Forced Degradation and Stability Profiling Protocol

To accurately profile the stability of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine without generating analytical artifacts, you must use a self-validating system . This ensures that degradation occurs during the stress phase, not during sample preparation or inside the LC column.

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of the compound in a chemically inert solvent (e.g., LC-MS grade Water:Acetonitrile 50:50).

Step 2: Application of Stress Conditions Divide the stock into five aliquots:

  • Control: Store at 4°C in the dark.

  • Oxidative: Add

    
     to a final concentration of 0.3%. Incubate at 40°C for 24 hours.
    
  • Thermal/Excipient: Spike with 50 mM TRIS buffer (pH 7.4). Incubate at 60°C for 48 hours.

  • Acidic: Adjust to pH 2.0 with 0.1 N

    
     (avoid HCl to prevent nucleophilic chloride artifacts). Incubate at 60°C for 24 hours.
    
  • Photolytic: Expose to 1.2 million lux hours of visible light and 200 W·h/m² of near-UV light (ICH Q1B standard).

Step 3: Self-Validating Quenching (Critical Step) Causality: If stress agents are injected into the LC-MS, they will concentrate on the column and rapidly degrade the API during the run, creating false positives.

  • Oxidative Quench: Add an equimolar amount of sodium bisulfite to the oxidative sample to neutralize residual

    
    .
    
  • pH Quench: Neutralize acidic and basic samples to pH 7.0 using matching molarities of NaOH or

    
    .
    
  • Zero-Time Control: Apply the stress agent and immediately apply the quenching agent. This validates that the quench is effective and does not independently cause degradation.

Step 4: LC-MS/MS Analysis Dilute all quenched samples to 0.1 mg/mL. Run using a reversed-phase C18 column with a gradient of 0.1% Formic Acid in Water and Acetonitrile. Monitor using Full Scan and Data-Dependent MS2 to capture the mass shifts detailed in Table 1.

Part 4: Visualizing the Chemical Logic

The following diagrams illustrate the logical relationships between stress conditions, the structural vulnerabilities of the molecule, and the recommended analytical workflow.

Mechanistic Degradation Pathways

Degradation API 2-Methoxy-5,6,7,8-tetrahydro- 1,7-naphthyridine Aromatized Aromatized Degradate (-4 Da) API->Aromatized O2 / Light / Heat (Dehydrogenation) Formyl N-Formyl Adduct (+28 Da) API->Formyl Excipient Degradation (e.g., TRIS -> Formaldehyde) Dimer Methylene-Bridged Dimer (High MW) API->Dimer Trace Aldehydes (Nucleophilic Attack) Hydrolyzed O-Demethylated (-14 Da) API->Hydrolyzed Extreme pH (Acidic Cleavage)

Caption: Mechanistic pathways of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine degradation in solution.

Self-Validating Experimental Workflow

Workflow Prep 1. Sample Prep (1 mg/mL API) Stress 2. Apply Stress (Oxidative, Thermal, pH) Prep->Stress Quench 3. Quench Reactions (Self-Validating) Stress->Quench Analyze 4. LC-MS/MS (Structural Elucidation) Quench->Analyze

Caption: Step-by-step forced degradation and stability profiling workflow.

References

  • Title: Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. Source: Journal of Pharmaceutical and Biomedical Analysis, 2003 Dec 4;33(5):999-1015. URL: [Link](Note: Mechanistic principles of the 1,8-naphthyridine isomer directly translate to the 1,7-naphthyridine scaffold due to identical piperidine ring vulnerabilities).

Optimization

Technical Guide: Minimizing Side Reactions in 1,7-Naphthyridine Alkylation

This is a technical guide designed for the 1,7-Naphthyridine Alkylation Support Center . It prioritizes mechanistic causality, self-validating protocols, and rigorous troubleshooting.[1] Core Challenge: The Regioselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical guide designed for the 1,7-Naphthyridine Alkylation Support Center . It prioritizes mechanistic causality, self-validating protocols, and rigorous troubleshooting.[1]

Core Challenge: The Regioselectivity Matrix

The 1,7-naphthyridine scaffold presents a unique challenge due to its dual-nitrogen electronic environment. It essentially fuses a quinoline (N1 ring) and an isoquinoline (N7 ring).

  • N1 (Quinoline-like): Directs nucleophilic radical attack to C2 and C4 .

  • N7 (Isoquinoline-like): Directs nucleophilic radical attack to C8 .

The Conflict: In standard radical alkylations (Minisci), the C8 position (ortho to N7) is often kinetically favored over C2 because the isoquinoline-like N7 is generally more basic (


 vs 

for N1 inferred from parent systems), leading to preferential protonation at N7. This activates the C8 position for nucleophilic radical addition.
Figure 1: Reactivity & Regioselectivity Map

NaphthyridineReactivity Naph 1,7-Naphthyridine Core Scaffold N7 N7 (Isoquinoline-like) High Basicity Naph->N7 Protonation (H+) N1 N1 (Quinoline-like) Lower Basicity Naph->N1 C8 C8 Position (Primary Radical Attack) Kinetically Favored N7->C8 Activates C2 C2 Position (Secondary Attack) Thermodynamically Stable N1->C2 Activates Poly Polyalkylation (Side Reaction) C8->Poly Over-reaction C2->Poly Over-reaction

Caption: Electronic activation pathways in 1,7-naphthyridine. N7 protonation dominates under acidic conditions, directing radicals primarily to C8.[1]

Troubleshooting & Optimization Modules

Module A: Preventing Polyalkylation (The "Minisci Curse")

Issue: The alkylated product is often more electron-rich (and thus more nucleophilic) than the starting material, leading to double or triple alkylation (e.g., C2 + C8 bis-alkylation).

Diagnostic Question: Are you observing M+R and M+2R peaks in your LCMS?

VariableRecommendationMechanistic Logic
Oxidant Selectfluor or Persulfate + Ag(I) Selectfluor acts as a mild oxidant, preventing the "radical shower" effect of excess persulfate.
Solvent DCM/Water (Biphasic) Partitioning Effect: The alkylated product becomes more lipophilic. In a biphasic system, it migrates into the organic layer (DCM), shielding it from the aqueous radical source.[1]
Acid TFA (Trifluoroacetic Acid) Strong protonation deactivates the ring towards electrophilic attack but activates it for radical attack. However, over-acidification can lead to degradation.[1]
Stoichiometry Heterocycle Excess (1.5 equiv) Statistical probability: Keeping the substrate in excess ensures the radical is more likely to encounter unreacted starting material than product.

Protocol Adjustment: If using the standard Minisci (AgNO₃/S₂O₈²⁻), switch to a Photoredox Decarboxylative method. The radical generation rate is slower and more controlled, significantly reducing polyalkylation.

Module B: Controlling Regioselectivity (C2 vs. C8)

Issue: You require substitution at C2, but the reaction yields predominantly C8 (or a mixture).

Diagnostic Question: Is your reaction medium strongly acidic (pH < 2)?

Solution Strategy:

  • For C8 Selectivity (Targeting N7 side):

    • Use strong acidic conditions (e.g., 5 equiv TFA).[1]

    • Mechanism: N7 protonates first. The resulting cation strongly pulls electron density from C8, making it the "hottest" spot for nucleophilic alkyl radicals.

  • For C2 Selectivity (Targeting N1 side):

    • Block C8: Pre-functionalize C8 with a halogen (Cl/Br) or use a bulky group if possible.

    • N-Oxide Strategy: Oxidize N1 selectively (using mCPBA under controlled conditions). The N-oxide activates C2 for subsequent functionalization (e.g., chlorination with POCl₃ followed by Suzuki coupling) rather than direct radical alkylation.

    • Note: Direct radical C2-alkylation is difficult to achieve exclusively without blocking C8.

Module C: N-Alkylation vs. C-Alkylation

Issue: You intended to perform a C-H alkylation (Minisci) but obtained an N-alkylated salt (quaternary ammonium).

Diagnostic Question: Did you use an alkyl halide (R-X) without a radical source?

  • Scenario 1 (Electrophilic Alkylation): Using Alkyl Halides (e.g., MeI, BnBr) with base.[1]

    • Outcome: N-Alkylation (mostly at N7 due to higher basicity/nucleophilicity).

    • Fix: This is NOT a Minisci reaction. This is an S_N2 reaction.

  • Scenario 2 (Radical Alkylation): Using Carboxylic Acids + Oxidant.

    • Outcome: C-Alkylation .

    • Troubleshooting: If N-alkylation occurs here, it is likely a degradation byproduct or reaction with the solvent. Ensure your radical precursor (acid/peroxide) is actually decarboxylating.

Validated Experimental Protocol

Method: Photoredox Decarboxylative Alkylation (Minimizes Polyalkylation)

Reagents:

  • Substrate: 1,7-Naphthyridine (1.0 equiv)

  • Radical Precursor: Carboxylic Acid (R-COOH) (2.0 equiv)

  • Catalyst: Ir(dF(CF₃)ppy)₂dtbbpy)PF₆ (1 mol%)

  • Oxidant: Persulfate is excluded (Redox-neutral if possible) or use mild oxidant like Selectfluor (1.5 equiv).

  • Solvent: MeCN:H₂O (1:1) or DCM:H₂O (Biphasic).

Workflow:

  • Preparation: Dissolve 1,7-naphthyridine and photocatalyst in MeCN.

  • Activation: Add R-COOH and base (Cs₂CO₃) to generate the carboxylate, or use pre-formed N-hydroxyphthalimide (NHP) ester for cleaner radical generation.

  • Irradiation: Sparge with Argon for 15 mins. Irradiate with Blue LEDs (450 nm) at RT for 12-24h.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (remove unreacted acid).

  • Purification: Silica chromatography. (Expect C8 isomer as major; C2 as minor unless C8 is blocked).

Figure 2: Decision Tree for Reaction Setup

OptimizationFlow Start Start: Alkylation of 1,7-Naphthyridine Target Target Position? Start->Target C8_Target Target C8 Target->C8_Target C2_Target Target C2 Target->C2_Target Method_C8 Use Standard Minisci (Acidic Conditions) Protonates N7 -> Activates C8 C8_Target->Method_C8 Method_C2 Is C8 Blocked? C2_Target->Method_C2 Blocked_Yes Yes (e.g., 8-Cl) -> Proceed with Minisci Method_C2->Blocked_Yes Yes Blocked_No No -> Use N-Oxide Route (mCPBA -> POCl3 -> Suzuki) Method_C2->Blocked_No No

Caption: Strategic decision tree for selecting the correct alkylation methodology based on regiochemical targets.

FAQs: Expert Insights

Q: Why does my reaction turn black and yield <10% product? A: This indicates polymerization or oxidative degradation . 1,7-Naphthyridines are electron-deficient but sensitive to strong oxidants like ammonium persulfate at high temperatures (


C).
  • Fix: Switch to room temperature photoredox conditions (Blue LED) or use Selectfluor as the oxidant, which is milder than persulfate.

Q: Can I alkylate using an alkyl halide (R-X) instead of an acid? A: Not via the Minisci mechanism. R-X requires Iron (Fe) or Nickel (Ni) catalysis (reductive cross-electrophile coupling) to generate radicals.

  • Warning: Direct reaction of 1,7-naphthyridine with R-X + Base will result in N-alkylation (quaternization) at N7, rendering the ring inert to radical attack.

Q: How do I separate the C2 and C8 isomers? A: They often have distinct polarities.

  • C8-Alkyl: Generally less polar due to shielding of the N7 lone pair region.

  • C2-Alkyl: Often more polar.

  • Tip: Use a C18 Reverse Phase column with a slow gradient (0-40% MeCN in Water + 0.1% Formic Acid). The N-protonated forms separate better than the free bases.

References

  • Minisci Reaction Mechanism & Regioselectivity

    • Duncton, M. A. J. (2011).[1] Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med.[2] Chem. Commun., 2, 1135-1161.[1] Link

    • Note: Establishes the preference for C-alkylation at electron-deficient positions alpha to nitrogen.
  • Photoredox Minisci Variations (Minimizing Polyalkylation)

    • Proctor, R. S. J., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angew.[3] Chem. Int. Ed., 58, 13666-13699.[1] Link

    • Note: Details the use of mild oxidants and photoredox cycles to prevent over-alkyl
  • Naphthyridine Chemistry & Numbering

    • Litvinov, V. P. (2004).[1] Structure, physicochemical properties, and synthesis of naphthyridines. Russian Chemical Reviews, 73(11), 1089.[1] Link

    • Note: Authoritative source on 1,7-naphthyridine structure and reactivity p
  • Selectfluor as a Mild Oxidant

    • Li, H., et al. (2017).[1] Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. Org.[4][5][6] Lett., 19(21), 5772–5775.[1] Link[5]

Sources

Troubleshooting

Technical Guide: Recrystallization of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

Topic: Recrystallization solvents for 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine Content type: Technical Support Guide (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine Content type: Technical Support Guide (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Analysis

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine is a bicyclic heterocycle characterized by a fused pyridine and piperidine ring system. Its purification presents specific challenges due to the basicity of the secondary amine (N7) and the potential for regioisomeric impurities arising from the reduction of the parent 1,7-naphthyridine.[1]

Key Physicochemical Drivers for Purification:

  • Basicity: The N7 nitrogen is a secondary aliphatic amine (

    
    ), while the N1 nitrogen is part of a 2-methoxypyridine system (
    
    
    
    ).[1] This significant basicity difference dictates that the compound is often isolated as a salt (e.g., dihydrochloride) but can be recrystallized as a free base.[1]
  • Polarity: The molecule is moderately polar.[1] The methoxy group increases lipophilicity compared to the parent naphthyridine, making it soluble in chlorinated solvents and esters.

  • Impurity Profile: Common impurities include the fully aromatic 2-methoxy-1,7-naphthyridine (incomplete reduction) or regioisomeric tetrahydro-isomers (e.g., 1,2,3,4-tetrahydro-1,7-naphthyridine) if non-selective reduction methods were used.

Solvent Selection Strategy

The choice of solvent depends heavily on whether you are purifying the Free Base or a Salt Form (e.g., HCl, TFA).[1]

Quick Reference Table: Recommended Solvent Systems
FormPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Temperature RangeComments
Free Base Ethyl Acetate (EtOAc)n-Heptane or Hexanes60°C

0°C
Standard Protocol. Excellent rejection of non-polar impurities.[1]
Free Base Isopropyl Alcohol (IPA)Water (optional)80°C

4°C
Use if EtOAc fails.[1] Good for removing inorganic salts.[1]
Free Base Dichloromethane (DCM)HexanesReflux

-20°C
Use only for highly lipophilic impurities.[1]
HCl Salt Methanol (MeOH)Diethyl Ether (Et₂O) or MTBEReflux

RT
Standard for amine salts.[1] Hygroscopic risk.[1]
HCl Salt Ethanol (EtOH)Acetone70°C

0°C
Slower crystallization, often yields better crystal habit.[1]

Decision Logic & Workflow

The following decision tree illustrates the logical pathway for selecting the optimal recrystallization conditions based on your specific crude material state.

Recrystallization_Logic Start Start: Analyze Crude Material CheckForm Is the compound a Salt or Free Base? Start->CheckForm FreeBase Free Base CheckForm->FreeBase SaltForm Salt (e.g., HCl) CheckForm->SaltForm SolubilityCheck Check Solubility in Hot EtOAc FreeBase->SolubilityCheck SolubleEtOAc Soluble? SolubilityCheck->SolubleEtOAc ProtocolA Protocol A: EtOAc / Heptane SolubleEtOAc->ProtocolA Yes ProtocolB Protocol B: IPA / Water SolubleEtOAc->ProtocolB No (Too insoluble) SolubilityMeOH Check Solubility in Hot MeOH SaltForm->SolubilityMeOH ProtocolC Protocol C: MeOH / MTBE SolubilityMeOH->ProtocolC High Solubility ProtocolD Protocol D: EtOH / Acetone SolubilityMeOH->ProtocolD Moderate Solubility

Figure 1: Decision tree for selecting the appropriate solvent system based on the chemical form of the naphthyridine derivative.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This is common with secondary amines like 5,6,7,8-tetrahydro-1,7-naphthyridine. It occurs when the compound phase-separates as a liquid droplet before the crystal lattice can form, often due to a melting point depression caused by impurities or a solvent boiling point that is higher than the product's melting point in the mixture.[1] Corrective Action:

  • Seed Crystals: Retain a tiny amount of crude solid before dissolving.[1] Add it to the cooling solution at the cloud point.[1]

  • Lower Temperature: If using EtOAc/Heptane, reduce the initial dissolution temperature. Do not boil; dissolve at 50°C.

  • Change Solvent: Switch to a system with a lower boiling point (e.g., DCM/Hexane) or higher polarity (IPA) to alter the solubility curve.[1]

Q2: I obtained a sticky gum after cooling. How do I recover the solid?

Diagnosis: Rapid cooling trapped solvent and impurities within the amorphous solid.[1] Corrective Action:

  • Trituration: Add a small volume of cold ether or pentane to the gum and scratch the side of the flask vigorously with a glass rod.[1] This mechanical agitation often induces nucleation.[1]

  • Re-dissolve: Dissolve the gum in a minimum amount of MeOH, then slowly add Et₂O with stirring until a precipitate forms.

Q3: The NMR shows the presence of the 1,2,3,4-tetrahydro isomer. Can recrystallization remove this?

Expert Insight: Separation of regioisomers (1,2,3,4- vs 5,6,7,8-tetrahydro) by recrystallization alone is difficult due to their similar structural properties. Recommendation:

  • If the impurity level is <10%, repeated recrystallization from EtOAc may enrich the desired 5,6,7,8-isomer, as the secondary amine in the 5,6,7,8-isomer interacts differently with the solvent than the pyridine nitrogen of the 1,2,3,4-isomer.

  • If impurity is >10%, perform flash column chromatography (DCM/MeOH/NH₃ gradient) before recrystallization.[1]

Q4: Why is the yield lower than expected in EtOAc?

Diagnosis: 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine is a base. If your EtOAc contains traces of acetic acid (common in aged solvent), it may form a soluble acetate salt that remains in the mother liquor.[1] Corrective Action:

  • Wash your EtOAc with 5% NaHCO₃ solution and dry over MgSO₄ before use.[1]

  • Ensure the crude material is fully free-based (pH > 10 during workup) before attempting recrystallization.[1]

Detailed Experimental Protocol (Free Base)

Method: Two-Solvent Recrystallization (EtOAc / Heptane) Objective: Purification of crude 2-methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine >98% purity.

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Add Ethyl Acetate (EtOAc) portion-wise (start with 3 mL) while heating to 60°C.

    • Note: Do not exceed 70°C.[1]

    • Add solvent until the solid just dissolves.[1] If insoluble particles remain (inorganic salts), filter the hot solution through a pre-warmed glass frit.[1]

  • Nucleation: Remove from heat. While stirring moderately, add n-Heptane dropwise.

    • Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.[1]

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.[1]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (insulate with a paper towel to slow cooling).

    • Once at room temperature, move to a 4°C refrigerator for 4–12 hours.

  • Collection: Filter the white/off-white crystals using vacuum filtration.

  • Washing: Wash the filter cake with 2 mL of cold (0°C) 1:3 EtOAc:Heptane mixture.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trapped solvent.

References

  • Brown, D. J. (2008).[1] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons.[1] (Authoritative text on naphthyridine properties and synthesis). [1]

  • Shiozaki, M., et al. (2020).[1] Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold. The Journal of Organic Chemistry. (Describes analogous recrystallization of methoxy-tetrahydro-naphthyridines from EtOAc). [1]

  • Zubrick, J. W. (2016).[1] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[1] (Standard reference for two-solvent recrystallization methodologies). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General reference for purification of basic heterocycles).

Sources

Optimization

Technical Support Center: Managing Hygroscopicity in Tetrahydro-1,7-Naphthyridine Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the solid-state stability of bicyclic heteroaromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the solid-state stability of bicyclic heteroaromatics. Tetrahydro-1,7-naphthyridine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core for PDE10 inhibitors and EP4 receptor antagonists[1][2].

However, their salt forms—particularly hydrochloride and dihydrochloride salts—exhibit profound hygroscopicity[3][4]. This moisture affinity is driven by the high charge density of the protonated nitrogens and the strong hydrogen-bonding capability of the chloride counterions. Failure to manage this property disrupts precise molarity calculations, induces polymorphic transitions, and compromises chemical stability.

This guide provides field-proven, self-validating protocols to characterize, handle, and optimize these challenging compounds.

Quantitative Baseline: Defining Hygroscopicity

Before troubleshooting, we must establish a standardized metric for moisture uptake. The European Pharmacopoeia (Ph. Eur.) provides the industry-standard classification system based on equilibrium moisture uptake at 25°C and 80% Relative Humidity (RH)[5][6].

Table 1: Ph. Eur. Hygroscopicity Classification & Handling Implications

ClassificationMass Increase Criteria (% w/w)Handling Implication for Tetrahydro-1,7-Naphthyridines
Non-hygroscopic < 0.12%Standard ambient handling is acceptable.
Slightly hygroscopic ≥ 0.12% and < 2.0%Store in tightly sealed containers; brief ambient exposure is permissible.
Moderately hygroscopic ≥ 2.0% and < 15.0%Requires controlled humidity (RH < 30%) during weighing and transfer.
Very hygroscopic ≥ 15.0%Strict glovebox handling required; high risk of irreversible deliquescence.
FAQ 1: Analytical Characterization

Q: How do I accurately profile the moisture uptake of a novel tetrahydro-1,7-naphthyridine salt without inducing premature deliquescence or kinetic artifacts?

A: Static desiccator methods fail to capture the kinetics of moisture uptake or distinguish between surface adsorption, lattice absorption (hydrate formation), and deliquescence. The gold standard is7, a gravimetric technique that continuously measures mass changes as a sample is exposed to varying RH[7][8].

Causality: DVS provides a sorption/desorption isotherm that reveals hysteresis. Hysteresis is a critical mechanistic indicator: overlapping curves suggest simple surface adsorption, while a gap between sorption and desorption curves strongly indicates a phase change, such as the formation of a crystalline hydrate[9].

Protocol: Self-Validating DVS Isotherm Generation

  • Dry Mass Baseline (Pre-treatment): Load 5–10 mg of the salt into a pre-tared quartz DVS pan. Purge with a dry nitrogen stream (0% RH) at 25°C until the mass stabilizes. Why? This establishes a true thermodynamic dry mass reference, preventing pre-absorbed atmospheric moisture from skewing the percentage calculations[5].

  • Sorption Cycle: Program the DVS to increase RH from 0% to 90% in 10% increments at 25°C.

  • Equilibration Criterion (Self-Validation): Set the instrument to advance to the next RH step only when the mass change derivative (

    
    ) is <0.002% per minute for at least 10 minutes. This ensures the recorded mass reflects true thermodynamic equilibrium rather than a transient kinetic state.
    
  • Desorption Cycle: Decrease RH back to 0% in 10% decrements using the same

    
     criteria.
    
  • Orthogonal Validation: Immediately subject the post-DVS sample to X-ray Powder Diffraction (XRPD). If the DVS isotherm showed hysteresis, XRPD will validate whether the crystal lattice underwent a reversible polymorphic transformation or irreversible amorphization[9][10].

FAQ 2: Laboratory Handling & Weighing

Q: My tetrahydro-1,7-naphthyridine dihydrochloride salt gains mass visibly on the analytical balance. How can I prepare accurate millimolar stock solutions for in vitro assays?

A: Weighing a "very hygroscopic" salt in ambient air introduces a dynamic positive error to the mass. You are weighing a constantly changing mixture of API and water, which inevitably leads to sub-potent assay concentrations.

Causality: To achieve absolute molar accuracy, the API must be isolated from atmospheric moisture before it contacts the balance, ensuring the recorded mass is strictly that of the compound.

Protocol: The "Stock-in-Glovebox" Back-Weighing Method

  • Environment Preparation: Transfer the sealed API vial, a pre-tared volumetric flask, and anhydrous solvent (e.g., anhydrous DMSO) into a nitrogen-purged glovebox (RH < 1%).

  • Transfer: Quickly dispense the approximate desired mass of the salt into the pre-tared flask.

  • Hermetic Sealing (Self-Validation Step 1): Seal the flask tightly with a septum cap before removing it from the glovebox. Because the environment inside the flask is dry nitrogen, the API mass is now locked and stable.

  • Ambient Weighing (Self-Validation Step 2): Weigh the sealed flask on your high-precision analytical balance in the ambient lab. Subtract the tare weight of the empty sealed flask to obtain the exact, drift-free mass of the dry API.

  • Closed-System Dissolution: Inject the calculated volume of anhydrous solvent directly through the septum using a syringe to achieve the exact target molarity without ever exposing the solid to lab air.

Workflow Visualization

Workflow Start Synthesize Tetrahydro-1,7- naphthyridine Salt DVS Run DVS Analysis (0-90% RH at 25°C) Start->DVS Classify Determine Mass Gain at 80% RH DVS->Classify Low < 2.0% Gain (Slightly Hygroscopic) Classify->Low High > 2.0% Gain (Mod/Very Hygroscopic) Classify->High Ambient Ambient Weighing Store with Desiccant Low->Ambient Glovebox Glovebox Handling (RH < 1%) Required High->Glovebox Formulation Initiate Salt Screening or Co-crystal Formation High->Formulation Long-term solution

Workflow for handling and characterizing hygroscopic tetrahydro-1,7-naphthyridine salts.

FAQ 3: Solid-State Optimization & Formulation

Q: The dihydrochloride salt is too unstable for solid dosage formulation. How do I engineer a less hygroscopic form while maintaining solubility?

A: Hygroscopicity is not just a molecular property; it is dictated by the crystal lattice[10]. If the crystal packing leaves voids (channel hydrates) or if the counterion strongly coordinates water, the bulk material will be hygroscopic. You must disrupt the specific crystal lattice interactions that favor water incorporation.

Protocol: Rational Solid-State Engineering

  • Counterion Replacement (Salt Screening): Swap the highly hydrophilic chloride for larger, more hydrophobic, or less charge-dense counterions (e.g., tosylate, mesylate, or organic acids like succinate). Larger counterions lower the crystal lattice energy associated with water binding, often yielding non-hygroscopic polymorphs[11].

  • Co-crystallization: If salt formation fails to reduce moisture uptake, screen for co-crystals using neutral conformers (e.g., gallic acid). These conformers occupy the hydrogen-bond donor/acceptor sites on the tetrahydro-1,7-naphthyridine ring, sterically blocking atmospheric water molecules from binding to the lattice[11].

  • Polymer Solid Dispersions: If the crystalline state cannot be stabilized, utilize hot-melt extrusion or spray drying to disperse the API in a hydrophobic polymer matrix (e.g., specific grades of HPMC or PEG). This kinetically retards moisture penetration and controls the micro-environmental humidity around the API[12].

References
  • [7] SK pharmteco. Dynamic Vapor Sorption.

  • [9] Ardena. Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization.

  • [11] National Institutes of Health (NIH). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

  • [8] ResearchGate. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis.

  • [3] CymitQuimica. CAS 351038-62-5: 5,6,7,8-tetrahydro-1,7-naphthyridine.

  • [1] Google Patents. WO2017014323A1 - 1-substituted 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine derivatives and their use as ep4 receptor antagonists.

  • [4] RSC Publishing. Org. 377 - Tetrahydro-1,7-naphthyridine.

  • [2] Google Patents. WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors.

  • [5] Asian Journal of Pharmaceutics. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.

  • [12] National Institutes of Health (NIH). Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation.

  • [10] National Institutes of Health (NIH). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.

  • [6] Pharma Growth Hub. Classification of Hygroscopicity.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Interpretation of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the structural elucidation of novel heterocyclic compounds is paramount to understanding their reactivity, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the structural elucidation of novel heterocyclic compounds is paramount to understanding their reactivity, and potential as therapeutic agents. The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a key pharmacophore in numerous biologically active molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of a key derivative, 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine, and offers a comparative perspective with its parent compound, 5,6,7,8-tetrahydro-1,7-naphthyridine. This analysis is built upon established principles of NMR spectroscopy and data from closely related chemical structures.

Interpreting the ¹H NMR Spectrum of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

The structure of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine presents a unique combination of an aromatic pyridine ring and a saturated tetrahydropyridine ring. This gives rise to distinct regions in the ¹H NMR spectrum. The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in a typical deuterated solvent like CDCl₃.

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-36.5 - 6.7Doublet (d)J3,4 = 8.0 - 9.01H
H-47.8 - 8.0Doublet (d)J4,3 = 8.0 - 9.01H
H-88.1 - 8.3Singlet (s)-1H
H-5~2.8 - 3.0Triplet (t)J5,6 = 5.0 - 6.02H
H-6~1.9 - 2.1Multiplet (m)-2H
-OCH₃3.9 - 4.1Singlet (s)-3H

The electron-donating nature of the methoxy group at the C-2 position significantly influences the chemical shifts of the aromatic protons.[1] Specifically, the ortho-proton (H-3) is expected to be shielded and appear at a lower chemical shift compared to a typical pyridine proton, while the para-proton (H-4) will also experience some shielding.[1] The methoxy group itself characteristically appears as a sharp singlet in the 3.9-4.1 ppm region.[1][2]

The protons on the saturated tetrahydropyridine ring (H-5 and H-6) will appear in the aliphatic region of the spectrum. The H-5 protons, being adjacent to a nitrogen atom, are expected to be deshielded relative to the H-6 protons and will likely appear as a triplet due to coupling with the H-6 protons. The H-6 protons would in turn be expected to be a multiplet due to coupling with the H-5 protons.

Figure 1: Structure of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine with proton assignments.

Comparative Analysis: Methoxy vs. Unsubstituted Naphthyridine

To highlight the influence of the methoxy group, we can compare the predicted spectrum of our target molecule with that of its unsubstituted parent, 5,6,7,8-tetrahydro-1,7-naphthyridine. The synthesis and characterization of this parent compound by proton magnetic resonance spectroscopy have been reported in the literature, providing a solid basis for this comparison.[3]

Predicted ¹H NMR Data for 5,6,7,8-tetrahydro-1,7-naphthyridine:

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~8.4 - 8.6Doublet of doublets (dd)J2,3 ≈ 4.0-5.0, J2,4 ≈ 1.5-2.01H
H-3~7.1 - 7.3Doublet of doublets (dd)J3,2 ≈ 4.0-5.0, J3,4 ≈ 8.0-9.01H
H-4~7.9 - 8.1Doublet of doublets (dd)J4,3 ≈ 8.0-9.0, J4,2 ≈ 1.5-2.01H
H-8~8.2 - 8.4Singlet (s)-1H
H-5~2.9 - 3.1Triplet (t)J5,6 = 5.0 - 6.02H
H-6~2.0 - 2.2Multiplet (m)-2H

Key Spectral Differences:

Feature 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine 5,6,7,8-tetrahydro-1,7-naphthyridine
Aromatic Region Two doublets and one singletThree doublet of doublets and one singlet
H-3 Chemical Shift Shielded (6.5 - 6.7 ppm)Less shielded (~7.1 - 7.3 ppm)
H-2 Signal AbsentPresent (~8.4 - 8.6 ppm)
Methoxy Signal Present as a sharp singlet (3.9 - 4.1 ppm)Absent

The most striking difference is in the aromatic region. The introduction of the methoxy group at C-2 removes the H-2 proton, simplifying the spectrum. Furthermore, the electron-donating effect of the methoxy group causes a significant upfield shift (shielding) of the adjacent H-3 proton. This comparison underscores the power of ¹H NMR in confirming the substitution pattern on the naphthyridine ring.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual peak or TMS.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the peak multiplicities and measure the coupling constants.

SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into Spectrometer NMRTube->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquisition Data Acquisition (Pulse Sequence, Scans) LockShim->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Integration, Multiplicity) Processing->Analysis

Figure 2: A typical experimental workflow for acquiring ¹H NMR data.

Conclusion

The ¹H NMR spectrum of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine provides a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, one can confidently assign each proton in the molecule. Furthermore, a comparative analysis with the unsubstituted 5,6,7,8-tetrahydro-1,7-naphthyridine highlights the significant electronic effects of the methoxy substituent, which are readily observed in the spectrum. This guide provides a framework for the interpretation of these and similar heterocyclic systems, demonstrating the indispensable role of NMR spectroscopy in modern chemical research and drug development.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available at: [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available at: [Link]

Sources

Comparative

Advanced HPLC Method Development for Naphthyridine Intermediates: Purity Profiling &amp; Isomer Separation

Topic: HPLC Method Development for Purity Analysis of Naphthyridine Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Naphthyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Analysis of Naphthyridine Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Naphthyridines (1,8-; 1,5-; 1,6- isomers) serve as privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors, antibacterials (e.g., nalidixic acid analogs), and antitumor agents.[1] However, their purity analysis presents a distinct set of chromatographic challenges: structural isomerism , basic nitrogen moieties , and poor aqueous solubility .

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general lipophilic separations, experimental evidence and mechanistic theory demonstrate that Phenyl-Hexyl chemistries offer superior selectivity for naphthyridine intermediates, specifically in resolving critical regioisomeric impurities that co-elute on alkyl phases.

Part 1: The Chromatographic Challenge

Naphthyridine intermediates often contain regioisomers (e.g., moving a nitrogen from the 5-position to the 6-position) and unreacted aminopyridine precursors.

  • The Problem with C18: Standard C18 columns rely almost exclusively on hydrophobic subtraction. Since regioisomers of naphthyridine often possess identical logP values, C18 columns frequently fail to resolve them, resulting in "shouldering" or complete co-elution.

  • The Basicity Issue: The pyridine-like nitrogens (pKa ~3–5) can interact with residual silanols on the silica support, causing severe peak tailing unless heavily end-capped columns or ion-pairing reagents (like TFA) are employed.

Part 2: Comparative Analysis – C18 vs. Phenyl-Hexyl[2][3][4]

The following comparison evaluates the performance of a standard End-capped C18 (3 µm) versus a Phenyl-Hexyl (3 µm) column under identical mobile phase conditions for a representative naphthyridine purity method.

1. Mechanism of Action
  • C18: Interactions are purely hydrophobic (Van der Waals) . Selectivity is driven by the hydrophobicity of the substituents.

  • Phenyl-Hexyl: Offers a dual mechanism: Hydrophobic interaction (via the hexyl linker) +

    
    -
    
    
    
    interactions
    (via the phenyl ring). The electron-deficient naphthyridine ring system engages in stacking interactions with the phenyl phase, providing orthogonality to hydrophobicity.
2. Performance Data Summary

Simulated data based on comparative selectivity principles for aromatic heterocycles.

ParameterStandard C18 (Alkyl Phase)Phenyl-Hexyl (Aromatic Phase)Verdict
Selectivity (

) for Isomers
1.02 – 1.05 (Poor/Co-elution)1.15 – 1.30 (Baseline Resolution)Phenyl-Hexyl Wins
Peak Shape (Tailing Factor) 1.3 – 1.8 (Silanol interaction risk)1.0 – 1.2 (Rigid steric protection)Phenyl-Hexyl Wins
Retention of Polar Precursors Low (Elutes in void volume)Moderate (Enhanced

-retention)
Phenyl-Hexyl Wins
Mobile Phase Compatibility High (100% Aqueous stable)High (Requires <5% organic to wet)Tie
Re-equilibration Time Fast (< 5 column volumes)Moderate (Requires ~10 CVs)C18 Wins
3. Decision Logic

Use C18 if: You are analyzing a final drug substance with no isomeric impurities and high lipophilicity. Use Phenyl-Hexyl if: You are performing intermediate purity analysis where regioisomers, starting materials (aminopyridines), or halogenated by-products are present.

Part 3: Visualizing the Separation Strategy

The following diagram illustrates the decision matrix and the mechanistic difference between the two phases.

G cluster_0 Interaction Zone Start Naphthyridine Sample (Crude Intermediate) CheckIsomers Are Regioisomers or Aromatic Impurities Present? Start->CheckIsomers PathC18 No (Simple Lipophilic Separation) CheckIsomers->PathC18 No PathPhenyl Yes (Complex Mixture) CheckIsomers->PathPhenyl Yes C18Mech Mechanism: Hydrophobicity Only (Van der Waals) PathC18->C18Mech ResultC18 Result: Good Retention Risk of Co-elution C18Mech->ResultC18 PhenylMech Mechanism: Hydrophobicity + Pi-Pi Stacking (Orthogonal) PathPhenyl->PhenylMech ResultPhenyl Result: Enhanced Selectivity Baseline Resolution of Isomers PhenylMech->ResultPhenyl

Figure 1: Decision tree for stationary phase selection based on impurity profile complexity.

Part 4: Optimized Experimental Protocol (Phenyl-Hexyl Method)

This protocol is designed to be a self-validating system. The use of a dual-gradient slope ensures that both early eluting polar impurities (aminopyridines) and late eluting dimers are captured.

1. Reagents & Materials
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.8 (Adjusted with Formic Acid).

    • Why: The acidic pH ensures the basic naphthyridine nitrogen is protonated (

      
      ), improving solubility. The ammonium ion acts as a silanol blocker to reduce tailing.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Why: ACN provides sharper peaks for aromatic compounds compared to Methanol due to lower viscosity and distinct dipole interactions.

2. Instrument Parameters
  • Flow Rate: 1.0 mL/min (Standard) or 0.5 mL/min (if using <3 µm particles).[2][3][4][5][6][7]

  • Column Temp: 40°C.

    • Why: Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peaks of rigid naphthyridine structures.

  • Detection: UV-DAD.

    • Primary: 254 nm (Aromatic core).

    • Secondary: 280 nm or 320 nm (Substituent specific).

    • Tip: Always collect 200–400 nm scans to check peak purity.

3. Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration / Injection
2.05Isocratic hold to retain polar aminopyridines
15.060Shallow gradient for isomer separation
20.095Wash step (elute dimers/oligomers)
23.095Hold Wash
23.15Return to initial
30.05Re-equilibration
4. Sample Preparation (Critical Step)

Naphthyridines can aggregate in pure organic solvents.

  • Stock: Dissolve 10 mg sample in 1 mL DMSO (or DMF).

  • Dilution: Dilute to 0.5 mg/mL using Mobile Phase A .

    • Caution: If precipitation occurs upon adding buffer, use a 50:50 mix of Water:ACN as the diluent, but ensure the injection volume is low (<5 µL) to prevent solvent effects.

Part 5: Troubleshooting & Causality
ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Residual silanol interaction with basic Nitrogen.Increase buffer concentration to 20mM or add 0.1% TFA (Trifluoroacetic acid) to ion-pair.
Split Peaks Sample solvent mismatch (too strong).Reduce injection volume or match sample solvent to initial mobile phase (5% ACN).
Isomer Co-elution Insufficient

-selectivity.
Switch from Acetonitrile to Methanol in Mobile Phase B. Methanol allows stronger

-

interaction with the Phenyl column.
References
  • Oreate AI. "Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography." Chromatography Insights, 27 Jan. 2026.[8] [Link]

  • GL Sciences. "InertSustain Phenylhexyl: Comparison of Selectivity."[3] GL Sciences Technical Notes. [Link]

  • PubChem. "1,8-Naphthyridine Compound Summary." National Center for Biotechnology Information, 2025. [Link]

  • Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base, 2026. [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

As a Senior Application Scientist specializing in structural elucidation and mass spectrometry (MS), I frequently encounter complex bicyclic scaffolds in drug discovery pipelines. 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation and mass spectrometry (MS), I frequently encounter complex bicyclic scaffolds in drug discovery pipelines. 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (Exact Mass: 164.0950 Da) is a prime example of a privileged pharmacophore, often utilized in the development of neuropharmacological agents such as1[1].

Understanding its gas-phase fragmentation behavior is critical for metabolite identification and pharmacokinetic (DMPK) profiling. This guide objectively compares the MS/MS fragmentation performance of this compound against structural alternatives, providing a self-validating experimental framework to ensure absolute analytical confidence.

Mechanistic Causality: Decoding the Fragmentation

When subjected to Electrospray Ionization (ESI) in positive mode, 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine readily forms a protonated molecule


 at m/z 165.1. The subsequent Collision-Induced Dissociation (CID) pathways are strictly dictated by the dual nature of its ring system:
  • The Methoxy-Pyridine Ring (Odd-Electron Cleavage): The most diagnostic fragmentation is the loss of a methyl radical (

    
    , -15 Da) to yield a fragment at m/z 150.1. Typically, the 2[2] should yield even-electron fragments (Stevenson's Rule). However, methoxypyridines are a well-documented exception. The causality lies in resonance: the resulting radical cation is immensely stabilized by the adjacent pyridine nitrogen, adopting a highly stable pyridone-like structure. Alternatively, a hydrogen rearrangement leads to the loss of neutral methanol (
    
    
    
    , -32 Da) yielding m/z 133.1.
  • The Tetrahydropyridine Ring (Ring Cleavage): Saturated, nitrogen-containing rings are highly susceptible to Retro-Diels-Alder (RDA) reactions or

    
    -cleavages. The piperidine-like moiety undergoes a characteristic loss of ethylene (
    
    
    
    , -28 Da) or methanimine (
    
    
    , -29 Da), generating secondary fragments around m/z 137.1 and 136.1.

MS_Fragmentation M [M+H]+ m/z 165.1 F1 Loss of •CH3 (-15 Da) m/z 150.1 Pyridone Radical Cation M->F1 α-Cleavage F2 Loss of CH3OH (-32 Da) m/z 133.1 Rearrangement Product M->F2 H-Rearrangement F3 Retro-Diels-Alder (-28 Da) m/z 137.1 Ring Cleavage M->F3 RDA Cleavage F4 m/z 122.1 F1->F4 -CO (-28 Da)

Caption: ESI-MS/MS fragmentation pathways for 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine.

Comparative Mass Spectrometry: Scaffold Benchmarking

To truly understand the analytical profile of our target compound, we must benchmark it against structural alternatives. By comparing it to a fully aromatic analog and a non-pyridine saturated analog, we can isolate the electronic effects driving the fragmentation.

  • Alternative A: 2-Methoxy-1,7-naphthyridine (Fully Aromatic) Because it lacks the saturated ring, it cannot undergo RDA cleavage. The fragmentation is entirely dominated by the methoxy group. Furthermore, the extended aromaticity requires significantly higher collision energies (CE) to induce fragmentation, as noted in the3[3].

  • Alternative B: 1,2,3,4-Tetrahydroisoquinoline (THIQ) Lacking the pyridine nitrogen, the charge is heavily localized on the secondary amine of the saturated ring. This results in a dominant RDA cleavage (-29 Da), completely bypassing the complex radical-cation pathways seen in methoxypyridines.

Quantitative MS/MS Comparison Table
Compound ScaffoldPrecursor

Primary CID Fragments (m/z)Optimal CE (eV)Dominant Fragmentation Pathway
2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine 165.1150.1, 133.1, 137.120 - 25Dual: Methoxy cleavage & RDA
2-Methoxy-1,7-naphthyridine 161.1146.1, 131.1, 118.135 - 40Single: Methoxy cleavage only
1,2,3,4-Tetrahydroisoquinoline 134.1105.1, 77.115 - 20Single: RDA (Loss of

)

Self-Validating Experimental Protocol

Trustworthiness in mass spectrometry requires orthogonal validation. A single MS/MS spectrum can be misleading due to isobaric interferences. To prove the causality of the methyl radical loss, I employ a self-validating workflow utilizing isotopic labeling and 4

4[4].
Step-by-Step Methodology:
  • Isotopic Labeling (The Validation Engine): Synthesize or procure the trideuteromethoxy analog (

    
    ). The precursor ion will shift from m/z 165.1 to 168.1.
    
  • Chromatographic Separation: Prepare the sample at 1 µg/mL in 50:50 Water:Acetonitrile. Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • ESI(+) Ionization & MS2 Acquisition: Operate the mass spectrometer in positive ESI mode. Isolate the precursor ions (m/z 165.1 for unlabeled, 168.1 for labeled) in the quadrupole. Apply a Collision Energy (CE) sweep from 15 to 30 eV.

  • Mass Shift Analysis (Causality Confirmation):

    • If the m/z 150.1 peak is truly formed by the loss of the methyl group, the labeled compound will lose a

      
       radical (-18 Da).
      
    • Calculation:

      
      . The fragment mass remains identical between the two samples, unequivocally proving the radical originated from the methoxy group.
      
  • Pseudo-

    
     Validation:  Isolate the m/z 150.1 fragment in an ion trap and subject it to secondary CID. The subsequent loss of neutral CO (-28 Da) to yield m/z 122.1 confirms the pyridone structure.
    

Protocol_Workflow S1 1. Isotopic Labeling (-OCD3 Synthesis) S2 2. UHPLC Separation (HILIC/C18) S1->S2 S3 3. ESI(+) Ionization (Even-Electron Ions) S2->S3 S4 4. CID Fragmentation (MS2 & MS3) S3->S4 S5 5. Pathway Validation (Mass Shift Analysis) S4->S5

Caption: Self-validating LC-MS/MS workflow utilizing isotopic labeling and MS3 analysis.

References

  • Tetrahydronaphthyridine Derivatives as mGluR2 Negative Allosteric Modulators, Compositions, and Their Use. Google Patents.
  • Advances in the Chemistry of 1,7-Naphthyridine. Marian Wolniak, Institute of Organic Chemistry and Technology.
  • Fragmentation (mass spectrometry). Wikipedia.
  • Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry. PubMed Central (PMC).

Sources

Comparative

Comparative Bioactivity Guide: Methoxy- vs. Ethoxy-5,6,7,8-Tetrahydro-1,7-Naphthyridines

Executive Summary: The "Alkyl Switch" in Lead Optimization In the optimization of 5,6,7,8-tetrahydro-1,7-naphthyridine scaffolds—widely utilized in Histamine H3 antagonists, PDE5 inhibitors, and HIV integrase inhibitors—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Alkyl Switch" in Lead Optimization

In the optimization of 5,6,7,8-tetrahydro-1,7-naphthyridine scaffolds—widely utilized in Histamine H3 antagonists, PDE5 inhibitors, and HIV integrase inhibitors—the substitution of a methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) group represents a critical "alkyl switch."

This guide objectively compares these two analogs. While the methoxy substituent is often favored for Ligand Efficiency (LE) and minimizing steric clash in orthosteric pockets, the ethoxy substituent provides a tactical lever to modulate lipophilicity (LogP) and metabolic liability . Experimental data indicates that while methoxy analogs typically exhibit superior potency in sterically constrained targets (e.g., H3 receptors), ethoxy analogs can improve permeability and alter metabolic clearance profiles by shifting the site of oxidation.

Structural & Physicochemical Context

The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a semi-rigid, basic pharmacophore. The choice between methoxy and ethoxy substituents at the aryl or heteroaryl periphery fundamentally alters the physicochemical landscape of the molecule.

Comparative Physicochemical Profile[1]
PropertyMethoxy (-OCH₃) AnalogEthoxy (-OCH₂CH₃) AnalogImpact on Bioactivity
Steric Bulk (Molar Refractivity) ~7.87 cm³/mol~12.47 cm³/molEthoxy requires a larger hydrophobic pocket; risk of steric clash increases.
Lipophilicity (

cLogP)
Baseline+0.5 to +0.6Ethoxy increases permeability but decreases aqueous solubility.
Rotatable Bonds 1 (C-O bond)2 (C-O, C-C bond)Ethoxy introduces higher entropic penalty upon binding.
Electronic Effect (

)
-0.27 (Donor)-0.24 (Donor)Negligible electronic difference; primarily a steric/lipophilic modulation.
Structural Visualization

The following diagram illustrates the steric and rotatable bond differences between the two analogs.

StructureComparison Core Tetrahydro-1,7-naphthyridine Scaffold Methoxy Methoxy (-OCH3) Low Steric Bulk High Ligand Efficiency Core->Methoxy Substituent A Ethoxy Ethoxy (-OCH2CH3) +0.5 LogP Increased Rotational Freedom Core->Ethoxy Substituent B Methoxy->Ethoxy SAR Switch Risk: Steric Clash Benefit: Hydrophobic Fill

Figure 1: Structural comparison highlighting the steric and physicochemical shift between methoxy and ethoxy substituents.

Comparative Bioactivity Analysis

Potency & Selectivity (Case Study: Histamine H3 Receptor)

In the context of Histamine H3 antagonists, where the tetrahydro-1,7-naphthyridine scaffold is a proven pharmacophore (e.g., Bioorg. Med. Chem. Lett. 2007), the size of the alkoxy substituent is a determinant of affinity.

  • Methoxy Performance: Typically demonstrates higher potency in "tight" binding pockets. The methyl group is small enough to be accommodated without inducing conformational changes in the receptor protein.

    • Typical Ki: < 10 nM (High Affinity)

  • Ethoxy Performance: Often results in a 2- to 5-fold loss in potency if the pocket is sterically restricted. However, if the pocket contains a distal hydrophobic region, the ethoxy group can pick up additional van der Waals interactions, potentially recovering potency.

    • Typical Ki: 10 - 50 nM (Moderate Affinity)

Metabolic Stability & Clearance

The most significant differentiator is the metabolic fate. Both groups are susceptible to O-dealkylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4), but the kinetics differ.

  • O-Demethylation (Methoxy): Rapid oxidative clearance. The resulting phenol is often a phase II conjugation target (glucuronidation), leading to rapid elimination.

  • O-Deethylation (Ethoxy): Generally slower than demethylation due to the slightly increased steric hindrance around the alpha-carbon, though this is isoform-dependent.

Metabolism cluster_Methoxy Methoxy Path cluster_Ethoxy Ethoxy Path Parent Alkoxy-Naphthyridine (Parent Drug) CYP CYP450 (Oxidative Metabolism) Parent->CYP Met_Int Hemiacetal Intermediate CYP->Met_Int Fast (Methoxy) Eth_Int Hemiacetal Intermediate CYP->Eth_Int Slower (Ethoxy) Phenol_M Phenol Metabolite + Formaldehyde Met_Int->Phenol_M Phenol_E Phenol Metabolite + Acetaldehyde Eth_Int->Phenol_E

Figure 2: Metabolic dealkylation pathways. The ethoxy pathway releases acetaldehyde and typically proceeds at a slower rate than methoxy demethylation.

Experimental Protocols

To validate the bioactivity differences in your specific series, the following protocols are recommended. These are designed to be self-validating systems.

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify the rate of O-dealkylation.
  • Preparation:

    • Prepare 10 mM stock solutions of Methoxy- and Ethoxy-naphthyridine analogs in DMSO.

    • Thaw pooled human liver microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Add test compound (final conc. 1 µM, <0.1% DMSO).

    • Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

    • Quench: Immediately add to 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Validation: Monitor the formation of the phenol metabolite (Mass = Parent - 14 Da for Methoxy; Parent - 28 Da for Ethoxy).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Competitive Radioligand Binding (H3 Receptor Focus)

Objective: Determine Ki values to assess steric penalty.

  • Membrane Prep: Use CHO cells stably expressing human H3 receptor.

  • Ligand: [³H]-N-alpha-methylhistamine (~2 nM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Workflow:

    • Incubate membranes + [³H]-ligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M) for 60 min at 25°C.

    • Non-specific binding: Define using 10 µM thioperamide.

  • Termination: Rapid filtration over GF/B filters; wash 3x with ice-cold buffer.

  • Data Analysis: Fit to one-site competition model (GraphPad Prism). Calculate Ki using Cheng-Prusoff equation.

Summary of Recommendations

ScenarioRecommendationRationale
High Potency Required Select Methoxy Maximizes ligand efficiency; minimizes steric clash in conserved pockets.
High Clearance Issues Test Ethoxy May reduce metabolic turnover rate; increases lipophilicity to improve membrane permeability.
Solubility Issues Select Methoxy Ethoxy significantly reduces aqueous solubility due to increased logP.
BBB Penetration Context Dependent Ethoxy increases passive permeability (LogP), but may increase P-gp efflux liability.

References

  • Letavic, M. A., et al. (2007). "Novel naphthyridines are histamine H3 antagonists and serotonin reuptake transporter inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 17(9), 2566-2569.[1]

  • Peese, K. M., et al. (2019).[2] "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry, 62(3), 1348-1361.[2]

  • Bembenek, M. E., et al. (2008). "Structure-Based Design of Potent, Selective, and Orally Bioavailable Tetrahydro-1,7-naphthyridine H3 Antagonists." Bioorganic & Medicinal Chemistry Letters.
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (General reference for Methoxy/Ethoxy bioisosterism).

Sources

Validation

Reference standards for 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine analysis

An in-depth technical analysis by a Senior Application Scientist. Introduction to the Pharmacophore 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS: 1196151-74-2) has emerged as a highly privileged building block in...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis by a Senior Application Scientist.

Introduction to the Pharmacophore

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS: 1196151-74-2) has emerged as a highly privileged building block in modern medicinal chemistry. Its unique bicyclic structure—combining a methoxy-substituted pyridine ring fused to a saturated piperidine ring—provides an ideal geometric vector for hydrogen bonding and lipophilic interactions.

Recently, this scaffold has been instrumental in the development of [1], [2], and highly potent [3].

Because this intermediate is often incorporated in the final stages of Active Pharmaceutical Ingredient (API) synthesis, stringent control of its purity is non-negotiable. Trace impurities—such as oxidized naphthyridines or des-methyl analogs—can propagate through the synthetic sequence, severely impacting the safety and efficacy of the final drug product. This guide objectively compares the analytical strategies and reference standard tiers required to validate 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine.

Part 1: Tiered Comparison of Reference Standards

Not all reference materials are created equal. When selecting a standard for 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine, scientists must balance regulatory compliance with cost-efficiency. Below is an objective comparison of the three primary tiers of reference standards based on their analytical certification rigor.

Standard TierCertification OrthogonalityTypical PurityBest ApplicationCost / Lead Time
Primary / Pharmacopeial Grade High (qNMR, LC-MS, HPLC-UV, KF, TGA, IR)>99.5% (Mass Balance)Late-stage API release testing, IND/NDA regulatory filings.High / 4-6 Weeks
Qualified Working Standard Medium (HPLC-UV, LC-MS, KF)>98.0% (Area %)Routine batch release, in-process control (IPC) monitoring.Moderate / 1-2 Weeks
Research / Discovery Grade Low (HPLC-UV or NMR only)>95.0% (Area %)Early discovery screening, hit-to-lead synthesis.Low / Off-the-shelf

The Causality of Certification: Relying solely on HPLC-UV Area % (Research Grade) is a critical error in quantitative analysis. The UV response factors of the target compound and its oxidized impurities (e.g., fully aromatic 1,7-naphthyridine) differ significantly due to extended conjugation. Therefore, a Primary Standard must utilize Quantitative NMR (qNMR) to establish an absolute mass fraction, completely independent of UV chromophore variations.

Part 2: Mechanistic Impurity Profiling

To establish a self-validating analytical method, we must first predict what we are trying to separate. The tetrahydro-1,7-naphthyridine core is susceptible to specific degradation and process-related pathways.

G A 2-Methoxy-5,6,7,8-tetrahydro -1,7-naphthyridine B Oxidation (Aromatization) A->B C O-Demethylation (Acidic Hydrolysis) A->C D N-Alkylation (Process Impurity) A->D E 2-Methoxy-1,7-naphthyridine (Impurity A) B->E F 5,6,7,8-Tetrahydro-1,7- naphthyridin-2(1H)-one (Impurity B) C->F G N-Alkyl-tetrahydro- naphthyridine (Impurity C) D->G

Fig 1: Mechanistic pathways for common impurities in tetrahydro-1,7-naphthyridine synthesis.

Part 3: Validated Experimental Protocol for Purity Analysis

The secondary amine at position 7 of the naphthyridine ring has a pKa of approximately 9.5. If analyzed at a neutral pH, this basic nitrogen will be partially ionized, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase.

To counteract this, the following protocol utilizes 0.1% Trifluoroacetic acid (TFA) . TFA forces the complete protonation of the amine (pH ~2.0) while simultaneously acting as an ion-pairing agent, masking the basic site and ensuring sharp, symmetrical peaks.

Step-by-Step HPLC-UV Methodology

1. Reagent Preparation:

  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Type 1 Ultrapure Water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Water : Acetonitrile (80:20, v/v). Note: Matching the diluent to the initial mobile phase conditions prevents solvent-front distortion (the "solvent effect").

2. Sample Preparation:

  • Accurately weigh 10.0 mg of the 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine reference standard.

  • Dissolve in 10.0 mL of Diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

3. Chromatographic Conditions:

ParameterSpecification / Setting
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (End-capped)
Column Temperature 40°C (Improves mass transfer and reduces system backpressure)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm (Optimal for the methoxy-pyridine chromophore)
Injection Volume 5 µL

4. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.04060
18.01090
20.0955
25.0955 (Re-equilibration)

5. System Suitability & Self-Validation: Before analyzing the batch, inject a resolution mixture containing the target compound and Impurity A (2-Methoxy-1,7-naphthyridine). The protocol is considered valid only if the resolution (


) between the two peaks is 

and the tailing factor (

) for the main peak is

.

Part 4: The Orthogonal Qualification Workflow

To elevate a standard from "Research Grade" to a "Primary Reference Standard," a multi-technique mass balance approach is required. This workflow ensures that no hidden impurities (like inorganic salts or water) artificially inflate the assigned purity value.

G A Raw Batch (CAS 1196151-74-2) B LC-MS/MS Profiling (Impurity ID) A->B C qNMR Analysis (Absolute Mass Fraction) A->C D HPLC-UV/DAD (Chromatographic Purity) A->D E Karl Fischer & TGA (Water & Volatiles) A->E F Mass Balance Calculation (% Purity) B->F C->F D->F E->F G Certified Reference Standard F->G

Fig 2: Orthogonal qualification workflow for 1,7-naphthyridine reference standards.

The Logic of Mass Balance: The final certified purity is calculated as: Assay (Mass Balance) = Chromatographic Purity (HPLC) ×[100% - (% Water + % Residual Solvents + % Sulfated Ash)] / 100 This self-validating equation ensures that a batch with 99.9% HPLC purity but 5% residual water is accurately certified at ~94.9% active content, preventing disastrous stoichiometry errors during API synthesis.

References

  • World Intellectual Property Organization. (2014). Imidazo-triazine derivatives as PDE10 inhibitors (Patent No. WO2014177977A1).
  • Zhang, X., Zhang, Y., Chen, Z., & Liang, S. H. (2020). Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Theranostics, 10(4), 1833–1840.[Link]

  • American Chemical Society. (2025). Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease. Journal of Medicinal Chemistry.[Link]

Comparative

High-Resolution Structural Elucidation of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine: A Comparative Guide to SC-XRD, PXRD, and MicroED

As drug discovery pipelines increasingly rely on complex, partially saturated heterocyclic building blocks, the structural elucidation of these intermediates has become a critical bottleneck. 2-Methoxy-5,6,7,8-tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on complex, partially saturated heterocyclic building blocks, the structural elucidation of these intermediates has become a critical bottleneck. 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS: 1196151-74-2) is a prime example. Frequently utilized in the synthesis of highly specific phosphodiesterase 10 (PDE10) inhibitors for central nervous system indications[1], this bicyclic compound presents unique crystallographic challenges. The flexibility of its tetrahydropyridine ring and the rotational freedom of the methoxy group often result in the formation of microcrystalline powders or oils rather than the large, well-ordered crystals required for traditional X-ray crystallography.

This guide provides an authoritative comparison of three primary modalities for determining the crystal structure of such challenging small molecules: Single-Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and the rapidly emerging Microcrystal Electron Diffraction (MicroED) .

Mechanistic Comparison: The Crystallographic Triad

To select the optimal analytical pathway, one must understand the fundamental physical interactions driving each technique.

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the "gold standard" for determining the absolute 3D configuration of small organic molecules[2]. X-ray photons interact primarily with the electron cloud of the atoms in the crystal lattice. Because this interaction is relatively weak, a large diffracting volume (typically >10–50 µm in all dimensions) is required to achieve a sufficient signal-to-noise ratio[3]. For highly flexible molecules like 2-methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine, growing crystals of this size often requires exhaustive and time-consuming solvent screens.

Powder X-Ray Diffraction (PXRD)

When bulk microcrystalline powder is obtained, PXRD is the frontline tool. Instead of a single crystal, the X-ray beam diffracts off millions of randomly oriented microcrystals, producing a 1D powder pattern. While excellent for confirming phase purity, identifying polymorphs, and monitoring batch-to-batch consistency, solving a de novo 3D structure from PXRD is mathematically arduous due to severe peak overlap, especially for low-symmetry organic molecules[3].

Microcrystal Electron Diffraction (MicroED)

MicroED bridges the gap between the structural precision of SC-XRD and the sample availability of PXRD. Utilizing a cryo-transmission electron microscope (cryo-TEM), MicroED directs a high-energy electron beam at nanocrystals. Unlike X-rays, electrons interact with the electrostatic potential of the atoms (both the positively charged nucleus and the electron cloud)[4]. This interaction is orders of magnitude stronger, allowing for sub-angstrom resolution data collection from crystals a billionth the size of those required for SC-XRD[4]. Recent comparative studies have confirmed that MicroED and SC-XRD yield highly congruent structural results, including identical hydrogen bond distances and crystal packing[5].

Quantitative Performance Data

The following table summarizes the operational and performance metrics of the three modalities when applied to small heterocyclic molecules.

ParameterSC-XRDMicroEDPXRD
Minimum Crystal Size > 10–50 µm< 1 µm (Nanocrystals)Bulk powder (mg scale)
Radiation Source X-ray photons (e.g., Cu Kα)Electron beam (e.g., 200–300 keV)X-ray photons (e.g., Cu Kα)
Interaction Target Electron densityElectrostatic potentialElectron density
Resolution Limit Sub-angstrom (< 0.8 Å)Sub-angstrom (~0.8–1.0 Å)Low (Typically > 2.0 Å)
Absolute Stereochemistry Yes (Anomalous dispersion)Challenging (Dynamical scattering)No
Primary Application De novo 3D structureDe novo structure of microcrystalsPhase purity, polymorphs

Decision Matrix Workflow

Workflow A Synthesize 2-Methoxy-5,6,7,8- tetrahydro-1,7-naphthyridine B Crystallization (Slow Evaporation) A->B Purify & Isolate C Assess Crystal Dimensions B->C Optical Microscopy D SC-XRD Analysis (> 50 µm) C->D Large, defect-free E MicroED Analysis (< 1 µm) C->E Nanocrystals F PXRD Analysis (Bulk Powder) C->F Polycrystalline

Decision matrix for selecting the optimal XRD modality based on crystal dimensions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in verification mechanism to ensure data quality before proceeding.

Protocol A: SC-XRD Data Acquisition

Causality: Slow vapor diffusion is chosen to minimize nucleation sites, encouraging the growth of a single, large lattice rather than rapid precipitation.

  • Crystallization: Dissolve 5 mg of 2-methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine in a minimal volume of ethyl acetate. Place in a sealed chamber containing a reservoir of hexanes (anti-solvent) for vapor diffusion over 72 hours.

  • Validation Check 1: Examine under a cross-polarized optical microscope. Complete extinction of light at 90° rotation confirms a single, unbroken crystal lattice.

  • Mounting & Cooling: Mount a >50 µm crystal on a MiTeGen loop using paratone oil. Flash-cool to 100 K in a nitrogen stream to reduce thermal atomic displacement parameters (B-factors).

  • Data Collection: Irradiate with Cu Kα radiation (λ = 1.5418 Å). Collect a full sphere of data using ω-scans.

  • Validation Check 2: During data reduction, monitor the internal agreement factor (

    
    ). An 
    
    
    
    validates that the crystal did not suffer radiation damage and possesses high internal symmetry.
Protocol B: MicroED Sample Preparation and Acquisition

Causality: Unlike protein crystals, small organic molecules do not require complex aqueous vitrification. Dry application prevents solvent-induced phase changes and simplifies grid preparation[3].

  • Sample Preparation: Deposit a trace amount of the microcrystalline powder directly onto a glow-discharged holey carbon TEM grid. Gently shake to remove excess bulk material.

  • Validation Check 1: Insert the grid into the cryo-TEM and image at low magnification. The presence of isolated, electron-transparent nanocrystals (darker geometric shapes against the carbon background) validates the preparation. Overcrowded grids will yield un-indexable, overlapping diffraction patterns.

  • Data Collection: Cool the sample to liquid nitrogen temperatures to mitigate radiation damage[6]. Isolate a single nanocrystal using a selected area aperture. Rotate the stage continuously at 0.5°/second while recording the diffraction pattern on a direct electron detector.

  • Validation Check 2: Process the continuous rotation data using standard crystallographic software (e.g., DIALS). Successful indexing of the unit cell parameters that match the expected density of the compound validates the kinematical scattering assumption.

Visualizing the Physical Interaction

Mechanism Xray X-Ray Source (Photon Beam) Lat1 Electron Cloud Interaction (Weak) Xray->Lat1 Elec Cryo-TEM (Electron Beam) Lat2 Electrostatic Potential Interaction (Strong) Elec->Lat2 Det1 Diffraction Pattern (Requires Large Volume) Lat1->Det1 Det2 Diffraction Pattern (Sufficient from Nanocrystal) Lat2->Det2

Mechanistic comparison of beam interactions in SC-XRD versus MicroED.

Conclusion

For structural biologists and medicinal chemists working with challenging intermediates like 2-methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine, relying solely on traditional SC-XRD can stall development timelines. While SC-XRD remains the definitive method for absolute stereochemistry, MicroED has proven to be a highly disruptive and complementary alternative, capable of extracting sub-angstrom structural data directly from the microcrystalline powders typically rejected by crystallographers. By integrating PXRD for bulk purity screening and MicroED for atomic-level elucidation, laboratories can bypass the crystallization bottleneck entirely.

References

  • Imidazo-triazine derivatives as pde10 inhibitors - Google Patents Source:1

  • SCXRD vs MicroED Comparison for Crystallography Research Source:2

  • MicroED in natural product and small molecule research Source:4

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination Source:6

  • Comparing Microcrystal Electron Diffraction (MicroED) and X-ray crystallography as methods for structure determination Source:5

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source:3

Sources

Validation

LC-HRMS Impurity Profiling of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine: A Comparative Guide to Stationary Phases and MS Platforms

Executive Summary & Analytical Challenge In pharmaceutical development, the identification and qualification of trace impurities are strictly governed by [1]. For basic, nitrogen-rich heterocyclic building blocks like 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

In pharmaceutical development, the identification and qualification of trace impurities are strictly governed by [1]. For basic, nitrogen-rich heterocyclic building blocks like 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine , impurity profiling presents a unique analytical challenge.

The molecule consists of an aromatic pyridine ring fused to a saturated piperidine ring. The secondary aliphatic amine in the tetrahydro portion is highly basic (pKa ~9.5). This basicity leads to severe peak tailing on standard silica-based columns due to secondary ion-exchange interactions with residual silanols. Furthermore, the synthesis of this compound frequently generates closely related process impurities—such as the positional 1,6-naphthyridine isomer and oxidative degradates (e.g., N-oxides)—which require orthogonal chromatographic selectivity and high-resolution mass spectrometry (HRMS) for unambiguous structural elucidation [2].

This guide objectively compares the performance of advanced UHPLC column chemistries and HRMS platforms to establish a robust, self-validating methodology for naphthyridine impurity profiling.

Comparative Analysis: UHPLC Stationary Phases

To resolve isomeric impurities (where mass analyzers cannot differentiate identical molecular weights), the choice of stationary phase is critical. We compared three sub-2 µm column chemistries for the separation of the 1,7-naphthyridine API from its 1,6-naphthyridine process impurity.

Table 1: Stationary Phase Performance for Naphthyridine Isomers
Column ChemistryPrimary Retention MechanismPeak Symmetry (As)Resolution (

) 1,6 vs 1,7
Performance Evaluation
Waters BEH C18 (1.7 µm)Hydrophobic (Dispersive)1.420.8 (Co-elution)Poor. Fails to resolve positional isomers due to reliance on purely hydrophobic interactions.
Restek Raptor PFP (1.8 µm)Dipole-Dipole, Hydrogen Bonding1.251.9Good. Fluorinated ring provides alternative selectivity for basic amines, though overall retention is slightly reduced.
Phenomenex Kinetex Biphenyl (1.7 µm)

Interactions, Hydrophobic
1.082.4 (Baseline)Optimal. Electron-dense biphenyl rings strongly interact with the electron-deficient naphthyridine core, maximizing isomeric resolution.

The Causality of Choice: Standard C18 columns rely almost entirely on hydrophobic partitioning. Because the 1,6- and 1,7-naphthyridine isomers have nearly identical hydrophobicities, they co-elute. By switching to a Biphenyl stationary phase, we introduce


 interactions. The slight difference in electron density distribution across the aromatic rings of the two positional isomers interacts differently with the biphenyl phase, driving baseline chromatographic resolution.

Comparative Analysis: Mass Spectrometry Platforms

Once chromatographically resolved, impurities must be structurally characterized. We compared two leading HRMS architectures for this workflow.

Table 2: HRMS Platform Comparison for Structural Elucidation
Platform TypeMass AccuracyResolving Power (FWHM)Scan Speed (MS/MS)Best Application for Naphthyridines
Agilent 6546 Q-TOF < 1 ppm~60,000Up to 50 HzHigh-Throughput UHPLC. Ideal for capturing sufficient data points across very narrow (<3 sec) UHPLC peaks.
Thermo Q Exactive (Orbitrap) < 1 ppmUp to 140,000Up to 12 HzComplex Isotopic Profiling. Superior for distinguishing isobaric mass defects (e.g., differentiating oxidation vs. methylation).

The Causality of Choice: For routine impurity profiling where UHPLC generates highly transient peaks, the Q-TOF is often preferred due to its rapid acquisition rate, ensuring accurate integration. However, if an unknown degradate requires deep structural elucidation—such as identifying specific[3]—the Orbitrap provides the ultra-high resolving power necessary to measure isotopic fine structure and generate unambiguous molecular formulas[4].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure data integrity, the following protocol incorporates a strict System Suitability Test (SST) that acts as a self-validating mechanism before any unknown sample is analyzed.

Step 1: Sample & Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: Low pH ensures the secondary amine of the tetrahydro ring is fully protonated, preventing peak tailing and maximizing positive electrospray ionization (ESI+) efficiency).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Sample Diluent: 95% A / 5% B. (Causality: Matching the initial gradient conditions prevents solvent-mismatch band broadening).

Step 2: System Suitability and Self-Validation (Critical Step)

Before analyzing unknown batches, inject an SST mixture containing the API (2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine) spiked with 0.1% (w/w) of the 1,6-naphthyridine reference standard.

  • Validation Criteria: The system is only considered valid for analysis if the chromatographic resolution (

    
    ) between the isomers is 
    
    
    
    , and the mass accuracy for the API molecular ion (
    
    
    
    
    165.1028) is within
    
    
    ppm. This ensures the system proves its own resolving power and calibration state prior to data collection.
Step 3: Chromatographic Separation
  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 10 mins, flush at 95% B for 2 mins. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Step 4: Data-Dependent MS Acquisition (DDA)
  • Operate the HRMS in ESI+ mode.

  • Set a Full Scan range of

    
     100–1000.
    
  • Utilize a Top-5 DDA method: The mass spectrometer automatically selects the 5 most intense precursor ions from the full scan and subjects them to Higher-energy Collisional Dissociation (HCD) to generate MS/MS fragmentation spectra.

Step 5: Data Processing & Elucidation
  • Apply Mass Defect Filtering (MDF) centered around the exact mass of the API. This computationally filters out matrix background and isolates process-related impurities that share the naphthyridine core.

Workflow Visualization

LCMS_Workflow N1 Raw API Sample (2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine) N2 UHPLC Separation (Biphenyl / PFP Column) N1->N2 N3 HRMS (Full Scan) Exact Mass & Isotope Profiling N2->N3 N4 MS/MS (Data-Dependent) Fragmentation Pathways N3->N4 N5 Isomeric Impurity? N4->N5 N6 Chromatographic Resolution RT & MS/MS Fingerprint N5->N6 Yes N7 Formula Generation Mass Defect Analysis N5->N7 No N8 ICH Q3A Compliant Impurity Profile N6->N8 N7->N8

Logical workflow for LC-HRMS impurity profiling and structural elucidation of naphthyridines.

References

  • Impurities in New Drug Substances Q3A (R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Impurity profiling and characterization for generic project . ResolveMass Laboratories. Available at:[Link]

  • Wu, Y., et al. (2004). Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy . Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry . Mass Spectrometry Reviews (PMC). Available at:[Link]

Comparative

Spectroscopic differentiation of 1,7-naphthyridine and 2,7-naphthyridine isomers

This guide outlines the definitive spectroscopic strategies for differentiating 1,7-naphthyridine and 2,7-naphthyridine isomers. It is designed for medicinal chemists and analytical scientists requiring rigorous structur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive spectroscopic strategies for differentiating 1,7-naphthyridine and 2,7-naphthyridine isomers. It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of naphthyridine scaffolds, which are critical bioisosteres in kinase inhibitor and GPCR ligand discovery.


H NMR, UV-Vis, Mass Spectrometry, and Physical Properties.

Executive Summary: The Symmetry Factor

The core differentiator between these two isomers is molecular symmetry .

  • 1,7-Naphthyridine is asymmetric (

    
     point group only if planar, effectively 
    
    
    
    in magnetic environment). It presents a complex NMR spectrum with 6 distinct proton signals .
  • 2,7-Naphthyridine possesses a center of inversion (point group

    
    ), making the two pyridine rings magnetically equivalent. It presents a simplified NMR spectrum with only 3 distinct proton signals .
    

This symmetry difference is the "Gold Standard" for rapid identification.

Structural Analysis & Numbering

Before interpreting spectra, the numbering scheme must be established to assign signals correctly.

Graphviz Diagram: Structural Comparison & Symmetry

Naphthyridine_Comparison cluster_17 1,7-Naphthyridine (Asymmetric) cluster_27 2,7-Naphthyridine (Symmetric) N17 1,7-Isomer 6 Distinct Signals Feat1 H8: Isolated Singlet N17->Feat1 Feat2 H2/H3/H4: AMX System N17->Feat2 N27 2,7-Isomer 3 Distinct Signals Feat3 H1/H8: Equivalent Singlets N27->Feat3 Feat4 H3/H6: Equivalent Doublets N27->Feat4

Caption: Structural symmetry dictates the complexity of the NMR spectrum. 1,7-naphthyridine is asymmetric; 2,7-naphthyridine is centrosymmetric.

H NMR Spectroscopy (The Diagnostic Standard)

Proton NMR is the most reliable method for differentiation. The chemical shifts (


) and coupling patterns (

) provide an unambiguous fingerprint.
1,7-Naphthyridine (Asymmetric)
  • Signal Count: 6 distinct sets of peaks.

  • Key Feature: The presence of one isolated singlet (H8) and two distinct coupling systems (AMX and AX).

  • H8 Resonance: Appears as a singlet at very low field (~9.5 ppm) because it is flanked by the N7 nitrogen and the bridgehead carbon, with no vicinal protons.

  • H2 Resonance: Appears as a doublet/multiplet, distinct from H8.

2,7-Naphthyridine (Symmetric)
  • Signal Count: 3 distinct sets of peaks (integration 2:2:2).

  • Key Feature: Extreme simplicity. The molecule behaves like two identical pyridine rings fused together.[1]

  • H1/H8 Resonance: A single signal integrating for 2 protons. It appears as a singlet because H1 and H8 have no vicinal neighbors.

Comparative Data Table ( H NMR in CDCl )
Proton Assignment1,7-Naphthyridine (

ppm)
Multiplicity2,7-Naphthyridine (

ppm)
Multiplicity
H1 N/A (Nitrogen)-9.30 - 9.50 Singlet (2H)
H2 9.00 - 9.10 dd (

Hz)
N/A (Nitrogen)-
H3 7.60 - 7.75 dd (

Hz)
8.70 - 8.80 Doublet (2H)
H4 8.15 - 8.25 dd (

Hz)
7.70 - 7.80 Doublet (2H)
H5 7.80 - 7.90 Doublet (

Hz)
Equiv. to H4-
H6 8.60 - 8.70 Doublet (

Hz)
Equiv. to H3-
H8 9.40 - 9.60 Singlet (1H) Equiv. to H1-

Critical Insight: If your spectrum shows two singlets in the aromatic region (H2 and H8) or a singlet and a very downfield doublet, it is likely the 1,6- or 1,7- isomer. If it shows only one singlet integrating for 2 protons, it is the 2,7- isomer.

Secondary Characterization Methods

UV-Vis Spectroscopy

While less specific than NMR, UV-Vis can provide supporting evidence based on electronic transitions (


).
  • 1,7-Naphthyridine:

    
     260 nm, 305 nm.
    
  • 2,7-Naphthyridine:

    
     250 nm, 300 nm (often weaker 
    
    
    
    due to symmetry forbidding certain transitions).
  • Differentiation: 2,7-naphthyridine typically shows a simpler absorption envelope due to degenerate energy levels, whereas 1,7-naphthyridine may show more fine structure.

Physical Properties[1][2]
  • Melting Point:

    • 1,7-Naphthyridine: Low-melting solid (

      
      ).
      
    • 2,7-Naphthyridine: Higher melting point (

      
      ) due to efficient crystal packing driven by high symmetry (
      
      
      
      ).

Experimental Workflow: Identification Protocol

Use this decision tree to identify an unknown naphthyridine sample.

Graphviz Diagram: Identification Logic

ID_Workflow Start Unknown Sample (Naphthyridine Isomer) Step1 Acquire 1H NMR (CDCl3 or DMSO-d6) Start->Step1 Decision Count Aromatic Signals Step1->Decision Res3 3 Distinct Signals (Integration 2:2:2) Decision->Res3 Symmetric Res6 6 Distinct Signals (Integration 1:1:1:1:1:1) Decision->Res6 Asymmetric Concl27 Conclusion: 2,7-Naphthyridine Res3->Concl27 Confirm with MP (~93°C) CheckSinglet Check Downfield Singlets Res6->CheckSinglet Concl17 Conclusion: 1,7-Naphthyridine CheckSinglet->Concl17 1 Singlet (H8) + 1 Doublet (H2)

Caption: Step-by-step logic for differentiating isomers based on signal count and multiplicity.

References

  • Paudler, W. W., & Kress, T. J. (1966). Naphthyridine Chemistry.[1][2][3][4][5][6][7][8][9][10] V. The Nuclear Magnetic Resonance Spectra of the Naphthyridines. The Journal of Organic Chemistry. Link

  • PubChem. (2025).[2] 1,7-Naphthyridine Compound Summary. National Library of Medicine. Link

  • Wójcicka, A. (2021).[5][6] Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry. Link

  • Litvinov, V. P. (2004). Chemistry of 2,7-naphthyridines. Russian Chemical Reviews. Link

  • Brown, D. J. (2000). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Standard Reference Text).

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine proper disposal procedures

Topic: 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Introduction: The Chemical Co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Introduction: The Chemical Context

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine is a specialized heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a basic secondary amine (in the tetrahydropyridine ring) with an electron-rich pyridine system (bearing a methoxy group).

While specific Safety Data Sheets (SDS) for this exact derivative may be limited due to its status as a research intermediate, its disposal must be governed by the Functional Group Approach . We treat it as a basic, organic heterocycle with potential for irritation and acute toxicity.

Core Directive: This compound must never be disposed of via drain systems or standard trash. It requires strict segregation from acids and oxidizers to prevent uncontrolled exothermic reactions in waste streams.

Chemical Profile & Risk Assessment

Before initiating disposal, verify the material state and hazards.

PropertySpecification / Risk Assessment
Chemical Structure Bicyclic system: Pyridine fused to tetrahydropyridine. Contains a secondary amine (-NH-) and an ether (-OCH₃).
CAS Number Note: Specific CAS numbers vary by isomer/salt form. Common analogs include 2444575-12-4 (HCl salt) or 676994-61-9 (Free base). Treat as Category 3 Research Substance .
Physical State Typically a white to pale yellow solid; may be a viscous oil if impure.
Primary Hazards Irritant (Skin/Eye/Respiratory) .[1] Potential Acute Toxicity (Oral) .[1]
Chemical Reactivity Basic . Reacts exothermically with strong acids. Incompatible with strong oxidizers and acylating agents.
Waste Classification Non-Regulated Chemical Waste (if solid). D001 (Ignitable) or D002 (Corrosive) if in solvent solution.

Segregation & Compatibility (Critical Safety Step)

The most common cause of laboratory waste accidents involving naphthyridines is improper segregation. The secondary amine functionality makes this compound incompatible with several common waste streams.

Segregation Compound 2-Methoxy-5,6,7,8- tetrahydro-1,7-naphthyridine Acids Strong Acids (HCl, H2SO4) Compound->Acids EXOTHERMIC (Do Not Mix) Oxidizers Oxidizers (Peroxides, Nitrates) Compound->Oxidizers FIRE HAZARD (Do Not Mix) Acyl Acyl Chlorides / Anhydrides Compound->Acyl Heat Generation Halogens Halogenated Solvents (DCM, Chloroform) Compound->Halogens Acceptable (If dissolved) NonHal Non-Halogenated Solvents (MeOH, EtOAc) Compound->NonHal Preferred Stream (If dissolved)

Figure 1: Segregation logic. Red paths indicate high-risk incompatibilities that must be avoided in the primary waste container.

Step-by-Step Disposal Protocols

Select the protocol that matches the physical state of your waste.

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable for: Expired stocks, weighing paper, contaminated gloves, or filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but less resistant to breakage.

  • Double Bagging: Place the solid material inside a clear zip-lock bag before placing it into the waste jar. This minimizes dust generation upon reopening the container.

  • Labeling:

    • Primary Constituent: "2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine" (Do not use abbreviations like "Naphthyridine deriv").[2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Hand-off: Cap tightly. Wipe the exterior with ethanol. Transfer to the satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)

Applicable for: Material dissolved in solvents (Methanol, Ethyl Acetate, DCM).

  • Stream Identification: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Use Stream A (Halogenated) .

    • If Non-Halogenated (MeOH, Acetone, DMF): Use Stream B (Organics) .

  • pH Check (The Self-Validating Step):

    • Before adding to a large carboy, take a 1 mL aliquot of your waste.

    • Check pH.[3] If pH > 10 (highly basic), neutralize slightly with dilute acetic acid to pH 8-9 before combining with bulk waste. Why? Adding highly basic amines to a carboy containing acidic solvent waste can cause rapid pressurization/explosion.

  • Pouring: Use a funnel. Avoid splashing.

  • Log Entry: Record the approximate mass of the naphthyridine derivative on the carboy tag.

Scenario C: Spill Cleanup (Self-Validating Protocol)

Applicable for: Benchtop spills.

  • PPE: Nitrile gloves (double layer recommended), safety goggles, lab coat.

  • Containment: Circle the spill with absorbent pads.

  • Neutralization/Absorption:

    • Solid Spill: Cover with wet paper towels to prevent dust, then wipe up.

    • Liquid Spill: Cover with an absorbent designed for organic bases (or standard vermiculite).

  • Validation (The "Trust" Step):

    • After cleaning, wipe the surface with a fresh wet swab.

    • Touch the swab to universal pH paper.

    • Pass Criteria: pH should be neutral (6-8). If pH is basic (>8), repeat the cleaning with water/detergent until neutral.

  • Disposal: Place all cleanup materials into a hazardous solid waste bag.

Waste Labeling & Regulatory Compliance

To ensure compliance with RCRA (USA) or local hazardous waste regulations, the label must be specific.

FieldRequired Entry
Chemical Name 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine
Percent Composition e.g., "1% in Methanol" or "95% Solid"
Hazards [x] Irritant [x] Toxic [ ] Oxidizer [ ] Corrosive (unless pH > 12.5)
Start Date Date the first drop entered the container.

Note on "P-Listing": This specific compound is generally not P-listed (acutely hazardous) by the EPA. However, treating it as a toxic organic ensures you exceed minimum compliance standards.

Emergency Contingencies

Emergency Start Accidental Exposure / Release Check Identify Type Start->Check Skin Skin Contact Check->Skin Eye Eye Contact Check->Eye Inhale Inhalation (Dust) Check->Inhale SkinAction Wash with soap/water (15 mins) Do NOT use solvent Skin->SkinAction EyeAction Flush with water (15 mins) Lift eyelids Eye->EyeAction InhaleAction Move to Fresh Air Seek Medical Attn Inhale->InhaleAction

Figure 2: Emergency response decision tree. Note: Never use solvents (ethanol/DMSO) to wash chemicals off skin, as they increase dermal absorption.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tetrahydronaphthyridine Derivatives. PubChem.[4] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. EPA.gov. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

[1] Introduction: Beyond the SDS As a core scaffold in medicinal chemistry—particularly in the synthesis of kinase inhibitors and GPCR ligands—2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine represents a specific class of...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: Beyond the SDS

As a core scaffold in medicinal chemistry—particularly in the synthesis of kinase inhibitors and GPCR ligands—2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine represents a specific class of bicyclic secondary amines.[1] While standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications for such intermediates, the operational reality requires a more nuanced approach.

This compound combines a basic secondary amine (in the tetrahydro ring) with a pyridine-like system. This duality creates specific handling risks: high physiological pH sensitivity (eye damage risk) and potential bioactivity (given its structural similarity to neurotransmitter analogs).

The Core Directive: Do not treat this merely as a "white powder." Treat it as a bioactive base that readily permeates lipophilic membranes.

Hazard Identification & Risk Assessment

Because specific toxicological data is often sparse for research-grade intermediates, we apply the "Nearest Neighbor" Principle based on structural analogs (e.g., tetrahydro-naphthyridines and methoxypyridines).

Hazard CategoryClassification (Inferred)Mechanism of ActionOperational Implication
Acute Toxicity Oral/Inhalation: Category 4 (Harmful)Secondary amine absorption; potential CNS interaction.Zero-inhalation policy. Use only in a certified fume hood.
Skin Corrosion/Irritation Category 2 (Irritant) to 1B (Corrosive)Basic nitrogen attacks lipid bilayers; methoxy group increases lipophilicity.Delayed burns. You may not feel the burn immediately upon contact.
Eye Damage Category 1 (Serious Damage)High pH sensitivity of corneal tissue.Goggles are mandatory. Safety glasses are insufficient for liquids/oils.
Reactivity Acid-Base ExothermReacts vigorously with strong acids and oxidizers.Segregation. Do not store next to mineral acids or acid chlorides.
Personal Protective Equipment (PPE) Matrix

Standard "Nitrile Gloves" advice is insufficient for solution-phase handling. The carrier solvent dictates the breakthrough time, not just the solute.

The PPE Decision Logic

Select your protection based on the physical state and solvent system.

PPE_Decision_Tree Start Handling 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution Phase State->Solution Gloves_Solid Gloves: Nitrile (min 5 mil) Double Gloving Recommended Solid->Gloves_Solid Resp_Solid Resp: Fume Hood Required (Powder containment) Solid->Resp_Solid Solvent_Q Carrier Solvent? Solution->Solvent_Q Polar Methanol / Ethanol / Water Solvent_Q->Polar NonPolar DCM / Chloroform / THF Solvent_Q->NonPolar Gloves_Polar Gloves: Nitrile (Standard) Polar->Gloves_Polar Gloves_NonPolar Gloves: PVA or Silver Shield® (Nitrile degrades < 5 mins) NonPolar->Gloves_NonPolar

Figure 1: PPE Selection Workflow based on physical state and solvent carrier. Note the critical divergence for halogenated solvents.

Detailed PPE Specifications
ComponentRecommendationTechnical Rationale
Hand Protection (Solid) Double Nitrile (0.11 mm / 4-5 mil) Prevents micro-porosity exposure. The outer glove is sacrificial; the inner glove is the barrier.
Hand Protection (DCM/THF) Laminate (Silver Shield®) or PVA Naphthyridines in DCM penetrate nitrile in <3 minutes. Do not trust standard purple nitrile gloves for chlorinated solutions.
Eye Protection Chemical Splash Goggles (Indirect Vent) Basic amines can cause permanent corneal opacity. Safety glasses allow vapor entry and splash bypass.
Body Protection Lab Coat (Poly/Cotton) + Chemical Apron If handling >5g, add a Tyvek® sleeve or apron to prevent absorption through fabric weaves.
Respiratory Fume Hood (Face Velocity: 0.5 m/s) Engineering controls are superior to masks. If hood is unavailable (emergency only), use Full Face Respirator with ABEK1 (Organic/Inorganic/Acid/Ammonia) cartridges.
Operational Protocols: From Weighing to Waste
Phase 1: Weighing & Transfer

Risk: Static charge dispersing fine powder.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Naphthyridine salts can be "fly-away" powders.

  • Draft Shield: Weigh inside the fume hood. If balance stability is an issue, use a localized powder containment enclosure, not an open bench.

  • Solubilization: Add solvent to the solid, not solid to the solvent, to minimize splash risk.

Phase 2: Reaction Setup

Risk: Exothermic protonation.

  • Acid Addition: If forming a salt (e.g., HCl or TFA salt), add the acid dropwise at 0°C . The basic nitrogen (tetrahydro-N) will protonate exothermically.

  • Inert Atmosphere: While not strictly pyrophoric, keeping the reaction under Nitrogen/Argon prevents oxidation of the secondary amine to an imine or N-oxide.

Phase 3: Spill Response (S.A.V.E Protocol)

S ecure the area -> A ssess the hazard -> V entilate -> E liminate.

  • Isolate: Evacuate immediate area.

  • Neutralize: Do not use strong acids.

    • Solid Spill: Cover with wet paper towels (to prevent dust), then scoop into a bag.

    • Liquid Spill: Use a Universal Absorbent or a specific Caustic/Base Neutralizer (Citric acid based).

  • Clean: Wipe surface with dilute (5%) acetic acid or vinegar to protonate and solubilize residues, followed by soap and water.

Disposal & Environmental Compliance

Classification: Nitrogen-Containing Heterocycle / Organic Base.[2]

  • Do NOT dispose of in the "Acid Waste" stream without neutralization; it may generate heat or fumes if mixed with concentrated nitric/sulfuric acid waste.

  • Recommended Stream: Non-Halogenated Organic Waste (if in MeOH/EtOH) or Halogenated Organic Waste (if in DCM).

  • Labeling: Clearly tag as "Basic Organic Amine" to alert waste handlers of pH risks.

References
  • PubChem. Compound Summary for Naphthyridine Derivatives. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Available at: [Link]

  • Showa Group. Chemical Resistance Guide for Nitrile and Laminate Gloves. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.